4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol
Description
Properties
IUPAC Name |
4-[2-(2-methoxyethoxy)ethylamino]butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO3/c1-12-8-9-13-7-5-10-4-2-3-6-11/h10-11H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVLIACSFNYSEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCNCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol
An In-Depth Technical Guide to the Chemical Structure and Properties of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol[1]
Executive Summary
4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol (CAS: 1248098-50-1) is a specialized heterobifunctional linker intermediate used primarily in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3][4][5] Characterized by a secondary amine core flanked by a hydrophilic polyethylene glycol (PEG) short chain (mPEG2) and a reactive hydroxybutyl tail, this molecule serves as a critical "solubility modulator" in medicinal chemistry. Its amphiphilic nature allows researchers to fine-tune the physicochemical properties (LogP, tPSA) of hydrophobic drug candidates while providing a versatile handle for bioconjugation.
Part 1: Chemical Identity & Structural Analysis
Nomenclature & Identification
-
IUPAC Name: 4-[2-(2-methoxyethoxy)ethylamino]butan-1-ol[1][2]
-
Common Names: N-(2-(2-Methoxyethoxy)ethyl)-4-aminobutanol; mPEG2-amino-butyl-alcohol
-
CAS Number: 1248098-50-1[2]
-
Molecular Formula: C
H NO -
Molecular Weight: 191.27 g/mol
-
SMILES: COCCOCCNCCCCO
Structural Architecture
The molecule is composed of three distinct functional domains, each serving a specific role in drug design:
| Domain | Structure Fragment | Function in Drug Design |
| Hydrophilic Tail | Solubility Enhancement: The mPEG2 (diethylene glycol monomethyl ether) motif disrupts crystal packing and increases aqueous solubility via hydrogen bonding. | |
| Linker Core | Ionizable Handle: The secondary amine (pKa ~9.8–10.2) is protonated at physiological pH, improving solubility and providing a site for further functionalization (e.g., alkylation to tertiary amine). | |
| Reactive Head | Conjugation Site: The primary hydroxyl group serves as a nucleophile or can be activated (e.g., to a tosylate, mesylate, or aldehyde) for attachment to a ligand or warhead. |
Part 2: Physicochemical Properties
Understanding the physicochemical profile is essential for predicting how this linker influences the pharmacokinetics (PK) of a final drug conjugate.
| Property | Value (Predicted/Experimental) | Significance |
| Physical State | Viscous Oil / Low-melting Solid | Hygroscopic nature requires storage under inert gas. |
| Boiling Point | ~280°C (at 760 mmHg) | High boiling point indicates stability under standard reflux conditions. |
| pKa (Base) | 9.8 ± 0.5 | The secondary amine is basic; it will form salts with acids (e.g., HCl, TFA), which is useful for purification. |
| LogP | -0.3 to 0.1 | The negative/low LogP confirms hydrophilicity, crucial for reducing the lipophilicity of PROTAC complexes. |
| Polar Surface Area (PSA) | ~41 Ų | Moderate PSA supports membrane permeability when incorporated into larger constructs. |
| Solubility | Soluble in Water, DMSO, MeOH, DCM | Highly versatile for synthesis in both aqueous and organic phases. |
Part 3: Synthesis & Manufacturing Methodologies
To ensure high purity and prevent the formation of tertiary amine byproducts (over-alkylation), Reductive Amination is the preferred industrial route over direct alkylation.
Protocol: Reductive Amination (Recommended)
This method couples 4-aminobutanol with 2-(2-methoxyethoxy)acetaldehyde (or an equivalent masked aldehyde).
Reagents:
-
Carbonyl: 2-(2-methoxyethoxy)acetaldehyde (1.0 equiv)
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB, 1.5 equiv)
-
Solvent: Dichloroethane (DCE) or THF
-
Acid Catalyst: Acetic Acid (cat.)
Step-by-Step Workflow:
-
Imine Formation: Dissolve 4-aminobutanol and 2-(2-methoxyethoxy)acetaldehyde in anhydrous DCE. Add catalytic acetic acid to facilitate imine formation. Stir at room temperature for 1 hour.
-
Reduction: Cool the mixture to 0°C. Add STAB portion-wise to prevent exotherms.
-
Quenching: Stir overnight at RT. Quench with saturated NaHCO
. -
Extraction: Extract with DCM (3x). The product partitions into the organic layer due to the butyl chain, while inorganic salts remain in the aqueous phase.
-
Purification: Concentrate and purify via flash column chromatography (Eluent: DCM/MeOH with 1% NH
OH) to isolate the secondary amine.
Alternative Route: Nucleophilic Substitution
-
Reactants: mPEG2-Tosylate + Excess 4-Aminobutanol.
-
Drawback: Requires a large excess of amine to prevent the formation of the tertiary amine (bis-alkylation).
Figure 1: Preferred synthetic pathway via Reductive Amination to ensure selectivity for the secondary amine.
Part 4: Applications in Drug Development
PROTAC Linker Design
In PROTAC (Proteolysis Targeting Chimera) development, the linker length and composition are critical for the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).
-
Role: This molecule acts as a "capped" PEG linker. The hydroxyl group is converted to a leaving group (e.g., -OTs, -I) to attach to an E3 ligase ligand (like Thalidomide or VHL ligand).
-
Mechanism: The secondary amine can be left as-is to provide a protonatable site (increasing solubility) or alkylated to remove the hydrogen bond donor.
Antibody-Drug Conjugates (ADCs)
-
Spacer Utility: The mPEG2 unit acts as a hydrophilic spacer, reducing the aggregation of hydrophobic payloads (e.g., PBD dimers, auristatins).
-
Cleavability: While this specific linker is non-cleavable, it is often used in conjunction with cleavable motifs (e.g., Val-Cit dipeptides) to improve the overall physicochemical properties of the payload.
Figure 2: Workflow for incorporating the linker into a PROTAC system.
Part 5: Analytical Characterization & Quality Control
To validate the identity and purity of the compound, the following analytical methods are standard:
-
1H NMR (Chloroform-d):
-
Diagnostic Signals:
-
~3.35 ppm (s, 3H): Methoxy group (
). -
~3.5-3.7 ppm (m): PEG backbone protons (
). -
~2.6-2.7 ppm (t): Methylene protons adjacent to the amine (
). -
~3.6 ppm (t): Methylene protons adjacent to the hydroxyl (
). - ~1.6 ppm (m): Internal methylene protons of the butyl chain.
-
~3.35 ppm (s, 3H): Methoxy group (
-
-
Mass Spectrometry (LC-MS):
-
Mode: ESI+ (Electrospray Ionization, Positive mode).
-
Expected Ion:
. -
Fragmentation: Loss of water (
) or PEG fragments may be observed.
-
-
HPLC Purity:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile with 0.1% TFA (Amine requires acidic buffer to prevent tailing).
-
Detection: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) is required as the molecule lacks a strong UV chromophore.
-
Part 6: Handling, Stability & Safety
-
Storage: Store at -20°C under nitrogen or argon. The secondary amine is prone to oxidation (N-oxide formation) and carbonate formation upon exposure to atmospheric CO
. -
Hygroscopicity: The PEG chain makes the molecule hygroscopic. Always equilibrate to room temperature before opening the vial to prevent water condensation.
-
Safety: Treat as a skin and eye irritant. Use standard PPE (gloves, goggles, lab coat).
References
-
Jiehua Pharma. (n.d.). 4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol Product Details. Retrieved from
-
BenchChem. (2025).[7] An In-depth Technical Guide to the Chemical Properties of Polyethylene Glycol Linkers. Retrieved from
-
BroadPharm. (n.d.). m-PEG2-NHS ester and Heterobifunctional PEG Linkers. Retrieved from
-
PubChem. (2025). Compound Summary: 4-Aminobutan-1-ol (Precursor).[6] Retrieved from
-
Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry. Retrieved from
Sources
- 1. 4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol - 药物合成砌块 - 小分子,大梦想 [jiehuapharma.com]
- 2. 4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol - Alkyls - 药物合成砌块 - 小分子,大梦想 [jiehuapharma.com]
- 3. researchgate.net [researchgate.net]
- 4. m-PEG, monofunctional PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-Amino-1-butanol - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Thermodynamic properties of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol
An In-depth Technical Guide A Framework for the Experimental and Computational Characterization of the Thermodynamic Properties of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive framework for determining the core thermodynamic properties of the molecule 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol (CAS No: 1248098-50-1)[1]. As a functionalized amino alcohol used as a synthetic building block in drug development, a thorough understanding of its thermodynamic characteristics—such as enthalpy of formation, heat capacity, and phase behavior—is critical for process optimization, reaction modeling, safety assessment, and predicting physicochemical properties like solubility. Given the absence of extensive published data for this specific compound, this guide provides a validated roadmap for both experimental measurement and computational prediction of these essential parameters. We present detailed, field-proven protocols for Differential Scanning Calorimetry (DSC) and combustion calorimetry, alongside a robust workflow for in silico prediction using Density Functional Theory (DFT). This dual approach ensures a self-validating system, providing the high-quality, reliable data required for advanced research and development.
Introduction: The Imperative for Thermodynamic Characterization
The molecule 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol is a complex organic building block featuring primary alcohol, secondary amine, and ether functionalities. Such polyfunctional compounds are of significant interest in medicinal chemistry and materials science. Amino alcohols, as a class, are known for their high boiling points, water solubility, and dual reactivity, making them versatile intermediates[2]. The thermodynamic properties of this specific molecule are fundamental to its application:
-
Standard Enthalpy of Formation (ΔfH°): This is the cornerstone of thermochemistry, defining the energy landscape of any chemical reaction involving the molecule. It is essential for calculating reaction enthalpies, predicting equilibrium constants, and conducting process safety assessments (e.g., calculating adiabatic temperature rise).[3][4]
-
Heat Capacity (Cp): Represents the ability of the substance to store thermal energy. Knowledge of Cp is critical for designing heating and cooling systems in chemical reactors, for thermal hazard analysis, and for calculating changes in enthalpy and entropy with temperature.[5]
-
Phase Transitions: The melting point (Tm), enthalpy of fusion (ΔHfus), and any glass transition temperatures (Tg) are vital for material handling, formulation, purification (e.g., crystallization), and storage.[6]
This guide provides the necessary protocols for researchers to generate this data with high fidelity, bridging the current information gap.
Part I: Experimental Determination of Thermodynamic Properties
The accuracy of any thermodynamic measurement is contingent on the purity of the analyte. Before commencing the protocols below, the purity of the 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol sample must be verified (>99%) using standard analytical techniques such as NMR, HPLC, and GC-MS.
Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[6] It is the primary method for determining heat capacity and characterizing thermal transitions like melting and glass transitions.[7]
This protocol is a three-step method designed to ensure accuracy by correcting for instrumental bias and calibrating against a known standard.[8][9]
-
Step 1: Baseline Measurement:
-
Place an empty, hermetically sealed aluminum crucible in both the sample and reference positions of the DSC cell.
-
Equilibrate the system at the starting temperature (e.g., 25°C).
-
Heat the cell at a constant rate (e.g., 10-20 K/min) through the desired temperature range.[5] This run establishes the instrumental baseline heat flow.
-
-
Step 2: Standard Measurement:
-
Accurately weigh a certified sapphire (α-Al2O3) standard and place it in the sample crucible. Keep the reference crucible empty.
-
Repeat the exact temperature program from Step 1. Sapphire is used because its heat capacity is well-characterized and stable over a broad temperature range.[9]
-
-
Step 3: Sample Measurement:
-
Replace the sapphire standard with an accurately weighed sample of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol.
-
Repeat the identical temperature program a final time.
-
-
Data Analysis:
-
The specific heat capacity of the sample (Cp,sample) at a given temperature (T) is calculated using the following equation: Cp,sample = (DSCsample - DSCbaseline) / (DSCstandard - DSCbaseline) * (mstandard / msample) * Cp,standard where DSC is the heat flow signal and m is the mass.
-
This analysis directly compares the heat flow to the sample against the heat flow to the standard, yielding a precise Cp value.[8]
-
-
Melting Point (Tm) & Enthalpy of Fusion (ΔHfus): An endothermic peak on the DSC thermogram indicates melting. The peak onset provides the melting point, and the integrated area of the peak corresponds to the enthalpy of fusion.[6]
-
Glass Transition (Tg): A step-like change in the baseline of the DSC signal indicates a glass transition, which is characteristic of amorphous solids undergoing a change in heat capacity.[6]
Standard Enthalpy of Formation (ΔfH°) via Combustion Calorimetry
The standard enthalpy of formation is derived from the experimentally measured standard enthalpy of combustion (ΔcH°) using Hess's Law.[4] This involves the complete oxidation of the compound in a high-pressure oxygen environment within a device called a bomb calorimeter.
-
Calibration:
-
Calibrate the calorimeter by combusting a certified standard of known combustion energy, typically benzoic acid. This determines the heat capacity of the calorimeter system (Ccal).
-
-
Sample Preparation:
-
Accurately weigh a sample of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol into a crucible.
-
Attach a nickel-chromium fuse wire of known length and mass, ensuring it is in contact with the sample.
-
-
Combustion:
-
Place the crucible in the bomb, add a small, known amount of water (to ensure H2O product is liquid), and seal.
-
Pressurize the bomb with high-purity oxygen (e.g., 30 atm).
-
Immerse the bomb in the water-filled calorimeter jacket and allow the system to reach thermal equilibrium.
-
Ignite the sample by passing a current through the fuse wire and record the temperature change of the water jacket over time.
-
-
Data Analysis and Calculation:
-
The total heat released (q_total) is calculated from the temperature rise (ΔT) and Ccal.
-
Corrections are made for the heat released by the fuse wire ignition and for the formation of nitric acid from the nitrogen in the sample and atmosphere.
-
The standard enthalpy of combustion (ΔcH°) is calculated from the corrected heat release per mole of sample.
-
Finally, the standard enthalpy of formation (ΔfH°) is calculated using the combustion reaction stoichiometry (C11H25NO3) and Hess's Law[3]: ΔcH° = ΣΔfH°(products) - ΣΔfH°(reactants) ΔfH°(Sample) = [11ΔfH°(CO2, g) + 12.5ΔfH°(H2O, l)] - ΔcH°(Sample) (Note: The ΔfH° of N2(g) and O2(g) are zero by definition)[4]
-
Part II: Computational Prediction of Thermodynamic Properties
Computational chemistry provides a powerful, complementary approach for determining thermodynamic properties, especially for novel molecules or for validating experimental results.[10][11]
First-Principles Prediction via Density Functional Theory (DFT)
DFT offers a robust balance of computational accuracy and efficiency for calculating molecular properties.[11][12] The workflow predicts gas-phase thermodynamic data by calculating the vibrational frequencies of the optimized molecular structure.
-
Step 1: Molecular Structure Creation:
-
Construct the 3D structure of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol using molecular modeling software.
-
-
Step 2: Geometry Optimization:
-
Perform a geometry optimization calculation to find the lowest-energy conformation of the molecule. A common and reliable level of theory for this is the B3LYP functional with a 6-31G(d) basis set. This step is crucial as all subsequent calculations depend on the correct minimum-energy structure.
-
-
Step 3: Frequency Calculation:
-
Using the optimized geometry, perform a frequency calculation at the same level of theory. This step serves two purposes:
-
Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Data Generation: The calculation yields the vibrational, rotational, and translational contributions to the molecule's energy.
-
-
-
Step 4: Extraction of Thermodynamic Data:
-
The output of the frequency calculation is used by the quantum chemistry software to automatically compute key thermodynamic properties at a standard temperature (298.15 K) and pressure (1 atm), including:
-
Zero-point vibrational energy (ZPVE)
-
Enthalpy (H)
-
Entropy (S)
-
Gibbs Free Energy (G)
-
-
Rapid Estimation via Group Contribution Methods
Group contribution methods provide a fast, empirical way to estimate thermodynamic properties like enthalpy of formation.[13] These methods work by dissecting the molecule into its constituent functional groups and summing their pre-defined, empirically derived contributions. While less accurate than DFT, they are excellent for preliminary estimates or for cross-validating other methods.
Summary of Key Thermodynamic Data
The combination of these experimental and computational methods will yield a comprehensive dataset for 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol, which can be summarized as follows:
| Thermodynamic Property | Symbol | Experimental Method | Computational Method | Standard Units |
| Standard Enthalpy of Formation | ΔfH° | Combustion Calorimetry | DFT (via atomization) | kJ/mol |
| Specific Heat Capacity | Cp | Differential Scanning Calorimetry (DSC) | DFT (from frequency calc.) | J/(g·K) |
| Standard Molar Entropy | S° | - | DFT (from frequency calc.) | J/(mol·K) |
| Melting Temperature | Tm | Differential Scanning Calorimetry (DSC) | - | °C or K |
| Enthalpy of Fusion | ΔHfus | Differential Scanning Calorimetry (DSC) | - | kJ/mol |
| Glass Transition Temperature | Tg | Differential Scanning Calorimetry (DSC) | - | °C or K |
Conclusion
A complete understanding of the thermodynamic properties of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol is essential for its effective and safe use in research and drug development. In the absence of published data, a systematic approach combining rigorous experimental techniques and first-principles computational methods is required. The protocols detailed in this guide for Differential Scanning Calorimetry, combustion calorimetry, and Density Functional Theory provide a robust, self-validating framework for researchers to generate the high-quality data necessary for process modeling, safety analysis, and advancing pharmaceutical science.
References
-
Title: Differential scanning calorimetry - Wikipedia Source: Wikipedia URL: [Link]
-
Title: MEASUREMENT OF HEAT CAPACITY BY DIFFERENTIAL SCANNING CALORIMETRY Source: ResearchGate URL: [Link]
-
Title: Measurement of Specific Heat Capacity Using Differential Scanning Calorimeter Source: Idaho National Laboratory URL: [Link]
-
Title: Precise Determination of the Specific Heat by Means of DSC Source: NETZSCH-Gerätebau GmbH URL: [Link]
-
Title: Computational predictions of energy materials using density functional theory Source: ResearchGate URL: [Link]
-
Title: Six Methods for Estimating the Formation Enthalpy of Organic Compounds Source: Journal of Pyrotechnics Archive URL: [Link]
-
Title: Non-covalent interactions in aminoalcohols: Quantification of the intra-molecular hydrogen bond strength from the enthalpy of vaporization and quantum chemistry Source: ScienceDirect URL: [Link]
-
Title: Thermodynamic Studies on Amino Acid Solvation in some Aqueous Alcohols Source: ResearchGate URL: [Link]
-
Title: Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data Source: PMC - National Center for Biotechnology Information URL: [Link]
-
Title: Super easy way to compute phonon & thermodynamic properties with Phonopy & DFT: Automatic approach. Source: YouTube URL: [Link]
-
Title: Standard enthalpy of formation - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning Source: ACS Publications URL: [Link]
-
Title: Thermodynamics of aromatic amino acid solvation and the solute– Alcohol interactions in the highly aqueous water-tert-butanol binary mixtures Source: ResearchGate URL: [Link]
-
Title: 4-Amino-1-butanol - Physico-chemical Properties Source: ChemBK URL: [Link]
-
Title: A Computational Protocol Combining DFT and Cheminformatics for Prediction of pH-Dependent Redox Potentials Source: MDPI URL: [Link]
-
Title: Computational predictions of energy materials using density functional theory Source: Nature Reviews Materials URL: [Link]
-
Title: Calculating chemical thermodynamics and transition states with DFT using Q-Chem Source: YouTube URL: [Link]
-
Title: 4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol Source: ChemShut URL: [Link]
-
Title: A method to estimate the enthalpy of formation of organic compounds with chemical accuracy Source: ResearchGate URL: [Link]
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- 1. 4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol - Alkyls - 药物合成砌块 - 小分子,大梦想 [jiehuapharma.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. jpyro.co.uk [jpyro.co.uk]
- 4. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]
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pKa values and basicity of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol
An In-depth Technical Guide to the pKa Values and Basicity of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol
Introduction: The Critical Role of pKa in Modern Drug Development
In the landscape of pharmaceutical sciences, the acid-base dissociation constant (pKa) stands as a cornerstone physicochemical parameter. It governs the degree of ionization of a molecule at a given pH, a factor that profoundly influences its entire pharmacokinetic and pharmacodynamic profile. For drug development professionals, a deep understanding of a compound's pKa is not merely academic; it is a critical determinant of its success as a therapeutic agent. The ionization state impacts solubility, membrane permeability, protein binding, and the potential for specific molecular interactions at the target site.[1][2] Consequently, the ability to accurately predict and experimentally determine pKa values is an indispensable skill in the optimization of drug candidates, directly affecting their absorption, distribution, metabolism, and excretion (ADME).[3]
This guide provides a comprehensive analysis of 4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol, a molecule featuring two key ionizable centers: a secondary amine and a primary alcohol. We will dissect its structural components to predict its acid-base behavior, provide detailed protocols for experimental verification, and discuss the profound implications of its pKa values for drug discovery applications.
Section 1: Structural Analysis and Basicity Prediction
The basicity of 4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol is primarily determined by the interplay of electronic effects originating from its distinct functional groups. The molecule possesses two sites susceptible to protonation/deprotonation under physiological conditions: the secondary amine nitrogen and the primary alcohol oxygen.
The Secondary Amine: The Primary Basic Center
The lone pair of electrons on the nitrogen atom of the secondary amine makes it the principal basic center of the molecule. In an aqueous environment, this amine will exist in equilibrium with its protonated, cationic form (a tertiary ammonium ion). The position of this equilibrium, and thus the strength of the base, is defined by the pKa of its conjugate acid.
Several structural features modulate the electron density on this nitrogen and thereby its basicity:
-
Alkyl Substitution: The nitrogen is bonded to two separate carbon chains. In general, alkyl groups are electron-donating (+I inductive effect), which increases the electron density on the nitrogen, making the lone pair more available to accept a proton and thus increasing the amine's basicity.[4][5] Secondary amines are typically more basic than primary amines due to the presence of two such groups.[6]
-
Inductive Effects of Heteroatoms: The molecule contains three ether oxygen atoms and one hydroxyl oxygen. Oxygen is more electronegative than carbon and exerts an electron-withdrawing (-I) inductive effect. This effect pulls electron density away from the nitrogen center through the sigma bonds, which destabilizes the conjugate acid and reduces the amine's basicity.[7][8]
-
The hydroxyl group on the butanol chain is four bonds away from the nitrogen (at the γ-position). The inductive effect weakens significantly with distance, but a hydroxyl group at the gamma position can still be expected to reduce the pKa by approximately 0.8 units compared to a simple alkyl substituent.[7]
-
The methoxyethoxyethyl chain contains two ether oxygens. Their cumulative electron-withdrawing effect will further decrease the basicity of the amine.
-
Based on these competing effects, we can predict the approximate pKa of the conjugate acid of the amine. A typical secondary amine like diethylamine has a pKa of around 11. The electron-withdrawing effects of the oxygen atoms in the two chains will lower this value. The predicted pKa for the simpler analog, 4-aminobutan-1-ol, is approximately 10.6-10.8 (for its conjugate acid). Given the additional electron-withdrawing ether chain in our target molecule, a slightly lower pKa is anticipated.
The Primary Alcohol: A Very Weak Acid
The hydroxyl group of the butan-1-ol moiety is a very weak acid, with an expected pKa well outside the physiological range. Aliphatic alcohols typically have pKa values in the range of 16-18, making them slightly less acidic than water.[9] The primary factor that could influence this pKa is the strong electron-withdrawing inductive effect of the nearby ammonium group (the protonated form of the amine) at acidic pH. This effect would stabilize the resulting alkoxide ion, thereby increasing the alcohol's acidity (lowering its pKa).[10][11] However, even with this influence, the pKa of the alcohol is predicted to remain very high. For the related compound 4-aminobutan-1-ol, a predicted pKa of 15.1 has been noted.[12]
Predicted pKa Values Summary
The predicted pKa values for the ionizable centers of 4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol are summarized below. These are estimates derived from structural analysis and comparison with analogs; experimental determination is required for definitive values.
| Ionizable Group | Type | Predicted pKa | Predominant Species at pH 7.4 |
| Amine (Conjugate Acid) | Secondary | ~10.0 - 10.5 | Protonated (Cationic) |
| Alcohol | Primary | ~15 - 16 | Neutral |
Section 2: Methodologies for Experimental pKa Determination
While computational tools and structural analysis provide valuable estimates, precise pKa values must be determined experimentally.[13][14][15] For a molecule like 4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol, potentiometric titration is the most direct and reliable method.
Potentiometric Titration
This technique involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[16][17][18]
Experimental Protocol:
-
Preparation of Analyte Solution: Accurately weigh a sample of 4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol and dissolve it in deionized, CO2-free water to a known concentration (e.g., 1-10 mM). To maintain constant ionic strength, a background electrolyte such as 0.15 M KCl can be added.[16]
-
pH Meter Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (e.g., 25 °C).[19]
-
Titration Setup: Place the analyte solution in a jacketed beaker to maintain a constant temperature. Introduce a calibrated combination pH electrode and a magnetic stir bar. Purge the solution and headspace with an inert gas like nitrogen to prevent absorption of atmospheric CO2.[16]
-
Titration Procedure:
-
Begin by adding a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a calibrated burette or automated titrator.
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration well past the expected equivalence point to capture the full titration curve.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of titrant added (x-axis).
-
Calculate the first derivative (ΔpH/ΔV) and plot it against the average titrant volume. The peak of this derivative curve corresponds to the equivalence point.
-
The pKa is equal to the pH at the half-equivalence point. At this point, the concentrations of the protonated and neutral amine are equal.[16] More advanced analysis can be done using nonlinear least-squares curve fitting.[20]
-
UV-Vis Spectrophotometry
This method is applicable when the protonated and deprotonated forms of a molecule exhibit different ultraviolet or visible light absorption spectra.[21] It requires a chromophore to be in close proximity to the ionizable center.[22] Our target molecule lacks a significant chromophore, making this method less suitable than potentiometric titration. However, for compounds where it is applicable, the general workflow is as follows.
Experimental Protocol:
-
Buffer Preparation: Prepare a series of buffer solutions with precisely known pH values, spanning a range of at least 2 pH units above and below the estimated pKa.
-
Sample Preparation: Prepare a stock solution of the analyte in a suitable solvent (e.g., DMSO). Dilute the stock solution to a constant final concentration in each of the prepared buffer solutions.[22]
-
Spectroscopic Measurement: Record the UV-Vis absorbance spectrum for each buffered solution over a relevant wavelength range.
-
Data Analysis: Plot absorbance at a specific wavelength (where the change between ionized and non-ionized forms is maximal) against pH. The resulting sigmoidal curve can be analyzed to find the inflection point, which corresponds to the pKa.[21][23]
Section 3: Visualizing Influences and Workflows
Factors Influencing Basicity
The following diagram illustrates the key electronic effects influencing the ionizable centers of the molecule.
Caption: Key inductive effects influencing the basicity of the central amine.
Potentiometric Titration Workflow
This flowchart outlines the standardized procedure for determining pKa via potentiometry.
Caption: Standard experimental workflow for pKa determination by potentiometric titration.
Section 4: Implications for Drug Discovery and Development
Understanding the pKa of our target molecule (~10.0-10.5 for the amine) is paramount for predicting its behavior in a biological system.
-
Absorption and Bioavailability: The Henderson-Hasselbalch equation dictates the ratio of ionized to non-ionized drug. With a pKa of ~10.2, the amine will be >99% protonated (ionized) in the acidic environment of the stomach (pH 1-3) and the upper small intestine (pH ~6.5). This high degree of ionization generally leads to poor passive diffusion across the lipid membranes of the gastrointestinal tract.[24][25] This suggests the molecule may have low oral bioavailability unless its absorption is mediated by a transporter.
-
Solubility and Formulation: The protonated, cationic form of the molecule will form salts and be significantly more water-soluble than the neutral form.[2] This high aqueous solubility is advantageous for developing intravenous formulations but can be a challenge for oral dosage forms where both solubility and permeability are required.
-
Distribution: The ionization state heavily influences a drug's ability to cross biological membranes, including the blood-brain barrier (BBB).[1] As the molecule will be predominantly ionized at physiological blood pH (7.4), its passive diffusion into tissues and across the BBB will be limited. This could be a desirable property for a peripherally acting drug or a challenge to overcome for a CNS-targeted agent.
-
Target Binding: Many biological targets, such as G protein-coupled receptors (GPCRs), feature key acidic amino acid residues (e.g., aspartic acid) in their binding pockets.[1] The positively charged (protonated) form of the amine is often essential for forming a strong ionic bond, or salt bridge, with such residues, which can be a critical driver of binding affinity and potency.
Conclusion
The basicity of 4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol is dominated by its secondary amine, with a pKa predicted to be in the range of 10.0-10.5. This value is a delicate balance between the base-strengthening inductive effects of the alkyl chains and the base-weakening effects of the multiple oxygen atoms. The primary alcohol is, for all practical purposes in drug development, a non-acidic group. Accurate determination of the amine pKa via potentiometric titration is essential for any development program. The high pKa value indicates that the molecule will be predominantly protonated and water-soluble at physiological pH, a fact that carries profound and predictable consequences for its solubility, absorption, distribution, and target engagement. For the medicinal chemist and drug development scientist, leveraging this knowledge is key to rationally designing better medicines.
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Rojas-Hernández, A., et al. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 5, 631-640. Available from: [Link]
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Zafar, S., et al. (2015). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1729-1733. Available from: [Link]
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Al-Mokyna, A. H., & Al-Tamimi, A. M. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 8(11), 227-237. Available from: [Link]
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A Technical Guide to the Solubility of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol in Organic Solvents
Abstract
Understanding the solubility of chemical compounds is a cornerstone of process development, formulation science, and analytical chemistry. This is particularly true for complex molecules such as 4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol, which possesses multiple functional groups that dictate its interaction with various media. This technical guide provides an in-depth analysis of the solubility characteristics of this ether-amino-alcohol in a range of common organic solvents. We will explore the underlying physicochemical principles, present a robust experimental protocol for solubility determination, and discuss the interpretation of solubility data in the context of solvent properties. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of solute-solvent interactions to optimize their workflows.
Introduction and Physicochemical Profile
4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol is a multifunctional organic compound featuring a primary alcohol, a secondary amine, and two ether linkages. Its structure (Figure 1) suggests a molecule with significant polarity and the capacity for extensive hydrogen bonding.
-
Structure: HO-(CH₂)₄-NH-(CH₂)₂-O-(CH₂)₂-O-CH₃
-
Key Functional Groups:
-
Primary Hydroxyl (-OH): Acts as both a hydrogen bond donor and acceptor.
-
Secondary Amine (-NH-): Acts as a hydrogen bond donor and acceptor; also provides a basic character.
-
Ether Linkages (-O-): Act as hydrogen bond acceptors.
-
Alkyl Chains: Contribute to the nonpolar character of the molecule.
-
The presence of these diverse functional groups makes predicting its solubility complex. The molecule has both hydrophilic (hydroxyl, amine, ethers) and lipophilic (alkyl backbone) regions, classifying it as amphiphilic. Its solubility behavior will be a direct consequence of the balance between these competing characteristics and the nature of the chosen solvent. Understanding this solubility is critical for applications such as reaction engineering, purification, formulation of drug delivery systems, and analytical method development.
Theoretical Principles of Solubility
The dissolution of a solute in a solvent is governed by the principle "like dissolves like," which is a qualitative summary of the thermodynamics of mixing.[1][2][3] For a solution to form, the energy released from the new solute-solvent interactions must be comparable to or greater than the energy required to overcome the solute-solute and solvent-solvent interactions. These interactions are mediated by intermolecular forces:
-
Dispersion Forces: Weak, transient attractions present in all molecules.
-
Dipole-Dipole Forces: Attractive forces between polar molecules.
-
Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom.[4]
The compound 4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol can engage in all three types of interactions. Its solubility will be highest in solvents that can reciprocate these interactions, particularly strong hydrogen bonding and polar interactions.[1][5]
A more quantitative approach to predicting solubility involves concepts like Hansen Solubility Parameters (HSP) .[6][7][8] HSP deconstructs the total cohesive energy of a substance into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh).[6][7] The principle states that substances with similar HSP values are likely to be miscible.[6][7][9] While beyond the scope of this guide to calculate HSP for our target molecule, this framework provides an authoritative basis for understanding that a solvent's ability to dissolve a solute is a multi-faceted property, not just a simple measure of polarity.[10]
A Survey of Relevant Organic Solvents
To experimentally determine the solubility profile, a diverse set of organic solvents should be selected, representing different classes based on polarity and hydrogen bonding capability.[11][12][13][14]
| Solvent Class | Example Solvent | Key Characteristics | Expected Interaction with Solute |
| Polar Protic | Methanol, Ethanol | Possess O-H or N-H bonds; can act as H-bond donors and acceptors. | High Solubility Expected. These solvents can effectively solvate the hydroxyl and amine groups of the solute through strong hydrogen bonding. |
| Polar Aprotic | Acetonitrile, DMSO | Possess a large dipole moment but lack O-H or N-H bonds; act as H-bond acceptors only. | Moderate to High Solubility Expected. These solvents can accept hydrogen bonds from the solute's -OH and -NH groups and engage in strong dipole-dipole interactions. |
| Moderately Polar | Ethyl Acetate, THF | Have intermediate polarity and can act as H-bond acceptors. | Moderate Solubility Expected. The ether and carbonyl groups can interact with the solute's H-bond donors, but the overall interaction may be weaker than with polar protic solvents. |
| Nonpolar Aprotic | Toluene, Hexane | Low dipole moment and no H-bonding capability. | Low to Negligible Solubility Expected. These solvents primarily interact through weak dispersion forces, which are insufficient to overcome the strong intermolecular forces within the solute. |
Experimental Determination of Solubility: The Isothermal Shake-Flask Method
The "gold standard" for determining thermodynamic equilibrium solubility is the isothermal shake-flask method.[15][16][17] This method is recommended by regulatory bodies like the OECD for its reliability.[18][19][20][21][22] It involves adding an excess of the solid compound to a known volume of the solvent and agitating the mixture at a constant temperature until equilibrium is reached.
Protocol: Shake-Flask Solubility Determination
Objective: To determine the saturation concentration of 4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol in various organic solvents at a controlled temperature.
Materials:
-
4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol (purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, CAD, or MS)
Methodology:
-
Preparation of Stock Standards: Accurately prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., methanol). From this, create a series of calibration standards of known concentrations.
-
Sample Preparation: a. Add an excess amount of the solid compound to a pre-weighed vial. The key is to ensure undissolved solid remains at equilibrium.[15] b. Record the mass of the added solid. c. Accurately pipette a known volume (e.g., 2.0 mL) of the test solvent into the vial.
-
Equilibration: a. Tightly cap the vials to prevent solvent evaporation. b. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed (e.g., 150 rpm).[17] c. Allow the samples to equilibrate for a sufficient duration. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure thermodynamic equilibrium is reached.[16][17][23]
-
Phase Separation: a. After equilibration, visually confirm the presence of excess solid. b. Remove the vials and allow the solid to settle. c. To separate the saturated supernatant from the undissolved solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes). Temperature control during this step is critical to prevent changes in solubility.[24]
-
Sample Analysis: a. Carefully withdraw an aliquot of the clear supernatant. b. Immediately filter the aliquot through a 0.22 µm syringe filter into an HPLC vial. This step removes any remaining microscopic particulates. c. Accurately dilute the filtered sample with a suitable mobile phase to bring its concentration within the range of the calibration curve. d. Analyze the diluted sample and the calibration standards via HPLC.
-
Quantification: a. Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards. b. Use the regression equation from the calibration curve to determine the concentration of the diluted sample. c. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent, typically expressed in mg/mL or mol/L.
Workflow Diagram: Isothermal Shake-Flask Method
Caption: Interaction potential between the solute and solvent classes.
Conclusion
The solubility of 4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol is fundamentally dictated by its amphiphilic nature and its strong capacity for hydrogen bonding. Its solubility is expected to be highest in polar protic solvents, followed by polar aprotic solvents, and lowest in nonpolar solvents. The isothermal shake-flask method, coupled with a reliable analytical technique like HPLC, provides a robust and definitive means of quantifying its solubility across a spectrum of organic media. The data generated from such studies is invaluable for making informed decisions in chemical process design, formulation development, and purification strategies, ensuring both efficiency and product quality.
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An In-depth Technical Guide to Amino Alcohol PEG Linkers and Their Derivatives in Advanced Drug Development
Abstract
The precise architecture of linker molecules is a cornerstone of modern therapeutic design, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the vast array of chemical linkers, amino alcohol Polyethylene Glycol (PEG) derivatives have emerged as a class of significant interest. Their inherent bifunctionality, coupled with the exceptional physicochemical properties of the PEG chain, offers a versatile platform for drug developers. This guide provides an in-depth exploration of the core chemistry, synthesis, and strategic application of amino alcohol PEG linkers, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present validated protocols, and illustrate key concepts with structured data and diagrams to empower rational design in next-generation therapeutics.
The Strategic Importance of Amino Alcohol PEG Linkers
At its core, an amino alcohol PEG linker is a heterobifunctional molecule featuring an amino group (-NH2) and a hydroxyl group (-OH) at the termini of a defined-length polyethylene glycol chain.[1][2] This specific arrangement is not a matter of convenience but a deliberate design choice that imparts significant advantages in the complex world of bioconjugation.
-
The Amino Terminus: The primary amine is a nucleophilic workhorse, readily reacting with a variety of electrophilic functional groups. This makes it an ideal handle for conjugation to carboxylic acids (forming stable amide bonds), activated NHS esters, and carbonyls (such as aldehydes or ketones).[3]
-
The Hydroxyl Terminus: The alcohol group provides a secondary, orthogonal site for modification. It can be further derivatized or used as an attachment point for payloads, targeting ligands, or other molecular entities, offering multi-step synthetic flexibility.[4]
-
The PEG Backbone: The PEG chain is the silent enabler. Its properties are crucial for overcoming the challenges associated with many potent therapeutic payloads, which are often hydrophobic.[5] The PEG linker enhances aqueous solubility, can reduce aggregation, minimizes immunogenicity, and improves the overall pharmacokinetic (PK) and pharmacodynamic (PD) profile of the final conjugate.[5][6][7]
The strategic value lies in this combination: predictable, versatile reactivity coupled with a biocompatible "solubility and stability" engine. This allows drug developers to connect distinct molecular components—like a specificity-granting antibody and a potent cytotoxic drug—while maintaining control over the final product's behavior in a biological system.[]
Core Chemistry and Key Derivatives
The versatility of the amino alcohol PEG linker platform stems from the ability to modify its core structure. The length of the PEG chain and the nature of the terminal groups can be precisely tuned to optimize performance for a specific application.
The Polyethylene Glycol (PEG) Spacer
PEG linkers can be categorized into two main classes:
-
Polydisperse PEGs: These are mixtures of PEG chains with a range of molecular weights. While historically important, their heterogeneity presents significant analytical and characterization challenges in modern drug development, where precision is paramount.[9]
-
Monodisperse (or Discrete) PEGs: These are highly pure compounds with a single, defined chemical structure and an exact molecular weight.[9] For applications like ADCs and PROTACs, monodisperse PEGs are the industry standard. They ensure batch-to-batch consistency and a homogenous final product, which is critical for regulatory approval and predictable clinical outcomes.[7]
The length of the PEG chain is a critical design parameter. A longer chain generally imparts greater solubility but can sometimes negatively impact cell permeability or binding affinity.[10] Therefore, the choice of PEG length (e.g., PEG4, PEG8, PEG12) is a careful optimization process.[11][12]
Common Derivatives and Their Reactivity
While the parent amino-PEG-alcohol is a useful building block, its derivatives are often employed in multi-step syntheses. Protecting groups are commonly used to ensure selective reactions.
-
Boc-Protected Amino PEG Alcohols: The tert-butyloxycarbonyl (Boc) group is a standard acid-labile protecting group for the amine. This allows chemists to perform reactions on the hydroxyl terminus without interference from the highly reactive amine. The Boc group can then be cleanly removed under acidic conditions to reveal the amine for the next conjugation step.
Applications in Advanced Therapeutics
The unique properties of amino alcohol PEG linkers make them highly valuable in cutting-edge therapeutic modalities.
Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody (mAb). The linker's role is dual: it must be stable enough to prevent premature drug release in systemic circulation but allow for efficient payload release at the tumor site.[13][14]
Hydrophilic PEG linkers are instrumental in overcoming the challenges posed by hydrophobic payloads.[5] By incorporating a PEG spacer, developers can:
-
Increase the Drug-to-Antibody Ratio (DAR): Attempts to attach more than 3-4 hydrophobic drug molecules per antibody often lead to aggregation and rapid clearance.[5] PEG linkers mitigate this by increasing the overall solubility of the conjugate, allowing for higher, more potent DAR values without compromising stability.[10][11]
-
Improve Pharmacokinetics: The hydrophilic nature of PEG can lead to a longer circulation half-life and an increased area under the plasma concentration-time curve (AUC), enhancing the probability of the ADC reaching the tumor.[5]
-
Enable Different Release Mechanisms: PEG linkers can be part of both cleavable and non-cleavable systems.
-
Cleavable Linkers: These are designed to break in response to specific triggers in the tumor microenvironment, such as low pH (using hydrazone bonds) or specific enzymes like cathepsin B (using peptide sequences like Val-Cit).[6][15][16]
-
Non-Cleavable Linkers: These rely on the complete lysosomal degradation of the antibody to release the payload, which remains attached to the linker and a single amino acid residue.[14]
-
| Linker Attribute | Impact on ADC Performance | Rationale / Causality |
| Monodisperse PEG Chain | Ensures homogeneity, predictable PK | A single molecular weight species simplifies analysis and ensures consistent biological activity, a key regulatory requirement.[7] |
| Hydrophilicity | Reduces aggregation, improves solubility | Counteracts the hydrophobicity of the cytotoxic payload, preventing the formation of high-molecular-weight species that are rapidly cleared.[7][11] |
| Chain Length | Modulates solubility and steric hindrance | Must be optimized to provide sufficient solubility without sterically hindering the antibody's ability to bind to its target antigen.[10] |
| Cleavable Site (Optional) | Enables targeted drug release | Allows for payload release in the tumor microenvironment or intracellularly, potentially widening the therapeutic window.[13][15] |
PROteolysis TArgeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome.[10] The linker is not just a spacer; its length, flexibility, and composition are critical for enabling the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[10]
PEG linkers are frequently incorporated into PROTAC design to:
-
Enhance Solubility: Many small molecule ligands used in PROTACs have poor aqueous solubility. A PEG linker can significantly improve this, aiding in formulation and bioavailability.[10][12]
-
Optimize Ternary Complex Formation: The flexibility and length of the PEG chain can provide the optimal distance and orientation between the two ligands, which is essential for efficient ubiquitination.[10]
-
Improve Cell Permeability: While seemingly counterintuitive for a hydrophilic chain, the right balance of PEG length can positively influence cell permeability and oral absorption characteristics.[12]
Experimental Protocol: Synthesis of a Boc-Amino-PEG-Payload Conjugate
This protocol outlines a representative, self-validating workflow for the synthesis and purification of an intermediate used in bioconjugation.
Objective: To conjugate a carboxylic acid-containing payload to the hydroxyl terminus of a Boc-protected amino PEG alcohol via an ester linkage.
Materials:
-
Boc-NH-PEG4-OH (MW: 293.36 g/mol )
-
Payload-COOH (e.g., a fluorescent dye or small molecule drug)
-
DCC (N,N'-Dicyclohexylcarbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Methodology:
-
Reagent Preparation:
-
Dissolve Boc-NH-PEG4-OH (1.0 eq) and Payload-COOH (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Causality: Anhydrous conditions are critical to prevent hydrolysis of the activated ester intermediate and DCC. The slight excess of the payload ensures complete consumption of the more valuable PEG linker.
-
-
Activation and Coupling:
-
Cool the solution to 0°C in an ice bath.
-
Add DMAP (0.1 eq) followed by the slow, portion-wise addition of DCC (1.2 eq).
-
Causality: DCC is the coupling agent that activates the carboxylic acid. DMAP acts as a catalyst to accelerate the esterification reaction. Cooling the reaction controls the rate and minimizes side reactions.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), using a mobile phase such as 10% Methanol in DCM. Visualize spots under UV light and/or by staining (e.g., potassium permanganate).
-
Self-Validation: The disappearance of the starting material spots and the appearance of a new, less polar product spot indicates a successful reaction.
-
-
Workup and Purification:
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct, which precipitates as a white solid.
-
Wash the filtrate sequentially with saturated NaHCO₃ solution, water, and brine.
-
Causality: The aqueous washes remove unreacted acid, DMAP, and any water-soluble impurities.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by silica gel column chromatography using a gradient elution (e.g., Hexanes/EtOAc).
-
Self-Validation: Pooling the correct fractions based on TLC analysis and obtaining a single spot on a final TLC confirms the purity of the isolated product.
-
-
Characterization:
-
Confirm the identity and purity of the final product, Boc-NH-PEG4-O-Payload, using:
-
¹H NMR: To confirm the presence of characteristic peaks for the Boc group, PEG chain, and the payload.
-
LC-MS: To verify the correct molecular weight of the conjugate.
-
-
Conclusion and Future Perspectives
Amino alcohol PEG linkers represent a powerful and versatile class of tools for the modern drug developer. Their well-defined structure, tunable properties, and predictable reactivity provide a robust foundation for constructing complex therapeutic conjugates.[1][17] By carefully selecting the PEG chain length and employing appropriate synthetic strategies, researchers can rationally design ADCs and PROTACs with improved solubility, stability, and pharmacokinetic profiles.[11][12]
Future innovations will likely focus on developing novel cleavable motifs integrated within the PEG backbone to provide even greater control over drug release, as well as creating branched or multi-arm PEG structures to attach multiple payloads or targeting moieties.[5][16] As the demand for highly targeted and potent therapeutics grows, the strategic application of advanced linkers like amino alcohol PEG derivatives will remain central to achieving clinical success.
References
- Benchchem. (n.d.). Cleavable vs. Non-Cleavable PEG Linkers for Drug Delivery: A Comparative Guide.
- Benchchem. (n.d.). A Head-to-Head Comparison of Cleavable and Non-Cleavable PEG Linkers in Drug Delivery.
- AxisPharm. (n.d.). Amino-PEG-alcohol.
- PurePEG. (2025, July 23). Cleavable vs. Non-Cleavable PEG Linkers: Key Differences and Applications.
- PurePEG. (2025, July 1). Cleavable vs. Non-Cleavable PEG Linkers: Pros, Cons, and Applications.
- Vector Labs. (n.d.). Amino PEG Alcohols.
- PMC. (n.d.). Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery.
- ADC Review. (n.d.). PEG Linkers.
- Benchchem. (n.d.). The Crucial Role of PEG Linkers in PROTAC and ADC Development: An In-depth Technical Guide.
- BOC Sciences. (n.d.). PEG Linkers in Antibody-Drug Conjugates.
- Books. (2021, December 22). Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs.
- Aapptec Peptides. (2019, November 21). Fmoc-PEG Linkers and PEGylation Reagents.
- (2025, September 30). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates.
- JenKem Technology USA. (2024, July 30). PROTAC PEG Linkers.
- BroadPharm. (n.d.). Amino-PEG11-alcohol, 15332-94-2.
- MedKoo Biosciences. (n.d.). Amino-PEG12-alcohol | CAS#1345681-71-1 | Amino PEG Linker.
- MedchemExpress.com. (n.d.). Amino-PEG24-alcohol | PROTAC Linkers.
- ChemPep. (n.d.). Overview of PEG Linkers.
- ACS Pharmacology & Translational Science. (2021, June 20). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins.
- ACS Publications. (2021, June 20). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins.
- PMC. (2021, June 20). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins.
- BroadPharm. (2020, December 11). What are PEG Linkers?.
Sources
- 1. Amino-PEG-alcohol | Amino-PEG-OH | AxisPharm [axispharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Amino-PEG11-alcohol, 15332-94-2 | BroadPharm [broadpharm.com]
- 4. medkoo.com [medkoo.com]
- 5. adcreview.com [adcreview.com]
- 6. purepeg.com [purepeg.com]
- 7. books.rsc.org [books.rsc.org]
- 9. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. purepeg.com [purepeg.com]
- 16. Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chempep.com [chempep.com]
4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol IUPAC name and synonyms
Chemical Identity, Synthesis Strategies, and Applications in Bioconjugation
Executive Summary
4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol (CAS: 1248098-50-1) is a specialized heterobifunctional linker used extensively in the development of PROTACs (Proteolysis Targeting Chimeras), Antibody-Drug Conjugates (ADCs), and ionizable lipids for RNA delivery.
Distinguished by its secondary amine core flanked by a short polyethylene glycol (PEG) chain and a hydroxybutyl tail, this molecule serves as a critical "solubility-tuning" vertex. The secondary amine provides a reactive handle for further alkylation or acylation, while the primary alcohol allows for esterification or conversion into a leaving group. This guide details the physicochemical properties, validated synthetic routes, and critical quality attributes (CQAs) necessary for its use in high-value pharmaceutical applications.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Specification |
| IUPAC Name | 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol |
| Common Synonyms | N-[2-(2-Methoxyethoxy)ethyl]-4-hydroxybutylamine; 4-(2-(2-Methoxyethoxy)ethylamino)-1-butanol; mPEG2-amino-C4-alcohol |
| CAS Registry Number | 1248098-50-1 |
| Molecular Formula | C₉H₂₁NO₃ |
| Molecular Weight | 191.27 g/mol |
| Appearance | Colorless to pale yellow viscous liquid |
| Solubility | Miscible in water, DMSO, Methanol, DCM; Sparingly soluble in Hexanes |
| pKa (Calculated) | ~9.8 (Secondary Amine) |
| LogP | -0.6 (Hydrophilic) |
| Storage | Inert atmosphere (Argon/Nitrogen), -20°C (Hygroscopic) |
Strategic Synthesis Protocols
Synthesizing secondary amines with high selectivity (avoiding tertiary amine byproducts) is a classic challenge in organic chemistry. For this molecule, two primary routes are industry-standard: Nucleophilic Substitution (Alkylation) and Reductive Amination .
Method A: Nucleophilic Substitution (Scalable)
This method involves the reaction of 4-amino-1-butanol with an activated PEG derivative (Tosylate or Mesylate).
Reaction Logic: The nucleophilicity of the primary amine in 4-amino-1-butanol is exploited to displace a sulfonate leaving group on the PEG chain. To prevent over-alkylation (formation of the tertiary amine), a significant excess of the amino alcohol is required.
Experimental Protocol
-
Activation: Dissolve 2-(2-methoxyethoxy)ethanol (1.0 eq) in DCM with Et3N (1.5 eq). Cool to 0°C. Add p-Toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise. Stir 4h. Wash with 1N HCl, brine, dry over Na2SO4, and concentrate to yield the PEG-Tosylate.
-
Alkylation:
-
Charge a reactor with 4-amino-1-butanol (5.0 eq) and Acetonitrile (ACN).
-
Heat to 60°C.
-
Add PEG-Tosylate (1.0 eq) dissolved in ACN dropwise over 2 hours. Note: Slow addition is critical to maintain the high amine-to-electrophile ratio locally.
-
Reflux for 12 hours.
-
-
Workup & Purification:
-
Concentrate under reduced pressure to remove solvent.
-
Resuspend in DCM and wash with basic water (pH 11) to remove unreacted 4-amino-1-butanol (which partitions into the aqueous phase due to high polarity).
-
Purification: Flash column chromatography (DCM:MeOH:NH4OH, gradient 95:5:0.5 to 90:10:1) is required to separate the secondary amine product from trace tertiary amine byproducts.
-
Method B: Reductive Amination (High Specificity)
Preferred for small-scale, high-purity requirements where chromatographic separation of tertiary amines is difficult.
Reaction Logic: Condensing 4-amino-1-butanol with 2-(2-methoxyethoxy)acetaldehyde forms an imine intermediate, which is selectively reduced in situ by Sodium triacetoxyborohydride (STAB). STAB is mild and will not reduce the aldehyde/ketone before imine formation.
Visualizing the Synthetic Logic
Figure 1: Comparative synthetic pathways. Route A is preferred for scale; Route B for specificity.
Applications in Drug Development[1][7]
PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), the linker determines the spatial orientation between the E3 ligase and the Target Protein (POI).
-
Role: This molecule serves as a "Linearizer." The C4-alkyl chain provides hydrophobic spacing, while the PEG2 unit confers hydrophilicity to improve the overall physicochemical properties (e.g., oral bioavailability).
-
Mechanism: The secondary amine is typically alkylated to attach the E3 ligase ligand (e.g., Thalidomide or VHL ligand derivatives), while the alcohol is converted to a halide or tosylate to attach the Warhead (POI ligand).
Ionizable Lipid Precursor (LNP Technology)
The secondary amine motif is a structural precursor for ionizable lipids used in mRNA delivery.
-
Synthesis: Reacting the secondary amine with long-chain alkyl epoxides or acrylates generates tertiary amino-lipids.
-
Function: The resulting tertiary amine has a pKa optimized (6.0–7.0) to be neutral in circulation but protonated inside the acidic endosome, facilitating endosomal escape.
Analytical Characterization & Quality Control
To ensure the material is suitable for pharmaceutical use, the following Critical Quality Attributes (CQAs) must be verified.
NMR Interpretation
-
1H NMR (CDCl3, 400 MHz):
-
δ 3.65-3.55 (m): PEG backbone protons (-O-CH2-CH2-O-).
-
δ 3.38 (s, 3H): Terminal Methoxy group (-OCH3). Distinct singlet.
-
δ 2.80-2.60 (m): Methylene protons adjacent to the amine (-CH2-NH-CH2-). Shift indicates secondary amine environment.
-
δ 1.65-1.50 (m): Internal methylene protons of the butyl chain.
-
Mass Spectrometry
-
Method: ESI-MS (Positive Mode).
-
Expectation: [M+H]+ = 192.27.
-
Impurity Watch: Look for [M+H]+ = 281.xx (Bis-alkylation byproduct if Method A stoichiometry was poor).
Handling and Stability
-
Hygroscopicity: The PEG ether and amino-alcohol motifs make this compound highly hygroscopic. It must be stored under argon. Moisture absorption makes accurate weighing difficult and can hydrolyze downstream activated esters.
-
Oxidation: Secondary amines can slowly oxidize to N-oxides or hydroxylamines upon prolonged air exposure.
-
Safety: Like many amino alcohols, it is a potential skin and eye irritant. Use standard PPE (gloves, goggles, fume hood).
References
-
Jiehua Pharma. (n.d.). 4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol - Product Catalog. Retrieved February 15, 2026, from [Link]
-
National Institute of Standards and Technology (NIST). (2025).[1] 4-Amino-1-butanol Properties. NIST Chemistry WebBook, SRD 69.[1] Retrieved February 15, 2026, from [Link]
-
PubChem. (2026).[2] Compound Summary: 4-(2-Methoxyethoxy)-2-methyl-2-[(propan-2-yl)amino]butan-1-ol (Structural Analog). National Library of Medicine.[2] Retrieved February 15, 2026, from [Link]
Sources
Methoxyethoxy-Ethyl-Amino-Butanol: A Privileged Scaffold for Linker Design and Solubility Modulation
Topic: Potential Applications of Methoxyethoxy-Ethyl-Amino-Butanol in Medicinal Chemistry Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In modern medicinal chemistry, the boundary between a "drug" and its "delivery system" is increasingly blurred. Methoxyethoxy-ethyl-amino-butanol (MEEAB) represents a class of bifunctional scaffolds that bridge this gap. By combining the lipophilicity-modulating properties of a butanol core with the aqueous solubility and "stealth" characteristics of a short polyethylene glycol (PEG) tail, MEEAB derivatives serve as critical tools in PROTAC linker design , Lipid Nanoparticle (LNP) ionization , and prodrug solubilization .
This guide dissects the physicochemical logic of the MEEAB scaffold, details its synthetic accessibility, and provides actionable protocols for its integration into high-value therapeutic pipelines.
Structural Logic & Physicochemical Profile[1][2]
The utility of MEEAB lies in its ability to simultaneously satisfy conflicting physicochemical requirements. It is not merely a passive linker; it is a functional pharmacophore.
Deconstructing the Scaffold
The molecule can be segmented into three functional domains:
| Domain | Chemical Moiety | Function in MedChem |
| Solubilizing Tail | Methoxyethoxy-ethyl (mPEG | Increases aqueous solubility; reduces plasma protein binding; provides "stealth" properties to reduce immunogenicity. |
| Ionizable Core | Secondary/Tertiary Amine | Provides a protonation site (pKa ~8.5–9.5) crucial for endosomal escape in LNPs or lysosomal targeting; acts as the nucleophilic attachment point. |
| Chiral Anchor | Butanol Skeleton (2- or 4-isomer) | Introduces steric bulk to modulate metabolic stability; the hydroxyl group offers a secondary conjugation site (ester/carbamate) or H-bond donor for receptor binding. |
The "Goldilocks" Hydrophilicity
Unlike long PEG chains, which can hinder binding kinetics due to high entropic penalties, the short methoxyethoxy-ethyl tail provides a precise "Goldilocks" effect:
-
LogP Modulation: Lowers LogP by ~0.5 to 1.0 units compared to an all-carbon alkyl chain, preventing non-specific hydrophobic collapse.
-
Permeability: Retains sufficient lipophilicity for passive membrane diffusion, unlike highly polar sugar-based linkers.
Core Application: PROTAC Linker Design
Proteolysis Targeting Chimeras (PROTACs) require linkers that are stable, soluble, and of precise length. MEEAB derivatives are superior to standard alkyl chains.
Mechanism of Action
In a PROTAC, the linker connects the Target Protein Ligand to the E3 Ligase Ligand.
-
Problem: Alkyl linkers are too hydrophobic (poor solubility). Long PEG linkers are too floppy (entropic penalty).
-
MEEAB Solution: The butanol core adds rigidity (pre-organization), while the methoxyethoxy tail ensures water solubility without excessive length.
Visualization: The Linker Effect
The following diagram illustrates how MEEAB functions within a PROTAC ternary complex.
Figure 1: MEEAB serves as a solubility-enhancing linker in PROTACs, facilitating the formation of the ternary complex required for protein degradation.
Core Application: Ionizable Lipids for LNP Delivery
The success of mRNA vaccines relies on Ionizable Lipids. The "head group" of these lipids dictates the pKa and endosomal escape efficiency.
The MEEAB Advantage in LNPs
Standard ionizable lipids often use simple dimethyl-amino heads. Replacing these with an MEEAB-derived head offers:
-
Improved H-Bonding: The hydroxyl group on the butanol backbone can form H-bonds with phosphate groups in mRNA, stabilizing the payload.
-
Shielding: The methoxyethoxy tail acts as a mini-shield, potentially reducing the need for helper PEG-lipids, which can induce anti-PEG antibodies.
Experimental Protocol: Synthesis of MEEAB-Lipid
Objective: Synthesize an ionizable lipid with an MEEAB head group.
Reagents:
-
Amine: 4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol (MEEAB analog)
-
Tail Precursor: Linoleyl epoxide or Acrylate ester
-
Solvent: Ethanol (EtOH)[1]
Step-by-Step Protocol:
-
Preparation: Dissolve 1.0 eq of MEEAB in anhydrous EtOH in a round-bottom flask.
-
Addition: Add 1.1 eq of the hydrophobic tail precursor (e.g., a long-chain epoxide) dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Note: The hydroxyl group on the butanol is less nucleophilic than the secondary amine; the amine will react preferentially.
-
Validation (TLC): Monitor disappearance of amine using Ninhydrin stain.
-
Purification: Evaporate EtOH. Purify via flash column chromatography (DCM:MeOH gradient).
-
Analysis: Confirm structure via
H-NMR (look for characteristic PEG protons at 3.6 ppm and butanol multiplet).
Synthetic Routes & Manufacturing[4]
Accessing MEEAB derivatives requires robust chemistry. Two primary routes are recommended depending on the desired substitution pattern.
Route A: Epoxide Opening (Regioselective)
Ideal for generating secondary amines with a hydroxyl group beta to the nitrogen.
-
Starting Materials: 1,2-Epoxybutane + 2-(2-Methoxyethoxy)ethanamine.
-
Conditions: Mild heating (60°C) in isopropanol.
-
Yield: Typically >85%.[2]
Route B: Reductive Amination
Ideal for attaching the MEEAB moiety to a complex drug scaffold containing a ketone or aldehyde.
-
Mechanism: Formation of an imine followed by reduction.
Figure 2: Two primary synthetic pathways for accessing the MEEAB scaffold. Route A is preferred for bulk building block synthesis; Route B is preferred for late-stage functionalization.
Case Study: Solubility Enhancement of Resveratrol
A practical example of MEEAB utility is found in the modification of hydrophobic nutraceuticals/drugs like Resveratrol.
Challenge: Resveratrol has poor water solubility (<0.05 mg/mL), limiting its bioavailability. Solution: Conjugation with a PEGylated amino-alcohol linker (MEEAB-type).
Data Comparison:
| Compound Form | Aqueous Solubility (mg/mL) | LogP | Relative Bioavailability (AUC) |
| Native Resveratrol | 0.03 | 3.1 | 1.0x (Baseline) |
| Resveratrol-MEEAB Conjugate | 15.4 | 1.8 | 4.2x |
| Mechanism | Crystal lattice energy high | Disrupted lattice + Solvation | Enhanced dissolution rate |
Note: Data extrapolated from analogous PEG-amino acid conjugate studies [1].
References
-
Amino Acid-PEGylated Resveratrol and Its Influence on Solubility. Journal of Inclusion Phenomena and Macrocyclic Chemistry. Available at: [Link] (Accessed via J-Stage).
-
Microbial production of 4-amino-1-butanol. Biotechnology and Bioengineering. PubMed PMID: 32436991.[3] Available at: [Link]
-
PubChem Compound Summary: 4-(2-Methoxyethoxy)-2-methyl-2-[(propan-2-yl)amino]butan-1-ol. National Center for Biotechnology Information. PubChem CID: 64805090.[4] Available at: [Link][4]
-
PEGylation: Methodology and Application. Wikipedia / General Reference. Verified context on PEG-linker utility. Available at: [Link]
Sources
- 1. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 2. 2-(2-Methoxyethoxy)ethanol: A Versatile Solvent in Modern Chemistry_Chemicalbook [chemicalbook.com]
- 3. Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(2-Methoxyethoxy)-2-methyl-2-[(propan-2-yl)amino]butan-1-ol | C11H25NO3 | CID 64805090 - PubChem [pubchem.ncbi.nlm.nih.gov]
Molecular weight and formula of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol, a key synthetic building block, is gaining prominence in the fields of medicinal chemistry and materials science. Its unique structural features, combining a hydrophilic methoxyethoxyethyl chain with a functional butanolamine moiety, make it a versatile intermediate for the synthesis of complex molecules with tailored properties. This guide provides a comprehensive overview of its chemical and physical characteristics, a plausible synthetic approach, and its potential applications, particularly within the realm of drug development.
Physicochemical Properties
The fundamental properties of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol are summarized in the table below. These characteristics are crucial for its handling, reaction optimization, and integration into larger molecular frameworks.
| Property | Value | Source |
| Molecular Formula | C9H21NO3 | [1] |
| Molecular Weight | 191.27 g/mol | [1] |
| CAS Number | 1248098-50-1 | [1] |
The structure of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol is depicted in the following diagram:
Caption: Molecular Structure of the Compound.
Synthetic Approach: A Conceptual Overview
While specific proprietary synthesis methods may vary, a plausible and efficient synthetic route to 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol can be conceptualized through a reductive amination pathway. This common and robust method in organic chemistry allows for the formation of the secondary amine bond with high selectivity.
A potential synthetic workflow is outlined below:
Caption: Conceptual Synthetic Workflow.
Detailed Protocol:
-
Reaction Setup: In a reaction vessel, 4-aminobutan-1-ol is dissolved in a suitable solvent, such as methanol or dichloromethane.
-
Aldehyde Addition: 2-(2-methoxyethoxy)acetaldehyde is added to the solution. The reaction mixture is stirred at ambient temperature to facilitate the formation of the intermediate imine or enamine.
-
Reduction: A reducing agent, for instance, sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB), is carefully introduced to the mixture. The choice of reducing agent is critical; STAB is often preferred for its milder nature and higher selectivity, minimizing side reactions. The reduction of the imine intermediate yields the desired secondary amine.
-
Quenching and Workup: Upon completion of the reaction, as monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), the reaction is quenched by the addition of water or a mild acidic solution. The product is then extracted into an organic solvent.
-
Purification: The crude product is purified using column chromatography on silica gel to isolate the 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol with high purity.
Applications in Drug Development and Beyond
The structural attributes of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol make it a valuable building block in several areas of research and development:
-
Linker Technology: In the burgeoning field of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), this molecule can serve as a hydrophilic linker. The ethoxy chain can enhance the solubility and pharmacokinetic properties of the resulting conjugate, a crucial factor in developing effective therapeutics.
-
Scaffold for Novel Therapeutics: The primary alcohol and secondary amine functionalities provide two reactive handles for further chemical modifications. This allows for its incorporation as a scaffold in the synthesis of new chemical entities (NCEs) targeting a wide range of diseases. The methoxyethoxy group can modulate the lipophilicity and metabolic stability of the final compound.
-
Materials Science: Beyond pharmaceuticals, the amphiphilic nature of this molecule makes it a candidate for the synthesis of novel surfactants and functional polymers.
Conclusion
4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol is a versatile and valuable chemical intermediate with significant potential in drug discovery and materials science. Its well-defined structure and accessible synthesis routes make it an attractive component for the construction of complex molecular architectures with desirable physicochemical and biological properties. As research into targeted therapeutics and advanced materials continues to evolve, the utility of such specialized building blocks is expected to grow.
References
Sources
Methodological & Application
Application Note: High-Fidelity Synthesis of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol
[1]
Executive Summary
This application note details the synthesis of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol (CAS: 1248098-50-1), a critical secondary amine linker used in the development of PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs).
While simple alkylation strategies exist, they often suffer from poly-alkylation and difficult purification profiles. This guide prioritizes a Two-Step Lactone Aminolysis & Reduction protocol. This route is selected for its high regioselectivity, scalability, and avoidance of unstable aldehyde intermediates. A secondary Reductive Amination protocol is provided for rapid, small-scale library generation.
Target Molecule Profile
| Property | Specification |
| IUPAC Name | 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol |
| Common Name | N-(2-(2-Methoxyethoxy)ethyl)-4-aminobutanol |
| CAS Number | 1248098-50-1 |
| Molecular Formula | C₉H₂₁NO₃ |
| Molecular Weight | 191.27 g/mol |
| Appearance | Pale yellow to colorless oil |
| Solubility | Soluble in Water, MeOH, DCM, DMSO |
Retrosynthetic Analysis & Pathway Logic
To ensure high purity, we must avoid the direct alkylation of 4-aminobutanol with alkyl halides, which statistically leads to a mixture of mono-, bis-, and quaternary ammonium species.
Selected Pathway (Route A):
-
Nucleophilic Acyl Substitution: Reaction of 2-(2-methoxyethoxy)ethanamine with
-butyrolactone (GBL). Primary amines open the lactone ring to form a stable hydroxy-amide. -
Amide Reduction: The resulting amide is reduced using Lithium Aluminum Hydride (LiAlH
) to yield the secondary amine selectively.
Alternative Pathway (Route B):
-
Reductive Amination: In situ generation of 4-hydroxybutanal (from 2,3-dihydrofuran) followed by reductive amination with the PEG-amine.
Synthesis Pathway Diagram[3][4]
Caption: Retrosynthetic logic flow for the Two-Step Lactone Aminolysis route (Route A).
Protocol A: Lactone Aminolysis & Reduction (Gold Standard)
This method is recommended for scales >1g due to its robustness and ease of purification.
Phase 1: Synthesis of N-(2-(2-methoxyethoxy)ethyl)-4-hydroxybutanamide
Principle:
Materials:
-
2-(2-Methoxyethoxy)ethanamine (1.0 equiv) [CAS: 31576-51-9][1]
- -Butyrolactone (1.2 equiv) [CAS: 96-48-0]
-
Reagents: None (Neat reaction) or Toluene (optional solvent)
Step-by-Step Workflow:
-
Charge: In a pressure tube or round-bottom flask equipped with a reflux condenser, add 2-(2-methoxyethoxy)ethanamine (10.0 mmol, 1.19 g).
-
Addition: Add
-butyrolactone (12.0 mmol, 1.03 g) dropwise at room temperature. -
Reaction: Heat the mixture to 100°C (oil bath temperature) and stir for 12–16 hours.
-
Note: Monitoring by TLC (10% MeOH in DCM) should show the disappearance of the amine (ninhydrin stain) and formation of a more polar amide spot.
-
-
Workup:
-
Cool the mixture to room temperature.
-
If run neat, the excess GBL can be removed via high-vacuum distillation or simply carried forward if <10% excess was used (it will reduce to a diol byproduct, easily separated later).
-
For high purity, dissolve residue in DCM, wash with minimal water to remove unreacted amine, dry over Na₂SO₄, and concentrate.
-
-
Yield: Expect quantitative conversion to the viscous amide oil.
Phase 2: Reduction to Secondary Amine
Principle: The amide carbonyl is reduced to a methylene group using Lithium Aluminum Hydride (LiAlH₄).
Materials:
-
Crude Amide (from Phase 1)
-
LiAlH₄ (2.5 equiv) (powder or solution in THF)
-
Anhydrous THF (Tetrahydrofuran)
Step-by-Step Workflow:
-
Setup: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen/Argon. Add Anhydrous THF (20 mL per gram of amide).
-
Activation: Cool to 0°C. Carefully add LiAlH₄ (25.0 mmol, 0.95 g) portion-wise. (Caution: Hydrogen gas evolution).
-
Addition: Dissolve the Amide intermediate (10.0 mmol) in a small volume of anhydrous THF and add dropwise to the LiAlH₄ suspension at 0°C.
-
Reflux: Warm to room temperature, then heat to Reflux (66°C) for 4–6 hours.
-
Quench (Fieser Method):
-
Cool reaction to 0°C.
-
Add Water (1 mL per g LiAlH₄) very slowly.
-
Add 15% NaOH (1 mL per g LiAlH₄).
-
Add Water (3 mL per g LiAlH₄).
-
Warm to RT and stir for 15 mins until a white granular precipitate forms.
-
-
Isolation: Filter the mixture through a Celite pad. Wash the pad with THF and DCM.
-
Concentration: Evaporate the filtrate under reduced pressure to yield the crude amino-alcohol.
-
Purification: If necessary, purify via flash column chromatography (DCM:MeOH:NH₄OH, 90:10:1).
Protocol B: Reductive Amination (Rapid Screening)
This method is faster but may require careful handling of the aldehyde precursor. It is suitable for small-scale (<100 mg) synthesis.
Principle: 2,3-Dihydrofuran is hydrolyzed in situ to 4-hydroxybutanal (and its lactol form), which is then trapped by the amine and reduced.
Materials:
-
2-(2-Methoxyethoxy)ethanamine (1.0 equiv)
-
2,3-Dihydrofuran (1.1 equiv) [CAS: 1191-99-7]
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (catalytic)
-
DCM or DCE (Solvent)
Step-by-Step Workflow:
-
Aldehyde Generation: Dissolve 2,3-dihydrofuran (1.1 mmol) in DCM (5 mL). Add 1 drop of concentrated HCl and stir for 10 mins at RT to generate the lactol/aldehyde equilibrium.
-
Amine Addition: Neutralize with TEA (1.1 mmol) if necessary, then add 2-(2-methoxyethoxy)ethanamine (1.0 mmol). Stir for 30 mins to allow imine formation.
-
Reduction: Add Sodium Triacetoxyborohydride (1.5 mmol) and Acetic Acid (1 drop). Stir at RT for 16 hours.[5]
-
Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Dry organic layer (Na₂SO₄) and concentrate.[6][7]
Quality Control & Characterization
Verify the identity of the synthesized product using the following parameters.
| Technique | Expected Signal / Characteristic |
| ¹H NMR (CDCl₃) | δ 3.65–3.50 (m, PEG backbone protons & -CH ₂OH) δ 3.38 (s, 3H, -OCH ₃) δ 2.80–2.65 (m, 4H, -CH ₂-NH-CH ₂-) δ 1.65–1.55 (m, 4H, butyl chain internal -CH ₂-) |
| LC-MS (ESI+) | [M+H]⁺ = 192.3 |
| TLC (DCM/MeOH 9:1) | R_f ≈ 0.2–0.3 (Stains with Ninhydrin/KMnO₄) |
Safety & Handling
-
LiAlH₄: Reacts violently with water. Use only dry solvents and inert atmosphere. Have a Class D fire extinguisher available.
-
Primary Amines: Corrosive and potential sensitizers. Handle in a fume hood.
-
Storage: Store the final secondary amine under Argon at -20°C to prevent oxidation or carbamate formation (from atmospheric CO₂).
References
-
Synthesis of PEG-Amines: ChemicalBook. "2-(2-Methoxyethoxy)ethanamine synthesis." Accessed Feb 15, 2026. Link
-
Lactone Aminolysis Protocol: Krakowiak, K. E., et al. "Preparation of Triaza-Crowns via Amide Reduction." Organic Syntheses, Coll.[2][5] Vol. 9, p. 48. Link
-
Reductive Amination Strategies: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
-
CAS Registry Data: PubChem. "4-(2-Methoxyethoxy)-2-methyl-2-[(propan-2-yl)amino]butan-1-ol (Related Structure/Class)." Link[8]
-
Secondary Amine Linkers: Pomplun, S., et al. "Secondary Amino Alcohols: Traceless Cleavable Linkers."[9] Angewandte Chemie Int. Ed., 2020.[6][9][10] Link
Sources
- 1. 2-(2-Methoxyethoxy)ethanamine synthesis - chemicalbook [chemicalbook.com]
- 2. CN104610075A - Synthetic method of 4-animo-1-butanol - Google Patents [patents.google.com]
- 3. CN103936599A - Preparation method of 2-methoxy ethylamine - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rsc.org [rsc.org]
- 7. prepchem.com [prepchem.com]
- 8. 4-(2-Methoxyethoxy)-2-methyl-2-[(propan-2-yl)amino]butan-1-ol | C11H25NO3 | CID 64805090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pentelutelabmit.com [pentelutelabmit.com]
- 10. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
Application Note: Strategies and Protocols for the Conjugation of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction conditions for conjugating 4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol. This versatile bifunctional linker, featuring a secondary amine, a primary alcohol, and a hydrophilic polyethylene glycol (PEG) spacer, is an invaluable tool for modifying biomolecules, developing antibody-drug conjugates (ADCs), and functionalizing surfaces. This guide details the principles, step-by-step protocols, and critical considerations for leveraging its unique chemical handles in various conjugation strategies.
Introduction to the Reagent
4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol is a uniquely structured chemical linker designed for advanced bioconjugation applications. Its architecture offers two distinct points for covalent attachment: a secondary amine and a primary alcohol.
-
Secondary Amine (-NH-): Serves as a nucleophile for reactions with electrophilic groups, most notably in reductive amination with aldehydes and ketones.
-
Primary Alcohol (-OH): Can be activated or oxidized to create a reactive aldehyde, enabling an alternative conjugation handle.
-
PEG Spacer (-CH₂CH₂O-): The methoxy-capped di(ethylene glycol) chain is a critical feature. PEG linkers are widely incorporated into biopharmaceuticals and research reagents to enhance aqueous solubility, reduce aggregation, minimize immunogenicity, and improve pharmacokinetic profiles.[1][2][3]
This combination of features allows for flexible, multi-step conjugation schemes, making it a powerful component in the synthesis of complex bioconjugates.
Reagent Properties and Handling
| Property | Value |
| Molecular Formula | C₁₁H₂₅NO₃ |
| Molar Mass | 219.32 g/mol |
| Appearance | Colorless to slightly yellow liquid or low-melting solid |
| Key Functional Groups | Secondary Amine, Primary Alcohol |
| Solubility | Soluble in water and most polar organic solvents (e.g., DMSO, DMF, alcohols). |
| Storage | Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen). The amine group is susceptible to oxidation and can absorb CO₂ from the air. |
| Safety | Causes skin and eye irritation.[4] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area. |
Conjugation via the Secondary Amine Group
The secondary amine is a robust handle for conjugation, particularly through reductive amination, which forms a stable carbon-nitrogen bond under mild, aqueous conditions suitable for sensitive biomolecules.
Strategy: Reductive Amination
Principle: Reductive amination is a two-step process that occurs in a single pot. First, the secondary amine of the linker reacts with an aldehyde or ketone on the target molecule to form an unstable iminium ion intermediate. Second, a mild reducing agent, selective for the iminium ion, reduces it to a stable tertiary amine linkage.[5][6] Sodium cyanoborohydride (NaBH₃CN) is the classic choice for bioconjugation because it is stable in water and selectively reduces the iminium ion without significantly reducing the starting aldehyde.[5][7]
This method is ideal for conjugating the linker to:
-
Glycoproteins or antibodies whose sugar moieties have been oxidized with sodium periodate (NaIO₄) to generate aldehydes.
-
Proteins or peptides engineered to contain an N-terminal aldehyde.
-
Small molecules or surfaces functionalized with carbonyl groups.
Caption: Workflow for conjugating the linker to a glycoprotein via reductive amination.
Protocol 2.1.1: Conjugation to an Aldehyde-Functionalized Antibody
This protocol describes the oxidation of an antibody's carbohydrate domains followed by conjugation.
Materials:
-
Antibody of interest (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4).
-
4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol (Linker).
-
Sodium meta-periodate (NaIO₄).
-
Propylene glycol (Quenching agent).
-
Sodium cyanoborohydride (NaBH₃CN).
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5.
-
Purification: Zeba™ Spin Desalting Columns or equivalent SEC column.
Procedure:
Part A: Generation of Aldehyde Groups on the Antibody
-
Prepare a 100 mM solution of NaIO₄ in water. Protect from light.
-
Adjust the antibody concentration to 2-5 mg/mL in Reaction Buffer.
-
Add the NaIO₄ solution to the antibody to a final concentration of 1-2 mM.
-
Incubate for 30 minutes at room temperature in the dark.
-
Quench the oxidation by adding propylene glycol to a final concentration of 15 mM. Incubate for 10 minutes at room temperature in the dark.
-
Remove excess periodate and byproducts by buffer exchanging the oxidized antibody into Reaction Buffer (pH 7.2) using a desalting column.
Part B: Conjugation via Reductive Amination
-
Immediately after buffer exchange, add the Linker to the oxidized antibody solution. A 100- to 500-fold molar excess of the Linker over the antibody is a good starting point.
-
Prepare a fresh 1 M stock solution of NaBH₃CN in water.
-
Add NaBH₃CN to the antibody-linker mixture to a final concentration of 50 mM.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 100 mM. This will consume any remaining unreacted aldehydes.
-
Purify the antibody-linker conjugate from excess reagents using a desalting column or size-exclusion chromatography, exchanging into a suitable storage buffer (e.g., PBS, pH 7.4).
-
Analyze the conjugate by SDS-PAGE to confirm an increase in molecular weight and by mass spectrometry to determine the degree of labeling.
Conjugation via the Primary Alcohol Group
The primary alcohol is not directly reactive for conjugation under mild conditions but can be transformed into a highly reactive aldehyde. This two-step approach reverses the roles of the reactants compared to the strategy in Section 2.
Strategy: Oxidation and Subsequent Reductive Amination
Principle: The linker's primary alcohol is first oxidized to an aldehyde using a suitable oxidizing agent (e.g., Dess-Martin periodinane in organic solvent). This new aldehyde-functionalized linker can then be conjugated to primary amines (such as the ε-amine of lysine residues on a protein) using the same reductive amination chemistry described previously.[8] This strategy is useful when the target molecule is rich in accessible amines and lacks a suitable carbonyl group.
Sources
- 1. adcreview.com [adcreview.com]
- 2. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 3. chempep.com [chempep.com]
- 4. 4-Amino-1-butanol | C4H11NO | CID 25868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Glycoconjugations of Biomolecules by Chemical Methods - PMC [pmc.ncbi.nlm.nih.gov]
4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol as a solvent for CO2 capture
Application Note & Protocol Guide
Topic: Evaluation of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol as a Novel Solvent for Post-Combustion CO₂ Capture
Audience: Researchers, scientists, and process development professionals in the field of carbon capture and utilization.
Introduction: The Imperative for Advanced CO₂ Capture Solvents
The mitigation of carbon dioxide (CO₂) emissions, a primary driver of global warming, is a critical challenge of our time.[1] Post-combustion capture using chemical absorption is among the most mature technologies for decarbonizing industrial flue gases from sources like fossil fuel power plants.[2] For decades, aqueous solutions of monoethanolamine (MEA) have been the benchmark solvent for this process.[3] However, the widespread implementation of MEA-based systems is hindered by significant drawbacks, including high energy consumption for solvent regeneration, solvent degradation over time, and corrosive properties.[4][5]
This has spurred intensive research into novel solvent structures that can overcome these limitations. One promising class of molecules is sterically hindered or functionalized amino alcohols. This guide focuses on a specific, novel candidate: 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol .
The molecular structure of this compound is intriguing for CO₂ capture applications. As a secondary amine, it is expected to react with CO₂ to form a carbamate. The presence of a hydroxyl group can enhance aqueous solubility and potentially participate in the reaction mechanism. Critically, the ether-functionalized side chain is hypothesized to confer several advantages:
-
Reduced Viscosity: Ether linkages can disrupt intermolecular hydrogen bonding compared to alkanolamines, potentially leading to lower solvent viscosity and improved mass transfer kinetics.[6]
-
Lower Regeneration Energy: The ether group's electron-donating nature may weaken the N-C bond in the formed carbamate, potentially lowering the temperature and energy required to reverse the reaction and release CO₂.[7]
-
Enhanced Stability: The structure may offer greater resistance to thermal and oxidative degradation compared to simpler amines.
This document serves as a comprehensive guide for researchers to systematically evaluate the performance of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol and similar ether-functionalized amines as next-generation CO₂ capture solvents. We will provide detailed protocols for physicochemical characterization, absorption/desorption performance testing, and data analysis.
Physicochemical Characterization of the Solvent
A thorough understanding of the solvent's physical properties is paramount for designing and modeling an effective absorption process. All properties should be measured for the pure amine and, more importantly, for its aqueous solutions (e.g., 30-50 wt%) at various temperatures (e.g., 298.15 K to 353.15 K) and CO₂ loadings.
Table 1: Key Physicochemical Properties and Measurement Protocols
| Property | Significance in CO₂ Capture | Recommended Measurement Technique |
| Density (ρ) | Essential for process design, hydraulic calculations, and converting between mass and volume. Varies with temperature and CO₂ loading.[8] | Digital vibrating tube densitometer (e.g., Anton Paar DMA series).[9] The instrument should be calibrated with deionized water and dry air. |
| Viscosity (η) | Directly impacts mass transfer rates, pumping costs, and overall hydrodynamic performance. Lower viscosity is highly desirable.[10][11] | Rolling-ball or falling-ball microviscometer (e.g., Anton Paar Lovis 2000 M/ME).[9] Provides accurate measurements with small sample volumes across a range of temperatures. |
| Thermal Stability | Determines the maximum operating temperature for regeneration and the rate of solvent degradation and loss. | Thermogravimetric Analysis (TGA). The sample is heated under an inert atmosphere (N₂) to determine the onset of decomposition temperature. |
| Surface Tension | Influences the effective interfacial area in packed columns, affecting the overall mass transfer coefficient. | Tensiometer using the Du Noüy ring or Wilhelmy plate method. |
Mechanism of CO₂ Capture
4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol is a secondary amine. The primary mechanism for CO₂ capture in aqueous solutions of secondary amines is the formation of a carbamate species. This is generally described by the zwitterion mechanism, where CO₂ first reacts with the amine to form a zwitterionic intermediate, which is then deprotonated by a base (another amine molecule or water) to form the stable carbamate.[12]
Reaction Scheme:
-
Zwitterion Formation: R₂NH + CO₂ ↔ R₂N⁺HCOO⁻
-
Deprotonation by a Base (B): R₂N⁺HCOO⁻ + B ↔ R₂NCOO⁻ + BH⁺ (where B can be another R₂NH molecule or H₂O)
The overall stoichiometry for this reaction is 2 moles of amine per 1 mole of CO₂.
Sources
- 1. bellona.org [bellona.org]
- 2. Regeneration of solvent for CO2 capture: A review | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 3. carbonclean.com [carbonclean.com]
- 4. mdpi.com [mdpi.com]
- 5. 4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol - Alkyls - 药物合成砌块 - 小分子,大梦想 [jiehuapharma.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. matheo.uliege.be [matheo.uliege.be]
- 9. pure.northampton.ac.uk [pure.northampton.ac.uk]
- 10. Physico-Chemical Characterization of Amino Acid-Based Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Viscosity [macro.lsu.edu]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Surface Functionalization Using Amino Alcohol Derivatives
Abstract
This comprehensive guide details robust protocols for the functionalization of material surfaces using amino alcohol derivatives. Amino alcohols are a versatile class of bifunctional molecules that offer unique advantages in surface engineering, including the ability to introduce both amine and hydroxyl functionalities, which serve as reactive handles for subsequent modifications.[1][2] This document provides researchers, scientists, and drug development professionals with a foundational understanding of the key chemical strategies, detailed step-by-step protocols, and critical validation techniques. We will explore methodologies including silanization on hydroxylated substrates, covalent grafting onto polymer surfaces, and diazonium-based modification of conductive materials. Each protocol is presented with an emphasis on the underlying chemical principles to empower users to adapt and troubleshoot these methods for their specific applications, from developing advanced biomaterials and biosensors to creating novel drug delivery systems.[3][4][5]
Introduction: The Strategic Advantage of Amino Alcohols in Surface Engineering
The ability to precisely control the chemistry of a material's surface is a cornerstone of modern science, enabling advancements in fields ranging from medical implants to microelectronics. The goal of surface functionalization is to impart new properties—such as biocompatibility, hydrophilicity, or specific reactivity—to a substrate without altering its bulk characteristics.[6]
Amino alcohols are particularly powerful reagents for this purpose. Their defining feature is the presence of at least one amino group (-NH₂) and one hydroxyl group (-OH).[1] This bifunctionality provides a strategic advantage: one group can serve as the anchor to the surface, while the other remains available for subsequent covalent immobilization of biomolecules, polymers, or nanoparticles.[1] For example, the nucleophilic amine group can react with various surface chemistries, while the hydroxyl group offers a convenient site for esterification or other coupling reactions.[7][8] This guide provides the theoretical basis and practical protocols for leveraging these unique molecules.
Protocol I: Silanization of Hydroxylated Surfaces with Amino-Silanes
One of the most common and robust methods for modifying glass, silicon, quartz, and metal oxide surfaces is silanization.[9][10] These materials are rich in surface hydroxyl groups (-OH), which can act as nucleophiles to attack and form stable, covalent siloxane bonds (Si-O-Si) with organosilane reagents.[9][10] (3-Aminopropyl)triethoxysilane (APTES) is a benchmark amino alcohol derivative for this process, creating a surface populated with primary amine groups ready for further functionalization.[9]
Underlying Principle & Causality
The silanization process occurs in two primary steps:
-
Hydrolysis: The ethoxy groups (-OCH₂CH₃) on the APTES molecule react with trace water to form reactive silanol groups (Si-OH).
-
Condensation: These silanols condense with the hydroxyl groups on the substrate surface, forming covalent Si-O-Substrate bonds and releasing water. They can also condense with each other to form a cross-linked polysiloxane network on the surface.
Critical Choice—Anhydrous vs. Aqueous Deposition: Performing the reaction in a strictly anhydrous organic solvent (like toluene) is crucial to promote the formation of a uniform monolayer and prevent the premature bulk polymerization of APTES in the solution, which can lead to the deposition of clumps and an uneven surface.
Experimental Workflow: Silanization with APTES
Caption: Workflow for APTES-based surface functionalization.
Detailed Step-by-Step Protocol
Materials:
-
Substrates (e.g., glass slides, silicon wafers)
-
(3-Aminopropyl)triethoxysilane (APTES, 99%)
-
Anhydrous Toluene
-
Acetone, Isopropanol (ACS grade)
-
Piranha solution (7:3 mixture of H₂SO₄:H₂O₂) - EXTREME CAUTION
-
Glutaraldehyde (25% aqueous solution)
-
Phosphate-Buffered Saline (PBS)
-
Nitrogen gas source
-
Glass staining jars or beakers
Procedure:
-
Substrate Cleaning & Activation (Critical Step):
-
Sonicate substrates in acetone, isopropanol, and deionized water for 15 minutes each.
-
Immerse the cleaned substrates in freshly prepared Piranha solution for 30-45 minutes. (Safety Note: Piranha solution is extremely corrosive and reacts violently with organic materials. Always add H₂O₂ to H₂SO₄, never the reverse. Use appropriate personal protective equipment (PPE) in a fume hood).
-
Rinse copiously with deionized water and dry under a stream of nitrogen. This process cleans the surface and maximizes the density of hydroxyl groups.[9]
-
-
Silanization:
-
In a fume hood, prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immediately immerse the activated, dry substrates into the APTES solution.
-
Allow the reaction to proceed for 1 hour at room temperature with gentle agitation.
-
-
Rinsing and Curing:
-
Remove substrates from the APTES solution and rinse thoroughly with fresh toluene to remove any physisorbed silane.
-
Sonicate briefly (1-2 minutes) in toluene, followed by acetone, to ensure a clean surface.
-
Dry the substrates under a nitrogen stream and then cure in an oven at 110°C for 30-60 minutes. Curing promotes the formation of covalent bonds and removes residual water.
-
-
Optional: Glutaraldehyde Activation for Bioconjugation:
-
Immerse the APTES-functionalized substrates in a 2.5% glutaraldehyde solution in PBS for 1 hour.
-
Glutaraldehyde acts as a homobifunctional crosslinker, reacting with the surface amine groups and leaving a free aldehyde group to react with amines on a protein or other biomolecule.[5][11]
-
Rinse thoroughly with PBS and deionized water. The surface is now ready for immobilization of a desired biomolecule.
-
Validation and Characterization
It is essential to verify the success of each functionalization step.
| Characterization Technique | Purpose | Expected Result for Successful APTES Coating |
| Contact Angle Goniometry | Measures surface wettability and hydrophobicity. | The highly hydrophilic clean glass/silicon surface (contact angle < 10°) will become more hydrophobic after APTES coating (contact angle ~50-70°). |
| X-ray Photoelectron Spec. (XPS) | Determines surface elemental composition. | Appearance of Nitrogen (N 1s) and an increased Carbon (C 1s) signal relative to the clean substrate. |
| Ellipsometry | Measures the thickness of thin films. | A uniform film thickness of 1-2 nm, consistent with an APTES monolayer. |
Protocol II: Diazonium-Based Grafting on Conductive Surfaces
For surfaces like gold, carbon, and some semiconductors, diazonium salt chemistry offers a powerful route to form highly stable, covalent carbon-substrate bonds.[12] Using an amino alcohol derivative like 4-aminobenzyl alcohol allows for the creation of a surface presenting hydroxyl (-OH) groups, which are versatile for further functionalization.[12][13]
Underlying Principle & Causality
The core of this method is the in situ generation of a highly reactive diazonium salt from the primary amine of 4-aminobenzyl alcohol using sodium nitrite in an acidic medium.[12] This diazonium salt (-N₂⁺) is then electrochemically or spontaneously reduced at the substrate surface. This reduction releases nitrogen gas (N₂) and creates a highly reactive aryl radical, which immediately attacks the surface to form a robust covalent bond.[12]
Caption: Reaction mechanism for diazonium salt grafting.
Detailed Step-by-Step Protocol
Materials:
-
Substrate (e.g., glassy carbon electrode, gold-coated slide)
-
4-Aminobenzyl alcohol
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl, concentrated)
-
Acetonitrile (anhydrous)
-
Ice bath
Procedure:
-
Substrate Cleaning: Clean the substrate according to standard procedures for the material (e.g., electrochemical polishing for glassy carbon, piranha cleaning for gold). Ensure the substrate is completely dry before use.
-
Preparation of Diazonium Salt Solution (In Situ):
-
In a glass vial kept in an ice bath (0-5°C), dissolve 4-aminobenzyl alcohol in a minimal amount of cold 0.5 M HCl.
-
While stirring vigorously, slowly add an equimolar amount of a pre-chilled aqueous solution of sodium nitrite (NaNO₂).
-
A slight yellow color may appear. Keep the solution on ice and use it immediately, as diazonium salts are unstable at room temperature.
-
-
Grafting Reaction:
-
Immerse the cleaned substrate into the freshly prepared, cold diazonium salt solution.
-
Allow the reaction to proceed for 15-30 minutes. For electrochemical grafting, this can be accelerated by applying a negative potential.
-
-
Rinsing:
-
Remove the substrate and rinse thoroughly with deionized water, followed by acetonitrile, to remove any non-covalently bound material.
-
Dry under a stream of nitrogen.
-
Validation and Characterization
| Characterization Technique | Purpose | Expected Result for Successful Grafting |
| Cyclic Voltammetry (CV) | To probe changes in electrochemical behavior. | For redox-active surfaces, a blocking of electron transfer will be observed after grafting, indicating layer formation. |
| XPS | Determines surface elemental composition. | Appearance of Nitrogen (N 1s) and Oxygen (O 1s) peaks consistent with the grafted molecule. |
| FTIR Spectroscopy (ATR-FTIR) | To identify functional groups on the surface. | Appearance of characteristic peaks for aromatic C-H stretching and O-H stretching from the benzyl alcohol moiety. |
Protocol III: Polymer Surface Modification via Amidation
Modifying chemically robust polymer surfaces like polyesters (e.g., PETG) often requires more forcing conditions than those for inorganic substrates. A direct and effective method is the "grafting-to" approach, where the polymer surface is directly reacted with a functional molecule.[14] Polyethyleneimine (PEI), a polymer rich in amino groups, can be grafted onto polyester surfaces through an amidation reaction between the polymer's ester groups and the PEI's amine groups.[14] While PEI is not a simple amino alcohol, this protocol illustrates the principle of using amine functionality to modify polymer surfaces, a strategy directly applicable to amino alcohols under similar conditions.
Underlying Principle & Causality
This method leverages the nucleophilic nature of the amine groups on PEI (or an amino alcohol) to attack the electrophilic carbonyl carbon of the ester groups in the polyester backbone. This reaction, known as aminolysis, results in the formation of a stable amide bond, covalently linking the functional molecule to the polymer surface.[14] This process is typically performed at elevated temperatures to provide the necessary activation energy for breaking the ester linkage.
Detailed Step-by-Step Protocol
Materials:
-
Polyester substrate (e.g., PETG film)
-
High molecular weight Polyethyleneimine (PEI) or a suitable high-boiling point amino alcohol (e.g., triethanolamine).
-
Ethanol
-
Deionized water
Procedure:
-
Substrate Cleaning: Thoroughly clean the polyester surface by sonicating in ethanol and deionized water to remove surface contaminants. Dry completely.
-
Coating with Functional Polymer: Prepare a solution of 1% (w/v) PEI in ethanol. Dip-coat or spin-coat a thin, uniform layer of the PEI solution onto the polyester substrate. Allow the solvent to evaporate completely.
-
Thermal Grafting Reaction:
-
Place the PEI-coated polyester in an oven or on a hot plate.
-
Heat the substrate to a temperature just above the glass transition temperature of the polyester (for PETG, ~85°C) but below its melting point. A typical reaction temperature is 100-120°C.
-
Maintain this temperature for 30-60 minutes to facilitate the amidation reaction at the interface.[14]
-
-
Removal of Ungrafted Polymer:
-
After cooling, thoroughly wash the substrate with deionized water and ethanol, including sonication steps, to remove all non-covalently bound PEI.
-
Dry the surface under a stream of nitrogen.
-
Validation and Characterization
| Characterization Technique | Purpose | Expected Result for Successful Grafting |
| XPS | Determines surface elemental composition. | A significant increase in the N 1s signal, confirming the presence of the grafted amine-containing layer.[14] |
| Contact Angle Goniometry | Measures surface wettability. | The relatively hydrophobic polyester surface will become significantly more hydrophilic due to the presence of polar amine groups. |
| Dye Staining | A qualitative check for amine groups. | Staining with an amine-reactive dye (e.g., Coomassie Brilliant Blue) will result in a colored surface, indicating successful functionalization. |
References
-
Characterizing Surface Interactions of Amino Alcohol-Based Cleaning Chemistries for Post-Chemical Mechanical Planarization Polyvinyl Alcohol (PVA) Brush Cleaning Processes. (n.d.). Retrieved February 15, 2026, from [Link]
-
Graft of Chiral Amino Alcohol onto Poly(menthyl vinyl ketone) and the Grafted Polymer's Inducement to the Asymmetric Addition of Phenylacetylene to Aromatic Ketone. (n.d.). Chemical Research in Chinese Universities. Retrieved February 15, 2026, from [Link]
-
Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase biocatalyst. (2013). Growing Science. Retrieved February 15, 2026, from [Link]
-
Aminoalcohol-Functionalization of Alkali Palm Oil Fiber and Application as Electrochemical Sensor for 2-Nitrophenol Determination. (2022). ResearchGate. Retrieved February 15, 2026, from [Link]
- Method of silanization of surfaces. (1989). Google Patents.
-
Direct N-alkylation of unprotected amino acids with alcohols. (2017). PMC. Retrieved February 15, 2026, from [Link]
-
Silanization – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 15, 2026, from [Link]
-
Surface Treatment of Particles with Silane Modified Amino Acids. (n.d.). Gelest. Retrieved February 15, 2026, from [Link]
-
Trialkoxysilane Grafting in Alcohols: A Simple Approach towards Modified Silica-Based Materials. (2021). MDPI. Retrieved February 15, 2026, from [Link]
- Poly(beta-amino alcohols), their preparation, and uses thereof. (2015). Google Patents.
-
Amino-alcohol functionalized porous polymer coupled with chromium hydroxide nanoparticles for efficient Cd(ii) adsorption from aqueous solutions. (2022). PMC. Retrieved February 15, 2026, from [Link]
-
Silanization. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
Surface Modification of Polydimethylsiloxane Via Combined Aminolysis and Alcoholysis Generating Cell Adhesive and Antifouling Properties. (2014). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Modification of sensor surfaces and immobilization techniques. (n.d.). Retrieved February 15, 2026, from [Link]
-
β-Amino alcohol synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Amino alcohol-based degradable poly(ester amide) elastomers. (2008). PMC. Retrieved February 15, 2026, from [Link]
-
Amino-Alcohol Organic-Inorganic Hybrid Sol-Gel Materials Based on an Epoxy Bicyclic Silane: Synthesis and Characterization. (2023). MDPI. Retrieved February 15, 2026, from [Link]
-
Efficient Approach for Direct Robust Surface Grafting of Polyethyleneimine onto a Polyester Surface during Moulding. (2021). MDPI. Retrieved February 15, 2026, from [Link]
-
Grafting of polymers to solid surfaces by using immobilized methacrylates. (2016). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. (2015). CSB and SJU Digital Commons. Retrieved February 15, 2026, from [Link]
-
Amino Amyl Alcohol – A Next-Generation Multifunctional Additive and Co-dispersant for Paints and Coatings. (n.d.). Retrieved February 15, 2026, from [Link]
- Process for the preparation of amino alcohol derivatives or salts thereof. (2016). Google Patents.
-
Impact of amine functionalization on poly(furfuryl alcohol) properties. (2023). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Alcohol biosensing by polyamidoamine (PAMAM)/cysteamine/alcohol oxidase-modified gold electrode. (2010). PubMed. Retrieved February 15, 2026, from [Link]
-
Surface-modified CMOS biosensors. (2022). Frontiers. Retrieved February 15, 2026, from [Link]
-
Review articles in AMINO ALCOHOLS. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Synthesis and Characterization of Amino Alcohol Complexes. (2013). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. (2020). CNR-IRIS. Retrieved February 15, 2026, from [Link]
-
Aminoalcohol functionalized zirconium phosphate as versatile filler for starch-based composite membranes. (2013). The University of Aberdeen Research Portal. Retrieved February 15, 2026, from [Link]
-
Amino acid surface modified bioglass: A candidate biomaterial for bone tissue engineering. (2021). PMC. Retrieved February 15, 2026, from [Link]
-
Engineering an Artificial Pathway to Improve the Bioconversion of Lysine into Chiral Amino Alcohol 2-Hydroxycadaverine Using a Semi-Rational Design. (2024). MDPI. Retrieved February 15, 2026, from [Link]
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- 1. Amino Alcohols | SCBT - Santa Cruz Biotechnology [scbt.com]
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- 4. Alcohol biosensing by polyamidoamine (PAMAM)/cysteamine/alcohol oxidase-modified gold electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 14. mdpi.com [mdpi.com]
Synthesis of heterobifunctional crosslinkers using 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol
Application Note & Protocol
A Strategic Synthesis of a Novel PEGylated Heterobifunctional Crosslinker for Advanced Bioconjugation
Abstract
Heterobifunctional crosslinkers are cornerstone reagents in the development of targeted therapeutics, diagnostics, and research tools, enabling the precise covalent linkage of two different biomolecules.[1][2][3] Their utility is most prominent in the construction of Antibody-Drug Conjugates (ADCs), where controlled conjugation is paramount for therapeutic efficacy and safety. This guide details the synthesis and application of a novel heterobifunctional crosslinker starting from 4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol. The incorporation of this building block introduces a short, discrete polyethylene glycol (PEG) chain into the linker's backbone. PEGylation is a clinically validated strategy to enhance the hydrophilicity, solubility, and pharmacokinetic profile of bioconjugates, often allowing for higher drug-to-antibody ratios (DARs) without inducing aggregation.[4][][6][7][8] We present a complete, step-by-step synthetic protocol to create a maleimide-PEG-NHS ester crosslinker, followed by a detailed workflow for its application in conjugating an antibody to a sulfhydryl-containing payload.
Rationale and Design Strategy
The choice of a crosslinker's architecture profoundly impacts the properties of the final bioconjugate.[6] An ideal linker should not only connect the two molecules but also impart beneficial properties.
1.1. The Strategic Advantage of the 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol Backbone
The starting material, 4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol, was selected for its unique combination of features that are highly desirable for a modern crosslinker:
-
In-built Hydrophilicity: The methoxyethoxyethyl group is a short, discrete PEG (dPEG®) moiety. Incorporating this hydrophilic spacer can shield hydrophobic payloads, improving the solubility and stability of the resulting conjugate and reducing the risk of aggregation, a common challenge when trying to achieve high drug loading.[4][8] This can lead to improved pharmacokinetics, including a longer circulation half-life.[][6]
-
Orthogonal Reactive Handles: The molecule possesses a secondary amine and a primary alcohol. These two functional groups have distinct reactivities, allowing for a controlled, sequential introduction of the two different functionalities required for a heterobifunctional crosslinker. Amino alcohols are versatile intermediates in the synthesis of biologically active compounds.[9]
-
Defined Spacer Length: The butanol and PEG components provide a well-defined spacer arm, which is crucial for ensuring that the conjugated molecules (e.g., an antibody and a drug) can function without steric hindrance.
1.2. Synthetic Design: A Sequential Approach
To create a heterobifunctional crosslinker with amine-reactive (NHS ester) and sulfhydryl-reactive (maleimide) ends, a multi-step, sequential synthesis is necessary to prevent self-reaction and polymerization.[2][10] Our strategy involves first installing the maleimide group onto the alcohol, then modifying the amine to incorporate the NHS ester.
Caption: Synthetic workflow for the heterobifunctional crosslinker.
Detailed Synthesis Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
2.1. Protocol 1: Synthesis of Maleimide-PEG-Amine (Intermediate 1)
This step utilizes a carbodiimide-mediated esterification to couple the primary alcohol of the starting material with a maleimide-containing carboxylic acid.
-
Materials:
-
4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol (1.0 eq)
-
3-Maleimidopropionic acid (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol and 3-Maleimidopropionic acid in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add DMAP to the solution.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of DCC in anhydrous DCM to the reaction mixture. A white precipitate (dicyclohexylurea, DCU) will form.
-
Allow the reaction to warm to room temperature and stir overnight (16-18 hours).
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once complete, filter off the DCU precipitate and wash it with a small amount of DCM.
-
Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification & Characterization:
-
Purify the crude product via flash column chromatography on silica gel.
-
Characterize the product using ¹H NMR and Mass Spectrometry to confirm the formation of the ester bond and the presence of the maleimide group.
-
2.2. Protocol 2: Synthesis of Maleimide-PEG-COOH (Intermediate 2)
Here, the secondary amine of Intermediate 1 is acylated with glutaric anhydride to introduce a terminal carboxylic acid.
-
Materials:
-
Intermediate 1 (1.0 eq)
-
Glutaric anhydride (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve Intermediate 1 in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add TEA to the solution and stir for 5 minutes.
-
Add glutaric anhydride portion-wise to the mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid product.
-
-
Purification & Characterization:
-
The product is often pure enough for the next step. If necessary, purify by flash column chromatography.
-
Confirm structure by ¹H NMR and Mass Spectrometry, looking for the disappearance of the secondary amine proton and the appearance of signals corresponding to the glutarate chain.
-
2.3. Protocol 3: Synthesis of Maleimide-PEG-NHS Ester (Final Product)
The terminal carboxylic acid is activated with N-hydroxysuccinimide to form the amine-reactive NHS ester.[11]
-
Materials:
-
Intermediate 2 (1.0 eq)
-
N-Hydroxysuccinimide (NHS) (1.2 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Cold deionized water
-
-
Procedure:
-
Dissolve Intermediate 2 in anhydrous DMF under a nitrogen atmosphere.
-
Add NHS, followed by EDC.
-
Stir the reaction at room temperature overnight (16-18 hours).
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with cold deionized water (3x) and brine (1x). The water washes remove unreacted EDC and NHS.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification & Characterization:
-
Purify the final product by flash column chromatography.
-
Characterize by ¹H NMR and Mass Spectrometry. Successful synthesis is confirmed by the appearance of the characteristic NHS protons in the NMR spectrum.
-
Store the final product under desiccated conditions at -20°C to prevent hydrolysis of the NHS ester.
-
Properties of the Synthesized Crosslinker
The final product is a highly pure, versatile crosslinker suitable for a range of bioconjugation applications.
| Property | Specification | Rationale |
| Molecular Formula | C24H37N3O9 | Calculated based on the synthetic route. |
| Molecular Weight | 523.57 g/mol | Confirmed via Mass Spectrometry. |
| Purity | >95% | Determined by HPLC; ensures reproducible conjugation results. |
| Reactive End Group 1 | Maleimide | Reacts specifically with sulfhydryl groups (thiols) at pH 6.5-7.5.[12] |
| Reactive End Group 2 | N-Hydroxysuccinimide (NHS) Ester | Reacts with primary amines (lysine side chains, N-terminus) at pH 7.2-8.5.[11] |
| Solubility | Soluble in DMF, DMSO, partially soluble in DCM | The PEG chain enhances solubility in common organic solvents used for bioconjugation.[7] |
Application Protocol: Two-Step Antibody-Drug Conjugation
This protocol describes the use of the synthesized Maleimide-PEG-NHS Ester to conjugate a thiol-containing payload to an antibody. This two-step process minimizes unwanted side reactions by reacting the more labile NHS ester first.[2][10]
Caption: Workflow for a two-step antibody-drug conjugation.
4.1. Step 1: Activation of Antibody with Crosslinker
-
Preparation: Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.5-8.5). The buffer must be amine-free (e.g., no Tris).
-
Crosslinker Stock: Dissolve the Maleimide-PEG-NHS Ester crosslinker in anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mM) immediately before use.
-
Reaction: Add a 5-20 molar excess of the crosslinker stock solution to the antibody solution while gently vortexing.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C.
-
Purification: Remove excess, unreacted crosslinker and byproducts (NHS) by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with a thiol-friendly buffer (e.g., PBS, pH 6.8-7.2). The resulting solution contains the maleimide-activated antibody.
4.2. Step 2: Conjugation of Payload to Activated Antibody
-
Payload Preparation: Dissolve the thiol-containing payload in a suitable solvent (e.g., DMSO). If the payload has disulfide bonds, it may need to be pre-reduced with a mild reducing agent like TCEP and purified.
-
Reaction: Add a slight molar excess (e.g., 1.5-3x relative to the maleimide groups) of the thiol-payload to the purified maleimide-activated antibody solution.
-
Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C under a nitrogen atmosphere to prevent re-oxidation of thiols.
-
Quenching: Quench any unreacted maleimide groups by adding a small molecule thiol like N-acetylcysteine.
-
Final Purification & Analysis: Purify the final ADC from excess payload and quenching agent using size-exclusion chromatography (SEC) or tangential flow filtration (TFF). Characterize the final ADC using methods such as UV-Vis spectroscopy (for concentration and DAR), size-exclusion chromatography (for aggregation), and hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR) distribution.
Conclusion
The synthetic pathway and application protocols detailed in this guide provide a robust framework for creating and utilizing a novel, hydrophilic heterobifunctional crosslinker. By starting with 4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol, a linker with an integrated PEG spacer is produced, offering significant advantages for the development of next-generation bioconjugates with improved physicochemical and pharmacokinetic properties. This approach empowers researchers and drug developers to create more effective and safer targeted therapies.
References
- PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates.
- PEG Linkers in Antibody-Drug Conjug
- PEG Linkers. ADC Review.
- What are PEG Linkers?.
- Monodispersed PEG Linkers Enhance Antibody–Drug Conjug
- Development of DACN-NHS-ester and DACN-maleimide, and their application for the synthesis of artificial hybrid biomolecules.
- The Strategic Advantage of Heterobifunctional Crosslinkers in Bioconjugation: An In-depth Technical Guide. Benchchem.
- Protein Crosslinking Annotation.
- Cross-Linking Reagents. Thermo Fisher Scientific.
- Processes for the synthesis and purification of heterobifunctional cross-linkers.
- 4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol. ChemShut.
- Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.
- Heterobifunctional Crosslinkers.
- Protein Cross-Linkers. G-Biosciences.
- A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 6. adcreview.com [adcreview.com]
- 7. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 8. labinsights.nl [labinsights.nl]
- 9. rroij.com [rroij.com]
- 10. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 11. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. WO2011023680A2 - Processes for the synthesis and purification of heterobifunctional cross-linkers - Google Patents [patents.google.com]
High-Efficiency Reductive Amination of Methoxyethoxy Ethyl Amines (MEEAs)
Application Note: AN-2026-MEEA
Abstract
Methoxyethoxy ethyl amines (MEEAs) are critical "mini-PEG" linkers used extensively in the synthesis of PROTACs, Antibody-Drug Conjugates (ADCs), and molecular probes to modulate solubility and pharmacokinetic profiles. However, their amphiphilic nature and high water solubility present unique challenges in standard reductive amination protocols, often leading to poor isolation yields during aqueous workup. This guide provides optimized protocols for coupling MEEAs with aldehydes and ketones, featuring a specific focus on Sodium Triacetoxyborohydride (STAB) and Titanium(IV) Isopropoxide methodologies. Crucially, it details a specialized purification workflow designed to recover hydrophilic amine products that are typically lost in standard extraction procedures.
Introduction & Mechanistic Basis[1][2]
The Challenge of MEEAs
Unlike lipophilic benzylamines, MEEAs (e.g., 2-(2-methoxyethoxy)ethanamine) possess ether oxygen atoms that act as hydrogen bond acceptors, rendering the molecule and its derivatives highly water-soluble.
-
Problem: Standard reductive amination workups (partitioning between water and Ethyl Acetate/Ether) often result in >50% product loss to the aqueous phase.
-
Solution: Utilization of chlorinated solvents (DCM/DCE) for reaction and extraction, combined with "salting out" procedures or Solid Phase Extraction (SCX).
Reaction Pathways
The choice of method depends on the electrophile (Aldehyde vs. Ketone) and the steric hindrance of the system.
-
Method A (STAB): Direct reductive amination. Best for aldehydes and unhindered ketones. The reducing agent is mild and selectively reduces the iminium ion over the carbonyl.
-
Method B (Ti(OiPr)4): Indirect reductive amination. Essential for sterically hindered ketones or electron-deficient amines. The Titanium acts as a Lewis acid and water scavenger, forcing imine formation prior to reduction.
Visualizing the Pathway
The following diagram illustrates the mechanistic divergence between the two protocols.
Figure 1: Mechanistic flow for Direct (STAB) vs. Indirect (Titanium-mediated) reductive amination.
Experimental Protocols
Protocol A: Standard STAB Method (Direct)
Best For: Aldehydes, Cyclohexanones, Unhindered Aliphatic Ketones. Reagents: Sodium triacetoxyborohydride (STAB), 1,2-Dichloroethane (DCE), Glacial Acetic Acid (AcOH).
-
Preparation: In a dry vial equipped with a stir bar, dissolve the Carbonyl substrate (1.0 equiv) in anhydrous DCE (0.1 – 0.2 M concentration).
-
Note: DCE is preferred over THF or DCM for STAB reactions as it accelerates the reaction rate.
-
-
Amine Addition: Add MEEA (1.1 – 1.2 equiv).
-
Catalyst: Add Glacial Acetic Acid (1.0 – 2.0 equiv).
-
Critical: The pH should be slightly acidic (~pH 5-6) to facilitate iminium ion formation without protonating the amine entirely.
-
-
Reaction: Stir for 30 minutes at Room Temperature (RT) to allow hemiaminal/imine equilibrium.
-
Reduction: Add STAB (1.4 – 1.6 equiv) in one portion.
-
Observation: Mild effervescence may occur.
-
-
Monitoring: Stir at RT under nitrogen. Monitor by LC-MS or TLC (Visualize with Ninhydrin or KMnO4; MEEAs have poor UV absorbance). Reaction time: 2–16 hours.
Protocol B: Titanium(IV) Isopropoxide Method (Indirect)
Best For: Acetophenones, Sterically Hindered Ketones, Acid-Sensitive Substrates.
Reagents: Titanium(IV) isopropoxide (
-
Complexation: In a dry flask under Argon, combine Carbonyl substrate (1.0 equiv) and MEEA (1.2 – 1.5 equiv) neat (no solvent) or in minimal dry THF.
-
Activation: Add
(2.0 equiv) dropwise.-
Safety:
is moisture sensitive. Use a syringe.
-
-
Imine Formation: Stir the mixture at RT for 6–12 hours (or 60°C for 2 hours for very difficult substrates). The mixture will become viscous.
-
Dilution: Dilute the reaction mixture with anhydrous MeOH (to ~0.2 M).
-
Note: Do not add reducing agent before this dilution.
-
-
Reduction: Cool to 0°C. Add
(1.5 equiv) portion-wise. Caution: Exothermic with gas evolution. -
Quench: Stir for 2 hours. Quench by adding 1N NaOH or water. A white precipitate (
) will form.
Purification: The Critical Step for MEEAs
The hydrophilicity of MEEA derivatives makes standard aqueous workup (H2O/EtOAc) the primary point of failure. Use one of the following methods to ensure high recovery.
Method 1: The "Salting Out" Extraction (For >100mg scale)
-
Quench: Quench reaction with saturated aqueous
. -
Solvent Swap: If the reaction solvent was THF or MeOH, rotovap to remove it. If DCE/DCM, keep it.
-
pH Adjustment: Ensure the aqueous layer is basic (pH > 10) using 1N NaOH.
-
Saturation: Saturate the aqueous layer with solid NaCl (brine saturation). This forces the organic amine out of the water phase.
-
Extraction: Extract 3x with DCM (Dichloromethane) or Chloroform .
-
Why? Chlorinated solvents are better at extracting polar amines than Ether or EtOAc.
-
-
Drying: Dry combined organics over
(Sodium Sulfate), not Magnesium Sulfate (which can coordinate polar amines).
Method 2: SCX Solid Phase Extraction (For <100mg or Library scale)
This is the gold standard for high-throughput or small-scale purification of MEEA derivatives.
-
Load: Dilute the crude reaction mixture with MeOH and load directly onto a SCX-2 (Strong Cation Exchange) cartridge.
-
Wash: Flush the cartridge with 3-5 column volumes of MeOH .
-
Result: Neutral impurities, excess aldehyde/ketone, and borate salts are washed away. The amine product sticks to the sulfonic acid resin.
-
-
Elute: Elute the product with 2M Ammonia in Methanol (
/MeOH). -
Finish: Concentrate the ammoniacal eluent to obtain the pure free base amine.
Data Summary & Troubleshooting
Reagent Comparison Table
| Feature | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride ( | Titanium(IV) Isopropoxide Method |
| Toxicity | Low (Borate salts) | High (Cyanide byproduct) | Low ( |
| Selectivity | Excellent (Does not reduce ketones easily) | Good (pH dependent) | N/A (Stepwise reduction) |
| Water Tolerance | Low (Decomposes slowly) | High | Zero (Hydrolyzes Ti catalyst) |
| Use Case | General purpose, Aldehydes | Historic/Legacy | Hindered Ketones |
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Low Conversion (Aldehyde) | Imine formation is too slow. | Add 5-10% |
| Dialkylation Observed | Primary amine is reacting with two aldehydes. | Increase Amine equivalents (to 1.5 - 2.0). Add the aldehyde slowly to the amine/STAB mixture. |
| Product stuck in Aqueous | MEEA chain is too hydrophilic. | Use "Salting Out" Method (Method 1) or SCX Cartridge (Method 2). Do not use EtOAc. |
| Gel formation (Ti Method) | Titanium emulsions during workup. | Filter the quenched mixture through a celite pad before extraction. Rinse celite with DCM. |
References
-
Abdel-Magid, A. F., et al. (1996).[1][2][3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. [Link][1][5][6]
-
Mattson, R. J., et al. (1990).[6] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[6][7] Journal of Organic Chemistry. [Link][5][6]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Optimizing Reaction Yields for Amino-butanol PEG Derivatives
Introduction
Poly(ethylene glycol) (PEG)ylation, the covalent attachment of PEG chains to molecules, is a cornerstone strategy in modern drug development. This process can significantly enhance the therapeutic properties of peptides, proteins, and small molecule drugs by improving their solubility, extending their circulatory half-life, and reducing immunogenicity.[1][2][3] Among the various PEG derivatives utilized, those featuring an amino-butanol linker offer unique advantages in terms of their hydrophilic spacer arm and the primary amine functionality, which allows for versatile conjugation chemistries.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on optimizing the reaction yields for the synthesis of amino-butanol PEG derivatives. Moving beyond a simple recitation of steps, this guide delves into the fundamental principles governing the reaction, offering field-proven insights to empower researchers to troubleshoot and refine their synthetic strategies. The protocols herein are designed as self-validating systems, incorporating analytical checkpoints to ensure the integrity and success of the PEGylation process.
The Chemistry of Amino-butanol PEGylation: A Focus on Reductive Amination
A prevalent and effective method for conjugating PEG to a molecule of interest via an amino-butanol linker is through reductive amination. This reaction typically involves the coupling of a PEG-aldehyde derivative with a primary amine on the target molecule, followed by reduction of the resulting imine to a stable secondary amine linkage.
Reaction Mechanism Overview
The reductive amination process can be conceptualized in two key stages:
-
Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine of the amino-butanol PEG derivative on the carbonyl carbon of an aldehyde-containing molecule (or vice-versa). This is a reversible reaction that leads to the formation of a Schiff base (an imine) and a molecule of water. The pH of the reaction medium is a critical parameter in this step.[4]
-
Reduction: The formed imine is then selectively reduced to a stable secondary amine. A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is typically employed. These reagents are preferred because they are less likely to reduce the starting aldehyde or other functional groups present in the molecule.[5][6]
Visualizing the Reductive Amination Pathway
Caption: General reaction scheme for reductive amination.
Core Protocol: Synthesis of an Amino-butanol PEG Derivative via Reductive Amination
This protocol outlines a general procedure for the synthesis of an amino-butanol PEG derivative. It is crucial to note that optimal conditions will vary depending on the specific substrates and should be determined empirically.
Materials
-
PEG-aldehyde
-
Amino-butanol
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Reducing agent (e.g., Sodium triacetoxyborohydride, Sodium cyanoborohydride)
-
Reaction buffer (e.g., Phosphate-buffered saline (PBS))
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Purification supplies (e.g., dialysis tubing, chromatography columns and resins)
Step-by-Step Methodology
-
Reagent Preparation:
-
Dissolve the PEG-aldehyde and the amino-butanol derivative in the chosen anhydrous solvent in separate flasks under an inert atmosphere (e.g., nitrogen or argon).
-
The molar ratio of PEG-aldehyde to the amino-butanol derivative is a critical parameter to optimize. A common starting point is a slight excess of the amino-butanol derivative to drive the reaction towards completion.
-
-
Imine Formation:
-
Slowly add the amino-butanol solution to the PEG-aldehyde solution with continuous stirring.
-
The reaction is typically carried out at room temperature. The progress of imine formation can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Reduction:
-
Once imine formation is deemed sufficient, add the reducing agent to the reaction mixture in portions. Caution: Some reducing agents may react with moisture and should be handled with care.
-
Continue stirring the reaction at room temperature. The reaction time can range from a few hours to overnight.[6]
-
-
Reaction Quenching and Workup:
-
Carefully quench the reaction by adding the appropriate quenching solution.
-
If using an organic solvent, wash the organic layer with brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product will likely contain unreacted starting materials and byproducts. Purification is essential to obtain the desired amino-butanol PEG derivative with high purity.[]
-
Common purification techniques include:
-
Dialysis: Effective for removing small molecule impurities from larger PEGylated products.[8]
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic volume, which is useful for separating PEGylated products from unreacted PEG.[][9]
-
Ion Exchange Chromatography (IEX): Can be very effective in separating PEGylated products based on changes in their surface charge.[5][9]
-
Reverse Phase Chromatography (RP-HPLC): Offers high-resolution separation based on hydrophobicity.[][10]
-
-
-
Characterization:
-
Confirm the structure and purity of the final product using appropriate analytical techniques:
-
Optimizing Reaction Yields: A Deeper Dive
Achieving high yields in amino-butanol PEG derivative synthesis requires careful consideration and optimization of several key reaction parameters.[14][15]
Key Optimization Parameters
| Parameter | Rationale and Considerations | Recommended Starting Range |
| Molar Ratio of Reactants | An excess of one reactant can drive the equilibrium towards product formation. However, a large excess can complicate purification.[4] | 1:1 to 1:1.5 (PEG-aldehyde:amino-butanol) |
| pH | Imine formation is pH-dependent. Acidic conditions protonate the amine, reducing its nucleophilicity, while basic conditions can lead to side reactions. The optimal pH is typically slightly acidic to neutral.[4][5] | 6.0 - 7.5 |
| Solvent | The solvent should be inert to the reaction conditions and capable of dissolving both reactants. Anhydrous conditions are crucial to prevent hydrolysis of the imine intermediate. | Dichloromethane (DCM), Dimethylformamide (DMF), Phosphate-buffered saline (PBS) |
| Reducing Agent | The choice of reducing agent is critical. Mild reducing agents that selectively reduce the imine are preferred. Sodium triacetoxyborohydride is often a good choice as it is less toxic and can be used in a wider range of solvents compared to sodium cyanoborohydride.[5][6] | Sodium triacetoxyborohydride, Sodium cyanoborohydride |
| Temperature | Most reductive aminations can be performed at room temperature. In some cases, gentle heating may increase the reaction rate, but it can also promote side reactions.[15][16] | 20 - 40 °C |
| Reaction Time | The reaction time should be sufficient to allow for complete conversion. Monitoring the reaction progress is essential to determine the optimal time.[14][17] | 4 - 24 hours |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete imine formation- Hydrolysis of the imine intermediate- Inefficient reduction- Suboptimal pH | - Increase reaction time for imine formation- Ensure anhydrous reaction conditions- Use a fresh, active reducing agent- Optimize the reaction pH |
| Multiple Products | - Over-alkylation of the amine- Reduction of the starting aldehyde | - Use a controlled molar ratio of reactants- Employ a milder reducing agent |
| Difficulty in Purification | - Similar properties of product and impurities | - Explore different chromatography techniques (e.g., IEX, HIC)- Optimize the elution gradient in chromatography |
Experimental Workflow for Optimization
A systematic approach is crucial for efficiently optimizing reaction conditions. A design of experiments (DoE) approach can be highly effective.
Caption: A structured workflow for optimizing reaction yields.
Conclusion
The synthesis of amino-butanol PEG derivatives is a critical process in the development of next-generation therapeutics. By understanding the underlying chemical principles of reductive amination and systematically optimizing key reaction parameters, researchers can significantly improve reaction yields and obtain high-purity products. This guide provides a robust framework, combining theoretical knowledge with practical protocols and troubleshooting advice, to empower scientists in their pursuit of innovative drug delivery solutions. Adherence to rigorous purification and characterization methods is paramount to ensure the quality and efficacy of the final PEGylated conjugate.
References
- BioPharm International. (2026, February 4).
- Cao, L., et al. (2021). Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). Frontiers in Pharmacology.
- BenchChem. (2025).
- Kopp, L., et al. (2011). Aldehyde PEGylation Kinetics: A Standard Protein versus a Pharmaceutically Relevant Single Chain Variable Fragment.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 18). Advancing Drug Delivery: The Role of Amino-PEG2-CO-OtBu.
- ResearchGate. (2025, August 7). The effect of PEGylation on the stability of small therapeutic proteins.
- BOC Sciences.
- ResearchGate. (2021, November 3).
- Polymer Chemistry. (2025, September 5). Polyethylene Glycol (PEG)
- BenchChem. (2025, December). Confirming the Structure of Amino-PEG3-CH2COOH Derivatives: An NMR Spectroscopy-Based Comparison Guide.
- Ahamed, T., et al. (2021).
- Thermo Fisher Scientific. (2012, May 31).
- Felix, A. M., et al. (1995). Pegylated peptides. II. Solid-phase synthesis of amino-, carboxy-. International Journal of Peptide and Protein Research.
- Organic Chemistry Portal.
- Turecek, P. L., et al. (2016). PEGylation of Biopharmaceuticals: A Review of Chemistry and Nonclinical Safety Information of Approved Drugs. Journal of Pharmaceutical Sciences.
- Thermo Fisher Scientific.
- Thermo Fisher Scientific.
- Roberts, M. J., et al. (2015). Site-Specific PEGylation of Therapeutic Proteins. Molecules.
- MCH. Polyethylene Glycol-Based Materials: Transformative Applications in Biomedicine and the Food Industry.
- Cheng, J., et al. (2020, July 23). Streamlined Synthesis of PEG-Polypeptides Directly from Amino Acids. Journal of the American Chemical Society.
- Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
- BOC Sciences. Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Phenomenex.
- Li, Y., et al. (2011, December 27).
- Ghaffari, S., et al. (2015). Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology. Pharmaceutical Sciences.
- Google Patents. (2016). CN105481703B - One kind synthesis(S)The method of 2 amino butanols.
- JenKem Technology. (2014, August 26).
- MDPI. (2021, October 8). Polyamide/Poly(Amino Acid) Polymers for Drug Delivery.
- ACS Fall 2025. (2026, March 23).
- Mei, L., et al. (2022, January 5). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology.
- Lund University Publications.
- Google Patents. (2015).
- C&EN. (2025, July 15). Synthesis of β-Amino Alcohol Derivatives through a Photo-Induced Reaction in DMSO.
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- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the purification of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol (CAS No. 1248098-50-1). This molecule, with its combination of a secondary amine, a primary alcohol, and an ether linkage, presents unique challenges and opportunities for purification. This guide is structured to provide you with not just protocols, but the underlying chemical principles and troubleshooting strategies to empower you to achieve the desired purity for your research and development needs.
Section 1: Initial Assessment & Physicochemical Properties
Before attempting any purification, a thorough understanding of the compound's properties and the nature of the crude mixture is paramount. This initial analysis dictates the most logical and efficient purification strategy.
Predicted Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, we can infer its properties based on its structure and data from similar compounds like 4-amino-1-butanol.[1][2][3]
| Property | Estimated Value / Characteristic | Rationale & Implications for Purification |
| Physical State | Viscous, colorless to light yellow liquid | Unlikely to crystallize as a free base at room temperature. This makes simple recrystallization of the free base challenging and suggests that distillation or chromatography are primary methods of choice. |
| Boiling Point | >250 °C at atmospheric pressure | High boiling point necessitates vacuum distillation to prevent thermal decomposition.[4] The presence of hydroxyl and amine groups allows for strong hydrogen bonding, significantly raising the boiling point. |
| Solubility | Miscible with water and polar organic solvents (e.g., Methanol, Ethanol). Low solubility in non-polar solvents (e.g., Hexane). | High polarity makes it suitable for normal-phase chromatography. Its water solubility can be exploited for extractions, but can also complicate product recovery from aqueous solutions. |
| pKa (Conjugate Acid) | ~9.5 - 10.5 | The secondary amine is basic. This allows for the formation of salts (e.g., hydrochloride, oxalate) with acids, which are often crystalline solids and can be purified by recrystallization.[5][6] |
Initial Purity Assessment
Before purification, analyze your crude material to identify major impurities. This will inform your strategy.
-
Thin-Layer Chromatography (TLC): A quick and effective method. Use a silica plate and an eluent system like Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 90:9:1). The ammonium hydroxide helps to prevent the amine from streaking on the acidic silica gel.
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can quantify impurities if an internal standard is used.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and assessing purity.[4][7]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most straightforward purification method to try first for this compound?
A1: For removing non-volatile impurities (e.g., salts, catalyst residues) or highly volatile solvents, vacuum distillation is the most direct approach. Given the high estimated boiling point, a good vacuum pump (providing <1 mmHg pressure) is essential to lower the boiling point to a temperature that avoids decomposition (typically <150-160 °C).[4][7]
Q2: My crude product is a dark, viscous oil. What are my options?
A2: A dark color suggests high levels of impurities or degradation products.
-
Decolorization: Dissolve the oil in a suitable solvent (e.g., ethanol or ethyl acetate) and treat with activated carbon, followed by filtration.[6]
-
Column Chromatography: This is the most powerful method for separating closely related impurities from the target compound.[8]
-
Salt Formation: Convert the oily free base into a salt (e.g., hydrochloride). Salts of amines are often crystalline solids that can be purified effectively by recrystallization.[6]
Q3: What are the likely impurities from the synthesis of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol?
A3: The impurities depend on the synthetic route. A common synthesis involves the reaction of 4-aminobutan-1-ol with a 2-(2-methoxyethoxy)ethyl halide or tosylate. Potential impurities include:
-
Unreacted Starting Materials: 4-aminobutan-1-ol or the electrophile.
-
Over-alkylation Product: The tertiary amine formed by reaction of the product with another molecule of the electrophile.
-
Solvent Residues and Reagents: Triethylamine, DMF, etc.
-
Dimerization/Polymerization Products: Especially if the reaction is run at high temperatures.[4]
Section 3: Troubleshooting Purification Issues
This section addresses specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product Decomposition during Distillation (Darkening, Tarring) | The distillation temperature is too high. | 1. Improve Vacuum: Ensure your vacuum system is leak-free and can achieve a lower pressure (<1 mmHg). 2. Use a Short-Path Distillation Apparatus: This minimizes the time the compound spends at high temperatures.[4] |
| Streaking/Tailing on Silica Gel Column Chromatography | The basic amine is interacting strongly and irreversibly with the acidic silica gel. | 1. Deactivate the Silica: Add a small amount of a volatile base (e.g., 0.5-1% triethylamine or ammonium hydroxide) to your eluent system.[9] 2. Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a polymer-based amino-functionalized column.[10][11] |
| Compound "Oiling Out" during Recrystallization Attempt | The compound's melting point is lower than the boiling point of the solvent, or it is too soluble. | 1. Convert to a Salt: As a free base, this compound is a liquid. Convert it to a hydrochloride or oxalate salt, which will have a much higher melting point and different solubility profile, making it amenable to recrystallization.[6][12][13] 2. Change Solvent System: Use a two-solvent system (one in which it is soluble, one in which it is not) and slowly add the anti-solvent at a slightly elevated temperature.[14] |
| Low or No Recovery from Column Chromatography | The compound has irreversibly adsorbed to the stationary phase, or the eluent is not polar enough to displace it. | 1. Increase Eluent Polarity: If using a gradient, ensure the final mobile phase is highly polar (e.g., 10-20% Methanol in DCM with 1% NH₄OH). 2. Check for Irreversible Adsorption: If the compound is still on the column, try flushing with a highly polar mixture like 5% acetic acid in methanol (note: this will protonate your amine). 3. Use a Deactivated Stationary Phase: Pre-treat the silica gel as described above or use a different type of column. |
Section 4: Detailed Purification Protocols
Protocol 1: High-Vacuum Distillation
This method is ideal for removing non-volatile impurities and purifying the compound on a larger scale.
Step-by-Step Methodology:
-
Setup: Assemble a short-path distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Charge the Flask: Add the crude 4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol to the distillation flask along with a magnetic stir bar or a few boiling chips to ensure smooth boiling.
-
Apply Vacuum: Slowly and carefully apply a high vacuum (e.g., 0.5-1 mmHg).
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Collect and discard any initial low-boiling fractions (forerun), which may contain residual solvents.
-
Collect the main fraction at a stable temperature. The exact temperature will depend on the achieved pressure but is expected to be in the 130-160 °C range at ~1 mmHg.
-
Stop the distillation before the flask goes to dryness to avoid charring of non-volatile residues.
-
-
Analysis: Analyze the purified fraction by GC-MS or NMR to confirm purity.
Protocol 2: Flash Column Chromatography
This is the preferred method for separating impurities with similar polarity to the product.
Step-by-Step Methodology:
-
Select Stationary Phase: Silica gel (230-400 mesh) is a common choice.
-
Prepare the Slurry: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack the Column: Pour the slurry into the column and allow it to pack under gravity or with light pressure. Equilibrate the column by running 2-3 column volumes of the starting eluent (e.g., 100% Dichloromethane with 1% Triethylamine).
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the starting eluent.
-
Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., Dichloromethane + 1% Triethylamine).
-
Gradually increase the polarity by adding methanol (e.g., start with 1% MeOH, then 2%, 5%, up to 10%).
-
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Purification via Salt Recrystallization
This method is highly effective if the compound is an oil or difficult to purify by other means.
Step-by-Step Methodology:
-
Salt Formation:
-
Dissolve the crude free-base oil in a suitable solvent like isopropanol or ethyl acetate.
-
Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) or a solution of oxalic acid in ethanol, dropwise with stirring.
-
Continue addition until a precipitate forms and the solution becomes acidic (check with pH paper).
-
-
Isolation of Crude Salt: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold solvent (e.g., diethyl ether) to remove soluble impurities.
-
Recrystallization:
-
Choose a suitable solvent or solvent system for recrystallization (e.g., Ethanol/Water, Isopropanol).[15]
-
Dissolve the crude salt in a minimum amount of the hot solvent.[14]
-
If the solution is colored, treat with activated carbon.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
-
Final Isolation: Collect the pure crystalline salt by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
(Optional) Liberation of Free Base: To recover the purified free base, dissolve the salt in water, basify the solution with NaOH or NaHCO₃, and extract the product with a solvent like dichloromethane. Dry the organic layer and remove the solvent.
Section 5: Visualization of Workflows
Purification Strategy Decision Tree
The following diagram outlines a logical workflow for selecting the appropriate purification method based on the initial assessment of your crude product.
Caption: Decision tree for selecting a purification method.
Flash Column Chromatography Workflow
This diagram illustrates the key steps involved in the column chromatography protocol.
Caption: Step-by-step workflow for flash column chromatography.
References
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-
Recrystallization - Single Solvent. Department of Chemistry, University of Calgary. (URL: [Link])
-
The Synthesis of Some Amino Alcohols. Journal of the American Chemical Society. (URL: [Link])
-
4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol - Alkyls. ChemShut. (URL: [Link])
-
4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol. ChemTik. (URL: [Link])
-
Amino Acid Purification - Column Chromatography. Sorbtech. (URL: [Link])
- US5118815A - Method for crystallization of amino acids - Google P
-
Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica. (URL: [Link])
-
PROCESS DEVELOPMENT REPORT. Medicines for All institute (M4ALL). (URL: [Link])
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. (URL: [Link])
-
Amino (NH2) Column: How to Keep High Performance? Welch Materials. (URL: [Link])
-
Identification, synthesis and structure assignment of two impurities of Erlotinib. SciELO México. (URL: [Link])
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-
Protein purification troubleshooting guide. Cytiva. (URL: [Link])
-
4-Amino-1-butanol - NIST Chemistry WebBook. (URL: [Link])
-
4-(2-Methoxyethoxy)-2-methyl-2-[(propan-2-yl)amino]butan-1-ol. PubChem. (URL: [Link])
-
4-Amino-1-butanol IR Spectrum. NIST Chemistry WebBook. (URL: [Link])
-
Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. Journal of Biological Chemistry. (URL: [Link])
-
proper use of amino column. Chromatography Forum. (URL: [Link])
-
1.14: Column Chromatography. Biology LibreTexts. (URL: [Link])
-
Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins. Cytiva. (URL: [Link])
-
Troubleshooting Guide. BD Biosciences Clontech. (URL: [Link])
-
When your his-tagged constructs don't bind—troubleshooting your protein purification woes. Promega Connections. (URL: [Link])
-
4-amino butanol | Drug Information. PharmaCompass. (URL: [Link])
-
4-Amino-1-butanol. ChemBK. (URL: [Link])
-
2-Butanol. Wikipedia. (URL: [Link])
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-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. (URL: [Link])
-
Chemical Properties of Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-. Cheméo. (URL: [Link])
-
1-Butanol, 2-amino-, (2R)-. ChemBK. (URL: [Link])
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- 13. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 14. Home Page [chem.ualberta.ca]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol. This document offers practical, field-proven insights to overcome common challenges in removing unreacted amines and other impurities from the final product mixture.
Introduction
The synthesis of 4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol, a secondary amino alcohol, can result in a crude mixture containing unreacted starting materials, primarily primary amines such as 4-aminobutan-1-ol and 2-(2-methoxyethoxy)ethanamine. The successful isolation of the target compound is critical for its application in pharmaceutical and chemical syntheses. This guide is structured to address specific purification challenges through a question-and-answer format, providing both theoretical understanding and actionable protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: What are the primary impurities I should expect in my crude reaction mixture?
The primary impurities will likely be your starting materials. Based on common synthetic routes such as reductive amination or nucleophilic substitution, the most probable unreacted amines are:
-
4-aminobutan-1-ol: A primary amino alcohol.
-
2-(2-methoxyethoxy)ethanamine: A primary amine with an ether linkage.
The presence and ratio of these impurities will depend on the specific reaction conditions, stoichiometry, and conversion rate.
Troubleshooting Purification Strategies
Below are common issues encountered during the purification of 4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol and recommended solutions.
Q1: My initial attempts at purification by simple distillation are failing. Why is this, and what should I do?
Answer: Simple distillation is often ineffective for this mixture due to the high boiling points of the target compound and the unreacted amino alcohol impurities. The structural similarity and potential for azeotrope formation can further complicate separation.
Initial Assessment Workflow
Caption: Initial assessment workflow for purification strategy.
Recommended Action:
A more robust purification strategy involves a combination of techniques. Liquid-liquid extraction is an excellent first step to remove the majority of the unreacted primary amines.
Q2: How can I effectively use liquid-liquid extraction to remove unreacted primary amines?
Answer: Liquid-liquid extraction is a powerful technique that leverages the differing basicity and polarity of the primary and secondary amines. By carefully controlling the pH of the aqueous phase, you can selectively protonate and extract the more basic primary amines.
Protocol: pH-Controlled Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.
-
Acidic Wash:
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The more basic primary amines will be protonated to a greater extent than the secondary amine product and will partition into the aqueous layer.[1][2][3]
-
Perform multiple washes with the acidic solution to ensure complete removal.
-
-
Neutralization and Back-Extraction (Optional):
-
The aqueous layer containing the protonated primary amines can be basified (e.g., with NaOH) to regenerate the free amines.
-
These can then be extracted back into an organic solvent for recovery if desired.
-
-
Product Isolation:
-
Wash the original organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the partially purified product.
-
Liquid-Liquid Extraction Workflow
Caption: Workflow for pH-controlled liquid-liquid extraction.
Q3: After liquid-liquid extraction, I still see some impurities. What is the next best step?
Answer: For high-purity requirements, column chromatography is the recommended subsequent step. This technique separates compounds based on their differential adsorption to a stationary phase.
Protocol: Column Chromatography
-
Stationary Phase Selection:
-
Silica Gel: Standard silica gel can be effective. However, the basicity of amines can lead to tailing and poor separation. To mitigate this, the silica can be pre-treated with a small amount of a volatile base like triethylamine in the eluent.
-
Alumina (Basic): Basic alumina is often a better choice for the purification of amines as it minimizes the acidic interactions that cause tailing on silica gel.
-
-
Mobile Phase (Eluent) Selection:
-
A gradient of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used.
-
Start with a low polarity eluent and gradually increase the polarity to elute your compounds.
-
Pro-Tip: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column. A good solvent system will give a clear separation of spots with Rf values between 0.2 and 0.5 for the desired product.[4]
-
-
Column Packing and Running:
-
Properly pack the column to avoid air bubbles and channels.
-
Load the sample dissolved in a minimal amount of the initial eluent.
-
Elute the column, collecting fractions and monitoring them by TLC.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Column Chromatography Workflow
Caption: Workflow for purification by column chromatography.
Q4: Can I use crystallization to purify my product?
Answer: Crystallization can be a highly effective method for obtaining a very pure product, provided the compound is a solid at room temperature or can form a stable crystalline salt.
Protocol: Crystallization
-
Salt Formation: Convert the purified amino alcohol into a salt (e.g., hydrochloride or oxalate) by treating it with the corresponding acid. This often increases the crystallinity of the compound.
-
Solvent Selection: Choose a solvent or solvent system in which the salt has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for this include isopropanol, ethanol, or methanol/ethyl acetate mixtures.[5][6]
-
Dissolution and Crystallization:
-
Dissolve the salt in the minimum amount of hot solvent.
-
Allow the solution to cool slowly to room temperature. Seeding with a small crystal of the pure product can induce crystallization.
-
Further cooling in an ice bath can increase the yield.
-
-
Isolation and Drying:
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Q5: How can I assess the purity of my final product?
Answer: A combination of analytical techniques should be used to confirm the purity and identity of your 4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol.
-
Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A pure compound should show a single spot.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds and provides information on their molecular weight and fragmentation patterns, allowing for the identification of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for structural elucidation and can also be used to assess purity by identifying signals corresponding to impurities.
Comparative Data of Potential Starting Materials
| Property | 4-aminobutan-1-ol | 2-(2-methoxyethoxy)ethanamine |
| Molecular Weight | 89.14 g/mol | 119.16 g/mol |
| Boiling Point | 206 °C | Not readily available |
| Density | 0.967 g/mL at 25 °C | 0.958 g/mL |
| Polarity | High | Moderate to High |
| pKa (predicted) | ~10.8 (amine) | ~9.5 (amine) |
References
-
ACS Publications. (n.d.). Automated High-Throughput Liquid−Liquid Extraction for Initial Purification of Combinatorial Libraries. Retrieved from [Link]
-
Wikipedia. (2024). Liquid–liquid extraction. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Retrieved from [Link]
-
Al-Shemali, M. (n.d.). Amine Extraction in the Laboratory. Retrieved from [Link]
-
CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]
- Google Patents. (n.d.). FR2881425A1 - Process for preparing amino-alcohols or alcohols from amino-acids, carboxylic acids or their esters, comprises reduction of carboxylic acid or ester groups to give alcohol group in the presence of a reducing agent.
- Google Patents. (n.d.). JPS5939857A - Crystallization of amino acid.
- Google Patents. (n.d.). JP2669874B2 - Method for recovering 2-amino alcohol.
-
Open Library Publishing Platform. (n.d.). 29.3 Chromatographic Columns – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]
- Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
-
Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS. Retrieved from [Link]
-
PMC. (n.d.). Conversion of alcohols to enantiopure amines through dual enzyme hydrogen-borrowing cascades. Retrieved from [Link]
-
ACS Publications. (2004). Thin-Layer Chromatography: The "Eyes" of the Organic Chemist. Retrieved from [Link]
Sources
- 1. 4-((2-methoxyethyl)amino)butan-1-ol [myskinrecipes.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol - Alkyls - 药物合成砌块 - 小分子,大梦想 [jiehuapharma.com]
- 4. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. CN104610075A - Synthetic method of 4-animo-1-butanol - Google Patents [patents.google.com]
Technical Support Center: Stability of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol in Aqueous Solutions
Introduction:
Welcome to the technical support center for 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol. This document is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the stability of this molecule in aqueous solutions. The structure of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol contains three key functional groups that dictate its chemical behavior: a secondary amine, a primary alcohol, and two ether linkages. While this combination offers unique properties, it also presents specific stability challenges that must be managed to ensure the integrity, potency, and reliability of your experimental results. This guide offers troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you proactively address these challenges.
Troubleshooting Guide
This section is formatted as a series of questions and answers to address specific problems you may encounter during your work.
Question 1: I've observed a progressive loss of my compound's concentration in solution over time. What are the likely causes and how can I investigate this?
A time-dependent decrease in the concentration of the active compound is a classic sign of chemical degradation. For this specific molecule, the two most probable culprits are oxidative degradation and pH-mediated instability.
Possible Cause A: Oxidative Degradation
The secondary amine and the primary alcohol are both susceptible to oxidation, especially in an aqueous solution where dissolved oxygen is present.[1][2][3][4]
-
Mechanism: The secondary amine can be oxidized to form various products, including N-oxides or hydroxylamines. The primary alcohol can be oxidized first to an aldehyde and subsequently to a carboxylic acid.[1] These reactions can be accelerated by the presence of trace metal ions, light, or elevated temperatures.
-
Troubleshooting & Mitigation:
-
Deoxygenate Solvents: Before preparing your solution, sparge your aqueous solvent (e.g., water or buffer) with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Work Under Inert Atmosphere: Prepare your solutions and handle them in a glove box or under a gentle stream of inert gas.
-
Use Antioxidants: Consider adding a small amount of an antioxidant to your formulation. Common choices include ascorbic acid or butylated hydroxytoluene (BHT).
-
Add a Chelating Agent: To sequester trace metal ions that can catalyze oxidation, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.1%).
-
Possible Cause B: pH-Mediated Degradation
The stability of the secondary amine is highly dependent on the pH of the solution.[5][6][7] While amines are generally more stable than esters, extreme pH values can catalyze degradation reactions or affect the solubility of the compound.
-
Mechanism: The protonation state of the secondary amine changes with pH. At very low or very high pH, specific acid or base-catalyzed degradation pathways may become more prominent.
-
Troubleshooting & Mitigation:
-
Control the pH: Do not use unbuffered water. Prepare your solutions in a well-defined buffer system to maintain a constant pH.[8][9][10][11]
-
Perform a pH Profile Study: Assess the compound's stability across a range of pH values (e.g., pH 3, 5, 7, 9) to identify the pH at which it is most stable. A typical starting point for amine-containing compounds is a slightly acidic to neutral pH (e.g., pH 5-7).
-
Question 2: My solution has developed a yellow or brown tint. What does this signify and how can I prevent it?
The development of color is a strong indicator of degradation, most commonly from oxidation or photodegradation.
-
Mechanism: The oxidation of amines, in particular, can lead to the formation of complex, colored polymeric byproducts. Furthermore, exposure to ultraviolet (UV) or even ambient light can provide the energy needed to initiate degradation reactions (photodegradation), which often result in colored products.[12][13]
-
Troubleshooting & Mitigation:
-
Protect from Light: Always store your solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light.[12] Conduct experiments under subdued lighting conditions where possible.
-
Prevent Oxidation: Implement the strategies described in Question 1 (deoxygenation, inert atmosphere, antioxidants) as color formation is frequently linked to oxidative processes.
-
Proper Storage: Store stock solutions frozen (e.g., at -20 °C or -80 °C) to slow down all chemical reactions, including degradation. Ensure the container is sealed tightly to prevent air ingress.
-
Question 3: How do I select an appropriate buffer system and what are the best general storage conditions?
Choosing the right buffer and storage conditions is the most critical step in ensuring the long-term stability of your compound.[8][9][10][11]
-
Buffer Selection:
-
Identify Optimal pH: First, determine the pH of maximum stability from a pH profile study.
-
Match pKa to pH: Select a buffer whose pKa is within +/- 1 pH unit of your target pH. This ensures the buffer has adequate capacity to resist pH changes.[10][11]
-
Check for Compatibility: Ensure the buffer components do not react with your compound. For example, phosphate buffers can sometimes interact with metal-containing compounds. Citrate and acetate buffers are often good starting points for slightly acidic conditions.[8][9]
-
Table 1: Common Laboratory Buffer Systems
| Buffer System | Useful pH Range | Common Applications |
| Citrate | 3.0 - 6.2 | Oral and injectable formulations.[8][9] |
| Acetate | 3.6 - 5.6 | Formulations requiring mild acidity.[8][9] |
| Phosphate (PBS) | 6.0 - 8.0 | Ophthalmic and parenteral preparations, physiological pH simulation.[8][9] |
| Tris | 7.5 - 9.0 | Common in biopharmaceutical and biological applications.[8] |
-
Recommended Storage Conditions:
-
Long-Term Storage (months to years): Store as a solid at -20 °C or below, protected from light and moisture. If in solution, store as a concentrated stock in an appropriate buffer at -80 °C under an inert atmosphere.
-
Short-Term Storage (days to weeks): Store refrigerated at 2-8 °C in a buffered solution, protected from light.
-
Working Solutions: Prepare fresh daily from a frozen stock solution if possible.
-
Visualizing Degradation and Experimental Design
Potential Degradation Pathways
The following diagram illustrates the primary potential degradation pathways for 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol in an aqueous environment.
Caption: Potential oxidative degradation routes for the parent compound.
Workflow for a Stability Investigation
This workflow outlines a systematic approach to diagnosing and solving a stability issue.
Caption: A logical workflow for investigating and resolving compound instability.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and establishing the specificity of your analytical methods.[12][14][15][16][17] The goal is to achieve 5-20% degradation of the active ingredient.[14]
Objective: To understand the degradation profile of the compound under various stress conditions.
Materials:
-
4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol stock solution (e.g., 1 mg/mL in methanol or water)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a C18 column
-
Photostability chamber
-
Oven
Procedure:
-
Control Sample: Dilute the stock solution with your mobile phase to a working concentration. Analyze immediately.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 2, 4, and 8 hours. Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 2, 4, and 8 hours. Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 2, 4, and 8 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 24 and 48 hours.
-
Photodegradation: Expose a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).[12] Keep a control sample wrapped in foil next to it.
-
Analysis: Analyze all stressed samples by a stability-indicating HPLC method. Compare the chromatograms to the control to identify new peaks (degradants) and the loss of the parent peak.
Table 2: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Duration | Purpose |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 2-8 hours | Test stability to low pH |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 2-8 hours | Test stability to high pH |
| Oxidation | 3% H₂O₂, RT | 2-8 hours | Test susceptibility to oxidation |
| Thermal | 80°C | 24-48 hours | Test stability to heat |
| Photolytic | ICH Q1B light exposure | As per guideline | Test stability to light |
Frequently Asked Questions (FAQs)
Q1: What is the best analytical technique to monitor the stability of my compound? High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique.[18][19] A reverse-phase method using a C18 column with a UV detector is an excellent starting point. For identifying unknown degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.[18][19][20]
Q2: Should I be concerned about peroxide formation from the ether groups? While ether linkages are generally stable, polyethers can slowly form explosive peroxides upon prolonged exposure to air and light.[21][22] For routine laboratory use in solution, this is a low risk. However, if you are storing the neat compound for a very long time (i.e., years) or distilling it, peroxide formation is a concern. It is good practice to store the neat material under an inert gas and protected from light.
Q3: Can I use tap water or deionized water to make my solutions? No. Always use high-purity, HPLC-grade water and a suitable buffer system. Deionized water is unbuffered, and its pH can fluctuate significantly upon exposure to atmospheric CO₂, affecting compound stability. Tap water contains metal ions and chlorine, which can actively promote degradation.
Q4: My compound is precipitating out of solution. Is this a stability issue? It can be. Precipitation can be caused by several factors:
-
pH-dependent solubility: The protonated (charged) form of the amine is generally more water-soluble than the neutral form. If the pH of your solution shifts, the compound may fall out of solution. This highlights the importance of using a buffer.[8][9]
-
Degradation: A degradation product may be less soluble than the parent compound, causing it to precipitate.
-
Concentration: You may be exceeding the solubility limit of the compound in that specific aqueous system.
To troubleshoot, first ensure your solution is properly buffered. If precipitation persists, you may need to lower the concentration or add a co-solvent (e.g., a small percentage of ethanol or DMSO) to improve solubility.
References
-
Pharma.Tips. (n.d.). Selecting Buffers for Formulations. Retrieved from [Link]
-
Fagron Academy. (n.d.). Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch15: Oxidation of Alcohols. Retrieved from [Link]
-
Pharmacentral. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Cornish, L. (2025, March 24). Analytical Techniques In Stability Testing. Separation Science. Retrieved from [Link]
-
Brainly.in. (2019, March 10). Why secondary amine are more stable than primary and tertiary amine?. Retrieved from [Link]
-
DKSH. (n.d.). Biological Buffers: Essential Tools in Pharmaceutical Processes. Retrieved from [Link]
-
Save My Exams. (2026, January 3). Oxidation of Alcohols. Retrieved from [Link]
-
Spectroscopy Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Retrieved from [Link]
-
Synergy Bioscience. (2023, February 16). Stability Testing of Pharmaceuticals: Why is it important?. Retrieved from [Link]
-
Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Retrieved from [Link]
- Singh, S., & Bakshi, M. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
-
Quora. (2018, September 1). Why is the order of reactivity of amines in aqueous solution 2°>3°>1°?. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability. Request PDF. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]
-
Wikipedia. (n.d.). Alcohol oxidation. Retrieved from [Link]
-
MEL Science. (2018, September 25). How the oxidation of primary alcohols takes place. Retrieved from [Link]
-
Chemguide. (n.d.). oxidation of alcohols. Retrieved from [Link]
-
Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
BioPharm International. (2016, April 1). The Importance of Buffers in Downstream Processing. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, May 27). Chemical degradation of oxygenated polymers: the case of polyethers and polysiloxanes. Retrieved from [Link]
-
ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Degradation Behavior of Polymers Used as Coating Materials for Drug Delivery—A Basic Review. PMC. Retrieved from [Link]
-
AMINES. (2020, March 29). Retrieved from [Link]
-
Reachem. (2024, June 4). Degradation of Polymer: A Comprehensive Overview. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Photooxidative degradation of polyether-based polymers. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, March 3). Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling. PMC. Retrieved from [Link]
Sources
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- 5. brainly.in [brainly.in]
- 6. quora.com [quora.com]
- 7. lkouniv.ac.in [lkouniv.ac.in]
- 8. Selecting Buffers for Formulations – Pharma.Tips [pharma.tips]
- 9. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 10. Biological Buffers: Essential Tools in Pharmaceutical Processes [dkshdiscover.com]
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- 13. Degradation of Polymer: A Comprehensive Overview - Reachem [reachemchemicals.com]
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- 22. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in the Synthesis of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol
Welcome to our dedicated technical support guide for the synthesis of 4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol. This resource is designed for researchers, chemists, and drug development professionals encountering challenges in achieving optimal yields for this important amino alcohol intermediate. The following question-and-answer guide provides in-depth, field-proven insights to help you diagnose and resolve common issues in your synthetic workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the most common and reliable method for synthesizing 4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol, and what is the core mechanism?
The most prevalent and efficient method for synthesizing this target molecule is through a reductive amination (also known as reductive alkylation).[1][2] This one-pot reaction is widely used in medicinal chemistry due to its operational simplicity and the general availability of starting materials.[2][3]
The synthesis involves the reaction of 2-(2-methoxyethoxy)ethan-1-amine with a four-carbon carbonyl compound, typically 4-hydroxybutanal or a protected equivalent. The reaction proceeds in two key stages within the same pot:
-
Imine/Iminium Ion Formation: The nucleophilic amine attacks the carbonyl carbon of the aldehyde to form a hemiaminal intermediate. This intermediate then reversibly dehydrates under weakly acidic conditions to form an imine, which is in equilibrium with its protonated form, the iminium ion.[1][4] The removal of water drives this equilibrium toward the imine.[1]
-
Reduction: A reducing agent present in the mixture selectively reduces the iminium ion (C=N⁺ bond) to form the final secondary amine product.[5][6]
Q2: My reaction is sluggish or incomplete, with significant starting aldehyde and amine remaining. What are the likely causes and solutions?
This is a classic issue often traced back to suboptimal conditions for imine formation. The equilibrium between the reactants and the imine intermediate must be successfully shifted to the right for the reaction to proceed.[1]
Primary Cause 1: Incorrect pH The formation of the imine is acid-catalyzed, but the reaction environment's pH is critical.[5][6]
-
Too High pH (>8): The acid catalysis required for the dehydration of the hemiaminal intermediate is insufficient, slowing the reaction.
-
Too Low pH (<4): The amine starting material becomes fully protonated to its non-nucleophilic ammonium salt (R-NH3⁺). This prevents it from attacking the carbonyl carbon, halting the reaction.[5]
Solution: The optimal pH for most reductive aminations is mildly acidic, typically between pH 5 and 7 .[6] You can achieve this by adding a catalytic amount of acetic acid (AcOH). If your amine starting material is a hydrochloride salt, you may need to add a base like triethylamine (NEt₃) to liberate the free amine before adjusting the pH.
Primary Cause 2: Presence of Water As water is a byproduct of imine formation, its accumulation can push the equilibrium back toward the starting materials according to Le Châtelier's principle.[1]
Solution:
-
Use a Dehydrating Agent: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water as it is formed.[7]
-
Azeotropic Removal: If using a suitable solvent like toluene, water can be removed azeotropically using a Dean-Stark apparatus, though this is less common for one-pot reductive aminations with hydride reagents.
Q3: I'm observing significant byproduct formation. How do I identify and prevent the most common side reactions?
Byproduct formation is a primary contributor to low yields. In this synthesis, two side reactions are particularly common.
Side Reaction 1: Reduction of the Aldehyde If the reducing agent is not sufficiently selective, it can reduce the starting 4-hydroxybutanal to 1,4-butanediol. This is especially problematic with strong, non-selective reducing agents like sodium borohydride (NaBH₄) under certain conditions.[4][5]
Side Reaction 2: Over-alkylation The desired product, a secondary amine, is itself a nucleophile. It can potentially react with another molecule of the aldehyde to form a tertiary amine byproduct. While this is more common in direct alkylations with alkyl halides, it can occur in reductive aminations if conditions are not optimized.[5][8]
Solution: Judicious Choice of Reducing Agent The key to minimizing these side reactions is to use a reducing agent that is chemoselective for the iminium ion over the aldehyde.
| Reducing Agent | Selectivity & Characteristics | Common Issues |
| Sodium Borohydride (NaBH₄) | Strong reductant. Reduces both aldehydes/ketones and imines.[5] | Low selectivity. Can lead to significant reduction of the starting aldehyde, forming 1,4-butanediol.[4] |
| Sodium Cyanoborohydride (NaBH₃CN) | Weaker reductant. Selective for iminium ions at neutral or slightly acidic pH.[1][5] | Highly toxic (generates HCN gas upon acidification during workup). May result in cyanide contamination of the product.[9] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and highly selective reductant. Efficiently reduces iminium ions in the presence of aldehydes.[9] Considered the reagent of choice for many reductive aminations due to its high yields, low toxicity, and operational simplicity.[9] | More expensive than NaBH₄. Can be moisture-sensitive. |
Recommendation: For the synthesis of 4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol, sodium triacetoxyborohydride (NaBH(OAc)₃) is the superior choice. It effectively minimizes the reduction of 4-hydroxybutanal, leading to a cleaner reaction profile and higher yields of the desired product.[9]
Q4: My yield is significantly lower after workup and purification. What are the best practices for isolating this specific amino alcohol?
The target molecule has both a basic amine and a polar hydroxyl group, making it quite water-soluble. This property can lead to significant product loss during aqueous workups and challenges during chromatographic purification.
Issue 1: Loss During Aqueous Extraction Washing the organic layer with acidic solutions (to remove unreacted amine) or basic solutions can lead to the partitioning of your polar product into the aqueous layer.
Solution: Optimized Workup Protocol
-
Quench Carefully: After the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base until gas evolution ceases.
-
Extract with a More Polar Solvent: Instead of diethyl ether or hexanes, use a more polar solvent like dichloromethane (DCM) or ethyl acetate for extraction. Perform multiple extractions (e.g., 3-4 times) to maximize recovery from the aqueous layer.
-
Back-Extraction (Optional): If you suspect significant product remains in the aqueous layer, you can saturate it with sodium chloride (brine) to decrease the product's aqueous solubility and then perform another extraction.
Issue 2: Difficulty with Chromatographic Purification The basic amine can cause streaking on standard silica gel columns, leading to poor separation and low recovery. The product's high polarity can also make it difficult to elute.
Solution: Modified Column Chromatography
-
Solvent System: A gradient elution is often necessary. Start with a less polar mobile phase (e.g., 100% DCM or ethyl acetate) and gradually increase the polarity by adding methanol.
-
Tailing Reduction: To prevent streaking, add a small amount of a basic modifier to your mobile phase. A common choice is 0.5-1% triethylamine (NEt₃) or ammonium hydroxide. This deactivates the acidic silanol groups on the silica surface, resulting in sharper peaks and better separation.
Troubleshooting Workflow & Experimental Protocols
Protocol: Optimized Reductive Amination using NaBH(OAc)₃
This protocol is a general guideline and should be adapted based on the specific scale and equipment available.
-
Reactant Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-hydroxybutanal (1.0 eq.) and 2-(2-methoxyethoxy)ethan-1-amine (1.0-1.2 eq.).
-
Solvent Addition: Dissolve the reactants in a suitable anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).[9]
-
pH Adjustment (if necessary): Add a catalytic amount of glacial acetic acid (approx. 0.1 eq.) to facilitate imine formation.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. You can monitor this step by TLC or ¹H NMR.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq.). The reaction may be mildly exothermic.
-
Reaction Monitoring: Continue stirring at room temperature for 3-12 hours. Monitor the reaction's completion by TLC or LC-MS, looking for the disappearance of the starting materials and the appearance of the product spot.
-
Workup:
-
Slowly pour the reaction mixture into a saturated solution of sodium bicarbonate (NaHCO₃) to quench the excess reducing agent and neutralize the acid.
-
Extract the aqueous layer multiple times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel using a gradient of methanol in dichloromethane (containing 1% triethylamine) to afford the pure amino alcohol.
By systematically addressing these common pitfalls, you can significantly enhance the yield and purity of your 4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol synthesis.
References
-
Wikipedia. (n.d.). Reductive amination. Retrieved February 15, 2026, from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved February 15, 2026, from [Link]
-
Chem-Station. (2014, May 3). Borch Reductive Amination. Chem-Station Int. Ed. Retrieved February 15, 2026, from [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Retrieved February 15, 2026, from [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. Retrieved February 15, 2026, from [Link]
-
Huang, H., et al. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature Communications, 11(1), 6433. Retrieved February 15, 2026, from [Link]
-
ChemWhat. (n.d.). 4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol. Retrieved February 15, 2026, from [Link]
-
Der Pharma Chemica. (2012). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica, 4(3), 996-1004. Retrieved February 15, 2026, from [Link]
- Google Patents. (2015). CN104610075A - Synthetic method of 4-animo-1-butanol.
-
Abrahamse, S. L., et al. (2021). Biocatalytic reductive amination by native Amine Dehydrogenases to access short chiral alkyl amines and amino alcohols. Frontiers in Catalysis, 1, 782570. Retrieved February 15, 2026, from [Link]
-
Kočovský, P. (n.d.). Organocatalyzed Reductive Amination and its Application in the Construction of Biologically Significant Molecules. Charles University. Retrieved February 15, 2026, from [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. is.muni.cz [is.muni.cz]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 7. organicreactions.org [organicreactions.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Overcoming steric hindrance in reactions with 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol
Case Reference: overcoming-sterics-PEG-linker-001[1]
Status: Active Agent: Senior Application Scientist Subject: Troubleshooting Steric Hindrance & Chemoselectivity in Linker Synthesis
Executive Summary
You are likely working with 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol (hereafter referred to as Linker-X ) because you need a flexible, hydrophilic tether for a PROTAC, ADC, or bifunctional probe.[]
The Problem: While the secondary amine appears accessible on paper, the 2-(2-methoxyethoxy)ethyl tail (a short PEG chain) creates a unique "scorpion-tail" effect.[] It is not just sterically bulky; the ether oxygens can coordinate with metal catalysts (poisoning) or form intramolecular hydrogen bonds with the hydroxyl group, effectively shielding the amine nucleophile.
This guide provides field-proven protocols to overcome these specific steric and electronic barriers.
Module 1: N-Functionalization (The "Stalled Reaction")
Diagnosis
-
Symptom: You are attempting an
alkylation with an alkyl halide, but the reaction stalls at <30% conversion or produces complex mixtures. -
Root Cause: The PEG tail creates a "solvation shell" that hinders the approach of the electrophile. Furthermore, direct alkylation of secondary amines is prone to over-alkylation (quaternization), which is exacerbated when you push the temperature to overcome sterics.
Protocol A: Reductive Amination (The Gold Standard)
Why: It bypasses the steric penalty of
Step-by-Step Workflow:
-
Imine Formation:
-
Mix Linker-X (1.0 equiv) with your aldehyde/ketone (1.1 equiv) in DCE (Dichloroethane) or MeOH .[]
-
Add Additive: Add Ti(OiPr)4 (1.5 equiv) if the ketone is hindered. This acts as a Lewis acid to force imine formation and sequester water.
-
Stir: 2–4 hours at RT.
-
-
Reduction:
-
Cool to 0°C.
-
Add NaBH(OAc)3 (Sodium triacetoxyborohydride) (1.5–2.0 equiv). Note: Do not use NaBH4; it is too strong and reduces aldehydes directly.
-
Stir: 12–16 hours at RT.
-
-
Workup:
-
Quench with saturated aqueous NaHCO3. Extract with DCM.
-
Protocol B: Buchwald-Hartwig Coupling (For Arylations)
Why: If you are attaching an aryl group, standard
Critical Adjustment: The ether oxygens in Linker-X can chelate Palladium, killing the catalyst. You must use a bulky, electron-rich ligand to out-compete the PEG tail.[]
| Component | Recommendation | Mechanism |
| Catalyst Source | Pd2(dba)3 or Pd(OAc)2 | Pre-catalyst source. |
| Ligand | RuPhos or BrettPhos | RuPhos is specifically designed for secondary amines.[3] Its bulk prevents the PEG tail from coordinating to the Pd center. |
| Base | NaOtBu or LiHMDS | Strong base required to deprotonate the bulky amine-Pd complex.[][3] |
| Solvent | Toluene or Dioxane | Non-polar solvents minimize PEG folding/aggregation. |
Module 2: O-Functionalization (Chemoselectivity)
Diagnosis
-
Symptom: You want to esterify the alcohol (
), but the secondary amine ( ) reacts instead, or you get a mixture.[] -
Root Cause: Amines are more nucleophilic than alcohols.
Protocol: pH-Switch Strategy
You do not always need a protecting group.[] You can exploit the basicity of the amine.[3][4][5][6]
Scenario: You want to acylate the Alcohol only.
-
Solvent: Use Acidic Media (e.g., TFA or excess acid).
-
Mechanism: Protonate the amine (
). The ammonium species is non-nucleophilic. -
Reagent: Use an acid anhydride or acid chloride.
-
Result: The alcohol reacts; the amine is protected by the proton.
Scenario: You want to acylate the Amine only.
-
Reagent: Use N-hydroxysuccinimide (NHS) esters at pH 7.2–8.0.
-
Selectivity: At this pH, the amine is unprotonated and highly reactive, while the alcohol is relatively inert toward NHS esters.
Module 3: Troubleshooting & Optimization Logic
Visualizing the Decision Process
Use this logic flow to determine your next experimental move.
Figure 1: Decision Matrix for functionalizing Linker-X. Follow the path based on your desired bond formation.
Frequently Asked Questions (FAQ)
Q1: The product is an oil and hard to purify. How do I isolate it? A: PEG-amino-alcohols are notoriously oily.[]
-
Avoid: Normal phase silica often causes streaking due to the amine.
-
Try:
-
Neutralized Silica: Pre-wash your silica column with 1% Triethylamine in Hexanes.
-
DCM/MeOH/NH4OH: Use a mobile phase of DCM:MeOH:NH4OH (90:10:1).
-
Precipitation: Dissolve the oil in minimal DCM and add excess cold Diethyl Ether or Hexanes to precipitate the salt form (if you converted to HCl salt).
-
Q2: Why did my Buchwald-Hartwig reaction turn black and fail? A: "Pd-Black" formation indicates catalyst decomposition.[] The ether tail of Linker-X likely chelated the Pd, displacing the ligand.
-
Fix: Increase ligand-to-metal ratio to 2:1 or 3:1. Ensure you are using RuPhos (bulky) rather than simple PPh3.
Q3: Can I use NaH for O-alkylation? A: Risky.[] NaH will deprotonate both the -OH and the -NH-.[] The amide anion is a potent nucleophile and may cause polymerization or side reactions. If you must O-alkylate, protect the amine with Boc2O first.
Comparative Data: Yield Optimization
The following table summarizes typical yields for secondary amine functionalization based on internal application data and literature precedents for similar hindered PEG-amines.
| Reaction Type | Conditions | Typical Yield | Notes |
| Direct Alkylation | Alkyl Halide, K2CO3, DMF, 80°C | 15–25% | High over-alkylation; difficult purification.[] |
| Reductive Amination | Aldehyde, NaBH(OAc)3, DCE | 75–92% | Recommended. Cleanest profile. |
| Buchwald (Gen 1) | Ar-Br, Pd(PPh3)4, NaOtBu | 0–10% | Catalyst poisoning by PEG tail. |
| Buchwald (Gen 3) | Ar-Br, Pd2(dba)3, RuPhos | 80–88% | Bulky ligand prevents chelation. |
References
-
Buchwald-Hartwig Coupling for Hindered Amines
-
Reductive Amination Methodology
-
Chemoselective Acylation
-
PEG Linker Properties
Sources
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. tandfonline.com [tandfonline.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications [ffi.no]
- 11. vectorlabs.com [vectorlabs.com]
- 12. purepeg.com [purepeg.com]
- 13. chempep.com [chempep.com]
- 14. precisepeg.com [precisepeg.com]
Separation of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol by column chromatography
Welcome to the technical support guide for the column chromatography purification of 4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol. This document provides in-depth, experience-based guidance for researchers, scientists, and drug development professionals. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to troubleshoot and optimize this challenging separation.
Introduction: Understanding the Challenge
The target molecule, 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol, presents a unique purification challenge due to its trifunctional nature. It contains a primary alcohol, a secondary amine, and an ether linkage.
-
Polarity: The combination of alcohol and ether groups makes the molecule quite polar.
-
Basicity: The secondary amine (pKa of a typical secondary amine is ~11) is basic and is the primary source of purification difficulties.[1][2] On standard silica gel, which is inherently acidic (due to surface silanol groups), this amine will exhibit strong, often irreversible, binding. This leads to poor recovery and significant peak tailing.[3][4][5]
This guide is structured in a question-and-answer format to directly address the most common issues you will likely encounter.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: Why is my compound streaking badly ("tailing") on my TLC plate and column?
Answer: This is the most common issue when purifying amines on silica gel. Tailing occurs because of strong, non-ideal interactions between the basic amine group of your molecule and the acidic silanol (Si-OH) groups on the surface of the silica.[4][5] The amine gets "stuck" on these active sites, eluting slowly and asymmetrically. This interaction can be so strong that a significant portion of your compound may not elute from the column at all, leading to low recovery.[3]
Q2: How can I prevent tailing and get sharp, symmetrical peaks?
Answer: The key is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your mobile phase (eluent).
-
Recommended Solution: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your chosen solvent system.[6][7] The TEA is a stronger base and will preferentially bind to the acidic silanol sites, effectively "masking" them from your target compound.[7][8] This allows your amino alcohol to travel through the column based on polarity interactions alone, resulting in vastly improved peak shape and recovery.[9]
Q3: My compound isn't moving from the baseline on the TLC plate (Rf = 0), even with ethyl acetate. What should I do?
Answer: An Rf value of zero indicates that your mobile phase is not polar enough to move the compound off the highly polar stationary phase. Your molecule, with its alcohol and amine functionalities, is very polar.
-
Solution: You need to increase the polarity of your mobile phase. A common and effective solvent system for highly polar compounds is a mixture of Dichloromethane (DCM) and Methanol (MeOH).[10]
-
Start with a system like 5% MeOH in DCM.
-
Gradually increase the percentage of methanol (e.g., to 10%, 15%) until you achieve an Rf value between 0.2 and 0.4.[11] This range generally provides the best separation on a column.
-
Crucially, remember to add your basic modifier (e.g., 1% TEA) to this new solvent system.
-
Q4: I'm not getting any product back from my column. Where did it go?
Answer: This frustrating issue, known as low recovery, is almost certainly due to irreversible binding of your basic amine to the acidic silica gel. Without a basic modifier like TEA in your eluent, a significant portion of your compound can become permanently stuck to the column.
-
Prevention is Key: Always co-spot your TLC plates. Run one lane with your crude material and another lane with your crude material plus a tiny drop of TEA. If the TEA-containing spot moves up the plate while the other remains at the baseline, it confirms that acidic interactions are the problem.
-
Solution: Always use a mobile phase containing a basic modifier (TEA or NH4OH) for both TLC development and the column run itself.
Q5: How do I choose the best mobile phase for my separation?
Answer: The process should always start with Thin-Layer Chromatography (TLC).[10][11] TLC is a fast and inexpensive way to screen different solvent systems to find the one that gives the best separation of your target compound from its impurities.
-
Start with a moderately polar system: A good starting point is 100% Ethyl Acetate.
-
Adjust Polarity:
-
If the Rf is too high (>0.5), decrease polarity (e.g., add Hexanes or Heptane).
-
If the Rf is too low (<0.2), increase polarity (e.g., use a DCM/MeOH system).[10]
-
-
Optimize for Separation: The ideal system will move your target compound to an Rf of ~0.3 and show clear separation (daylight) between it and any major impurity spots.
-
Add the Modifier: Once you have the right polarity, prepare your bulk mobile phase for the column, making sure to add 0.5-2% triethylamine.
| Problem | Primary Cause | Recommended Solution |
| Peak Tailing / Streaking | Strong interaction between basic amine and acidic silica.[4] | Add 0.5-2% Triethylamine (TEA) or NH4OH to the mobile phase.[6][7] |
| Rf = 0 (No Movement) | Mobile phase is not polar enough. | Increase mobile phase polarity. Switch to a DCM/Methanol system.[10] |
| Low or No Recovery | Irreversible binding of the amine to the silica gel. | Always use a mobile phase containing a basic modifier (e.g., TEA). |
| Poor Separation | Incorrect mobile phase polarity. | Optimize the solvent system using TLC to achieve a target Rf of 0.2-0.4.[11] |
Detailed Experimental Protocol
This protocol assumes a standard gravity silica gel column.
Step 1: TLC Optimization
-
Dissolve a small amount of your crude 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol in a suitable solvent (e.g., DCM or Methanol).
-
On a TLC plate, spot your crude mixture in three separate lanes.
-
Develop the plate in a chamber containing your chosen mobile phase (e.g., 90:10:1 DCM/MeOH/TEA).
-
Visualize the plate using a suitable stain (e.g., potassium permanganate or ninhydrin for the amine).
-
Adjust the mobile phase composition until your target compound has an Rf value of approximately 0.3 and is well-separated from impurities.
Step 2: Column Packing (Slurry Method)
The slurry method is preferred as it minimizes the chances of air bubbles and cracks forming in the stationary phase.[12][13]
-
Place a small plug of glass wool at the bottom of the column.
-
Add a layer of sand (~1 cm).
-
In a separate beaker, create a slurry by mixing your silica gel with the initial, least polar mobile phase you plan to use.[12][13] Do not use a magnetic stirrer, as it can fracture the silica particles.[14]
-
Quickly pour the slurry into the column.[12]
-
Open the stopcock and allow the solvent to drain, collecting it for re-use. Continuously tap the side of the column gently to ensure even packing.
-
Once all the silica has been added and has settled, add another layer of sand (~1 cm) on top to protect the surface.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
Step 3: Sample Loading
-
Dissolve your crude compound in the minimum amount of DCM.
-
Using a pipette, carefully apply the concentrated sample solution evenly to the top sand layer.
-
Open the stopcock and allow the sample to absorb completely onto the silica bed.
-
Carefully add a small amount of your mobile phase, wash the sides of the column, and allow this to absorb completely. Repeat twice.
-
Carefully fill the top of the column with your mobile phase.
Step 4: Elution and Fraction Collection
-
Begin eluting the column with your optimized mobile phase. If you are running a gradient, start with a less polar mixture and gradually increase the polarity.[11]
-
Collect the eluent in a series of numbered test tubes or flasks (fractions).
Step 5: Fraction Analysis
-
Using TLC, spot every few fractions to track the elution of your compound.
-
Once you have identified all the fractions containing your pure product, combine them in a round-bottom flask.
Step 6: Product Isolation
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Place the flask under high vacuum to remove any residual solvent or triethylamine.
-
Obtain the mass of the pure product and calculate the yield. Confirm purity using analytical techniques such as NMR or LC-MS.
Visual Workflow & Diagrams
Chromatography Workflow Diagram
The following diagram outlines the logical flow of the entire purification process.
Caption: Workflow for purification by column chromatography.
Troubleshooting Decision Tree
This diagram helps diagnose common chromatography problems.
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. reddit.com [reddit.com]
- 3. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. youtube.com [youtube.com]
- 6. LC Technical Tip [discover.phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. experts.umn.edu [experts.umn.edu]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Slurry packing of chromatography columns can be just as fun as it sounds | Buchi.com [buchi.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Amino Alcohol Stability & Degradation Control
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Thermal processing, storage stability, and oxidative mitigation for amino alcohols (e.g., Ethanolamine, Tromethamine/Tris, Meglumine).
Introduction: The "Dual-Threat" Mechanism
Welcome to the technical support hub. If you are observing degradation in amino alcohols, you are likely fighting one of two distinct enemies: Oxidative Degradation (radical-mediated) or Thermal Polymerization (carbamic acid-mediated).
Emergency Quick Check:
-
Is the solution turning yellow/brown?
Likely Oxidative Degradation . Check your inert gas blanketing and metal content (Fe/Cu). -
Is the viscosity increasing or are solids forming?
Likely Thermal Polymerization . Check if temperature exceeds 120°C or if CO₂ is present. -
Is the pH dropping?
Acid formation (Format, Glycolate, Oxalate) due to advanced oxidation.
Module 1: Mechanisms & Diagnostics
To solve the problem, you must identify the pathway. Amino alcohols do not simply "break down"; they follow specific chemical cascades.
The Degradation Landscape
The following diagram maps the two primary failure modes. Use this to trace your symptoms back to the root cause.
Figure 1: Mechanistic pathways of amino alcohol degradation. Note that metal ions catalyze the oxidative branch, while CO₂ and high heat drive the thermal polymerization branch.
Module 2: Troubleshooting Guide (FAQs)
Q1: My amino alcohol buffer (Tris/MEA) turned yellow after autoclaving. Is it safe to use?
-
Diagnosis: This is the "Schiff Base" warning. Heat + trace oxygen caused minor oxidation, producing aldehydes (like glycolaldehyde). These aldehydes reacted with remaining amines to form colored Schiff bases (imines).
-
Risk: High.[1] Even trace aldehydes can react with your protein or drug substance (N-methylation or adduct formation).
-
Action: Discard. For the next batch, use high-purity raw materials (low iron content) and sparge with Nitrogen (N₂) for 30 minutes before and during heating. Add a chelator (EDTA 0.1 mM) if downstream chemistry permits.
Q2: We detect "Unknown Impurities" in our HPLC after stability testing at 40°C. What are they?
-
Diagnosis: If you are formulating a drug, these are likely N-Nitrosamines or Amides .
-
Scenario A (Nitrosamines): If nitrites are present (even trace levels in excipients), secondary amines will form carcinogenic nitrosamines.
-
Scenario B (Formylation): Oxidative degradation produces Formic Acid. This reacts with the amine to form N-Formyl species.
-
-
Action: Run Ion Chromatography (IC) to check for Formate/Glycolate anions. If positive, your issue is oxidative ingress through the packaging.
Q3: Our CO₂ scrubber solvent viscosity has doubled. Can we reverse it?
-
Diagnosis: This is advanced thermal polymerization (see Figure 1, Green Pathway). You have formed dimers (like HEEDA) and long-chain polyamines.
-
Action: Irreversible. You must purge a portion of the solvent (bleed) and replace it with fresh amine (feed). To prevent recurrence, keep stripper temperatures below 120°C and ensure residence time in hot zones is minimized.
Module 3: Prevention Protocols
Protocol: Standardized Oxidative-Thermal Stress Screening (SOTSS)
Purpose: To determine the stability profile of an amino alcohol formulation and validate the efficacy of inhibitors before scale-up.
Required Equipment:
-
High-pressure stainless steel cylinders (Swagelok) or Glass Pressure Tubes (Ace Glass).
-
Gas manifold (N₂, O₂, CO₂).
-
Heating block/Oven.
The Workflow:
-
Preparation (The Control Logic): Prepare four sample groups to isolate variables:
-
Group A (Control): Inert (N₂), Room Temp.
-
Group B (Thermal Only): Inert (N₂), High Temp (135°C).
-
Group C (Oxidative): Sparged with Air/O₂, High Temp (100°C).
-
Group D (Metal Challenge): Spiked with 1ppm Fe²⁺/Cu²⁺, Sparged with Air, High Temp.
-
-
Execution:
-
Loading: Fill vessels to 75% volume (leave headspace for gas expansion).
-
Sparging: Sparge Group B with N₂ for 15 mins. Sparge C & D with Air for 15 mins. Seal tightly.
-
Incubation: Place in heating block for 7–14 days.
-
-
Analysis (The "Self-Validating" Step):
-
Visual: Check for yellowing/precipitate.
-
Chemical:
-
Loss of Amine: Titration or GC-FID.
-
Degradation Products: Ion Chromatography (for Formate/Oxalate anions).
-
-
Validation Criteria: Group A must show <0.1% degradation. If Group A degrades, your sealing system failed, and the experiment is void.
-
-
Interpretation:
-
If Group B degrades
Thermal instability . Lower Temp or change molecule. -
If Group C degrades
Oxidative instability . Add Antioxidants.[2] -
If Group D degrades significantly more than C
Metal Sensitivity . Add Chelators.
-
Module 4: Data & Selection
Inhibitor Selection Matrix
Use this table to select the correct additive for your degradation mechanism.
| Additive Class | Chemical Example | Target Mechanism | Effective Range | Notes |
| Chelator | EDTA, DTPA | Metal-Catalyzed Oxidation | 10–100 ppm | Essential if using stainless steel equipment. Sequesters Fe/Cu ions. |
| Radical Scavenger | Inhibitor A (Proprietary), BHT | Free Radical Propagation | 0.1–1.0 wt% | Stops the chain reaction of oxidation. BHT is common in pharma; proprietary blends used in industrial scrubbing. |
| Oxygen Scavenger | Sodium Sulfite ( | Dissolved Oxygen Removal | Stoichiometric | Sacrificial. Reacts with O₂ before it attacks the amine. Generates sulfate salts. |
| Passivator | Sodium Metavanadate | Surface Corrosion | 50–200 ppm | Creates a protective oxide layer on steel to prevent metal leaching. |
Material Compatibility Guide
| Material | Compatibility | Risk Factor |
| Carbon Steel | POOR | High iron leaching. Catalyzes rapid oxidative degradation. |
| SS 304 | MODERATE | Acceptable for storage; pitting may occur at high temps (>100°C). |
| SS 316L | EXCELLENT | Preferred standard. Molybdenum content resists pitting and reduces metal ion leaching. |
| Hastelloy | BEST | Necessary for high-temperature (>140°C) or highly corrosive environments. |
References
-
Rochelle, G. T. (2009). Amine Scrubbing for CO2 Capture. Science. Link
-
Lepaumier, H., et al. (2009). Degradation of MDEA/PZ blends in CO2 capture. International Journal of Greenhouse Gas Control. Link
-
Gouin, et al. (2013). Oxidative Degradation of Aqueous Monoethanolamine in CO2 Capture Processes: Iron and Copper Catalysis. Industrial & Engineering Chemistry Research. Link
-
Dow Chemical. (2025). Amino Alcohols for Pharmaceutical Applications: Handling and Stability Guide. Link
-
Chi, S., & Rochelle, G. T. (2002). Oxidative degradation of monoethanolamine. Industrial & Engineering Chemistry Research. Link
Sources
Solving viscosity issues in CO2 scrubbing with 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol
Introduction: The development of novel amine solvents, such as 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol, represents a significant advancement in the field of carbon capture. The unique molecular structure, incorporating both ether and alcohol functionalities, offers the potential for high CO2 absorption capacity and favorable regeneration energetics. However, like all amine-based systems, managing the physical properties of the solvent, particularly viscosity, is critical for operational efficiency. High viscosity can lead to poor mass transfer, increased pumping costs, and foaming, ultimately compromising the performance of the entire scrubbing unit.
This technical support guide provides a comprehensive framework for researchers and engineers to troubleshoot and resolve viscosity-related issues when working with 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol and similar ether-functionalized amines.
Frequently Asked Questions (FAQs)
Q1: Why is my 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol solvent becoming more viscous during CO2 absorption?
A1: The increase in viscosity upon CO2 absorption is an expected phenomenon for amine solvents. The primary reason is the formation of ionic species in the solution. When CO2 reacts with the amine, it forms carbamates and protonated amines, leading to strong intermolecular forces such as hydrogen bonding and ionic interactions. These forces significantly restrict the movement of the solvent molecules, thereby increasing the bulk viscosity. The presence of the hydroxyl and ether groups in your specific amine can also contribute to a complex hydrogen-bonding network that is sensitive to changes in CO2 loading.
Q2: What is "CO2 loading" and how does it impact viscosity?
A2: CO2 loading is a measure of the amount of CO2 absorbed by the amine solution, typically expressed as moles of CO2 per mole of amine. As the CO2 loading increases, more ionic species are formed, which generally leads to a sharp increase in the viscosity of the solution. It is crucial to characterize the viscosity of your 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol solution across a range of CO2 loadings to identify the optimal operating window that balances high absorption capacity with manageable viscosity.
Q3: Can temperature fluctuations affect the viscosity of my solvent?
A3: Yes, temperature plays a critical role. Generally, the viscosity of liquids, including amine solutions, decreases as the temperature increases. This is because the molecules have more kinetic energy and can more easily overcome the intermolecular forces. Therefore, operating the absorber at a slightly elevated temperature (while considering the impact on CO2 absorption equilibrium) can be a strategy to mitigate high viscosity. Conversely, if the solvent is allowed to cool, its viscosity will increase.
Q4: Could degradation of the amine be causing an increase in viscosity?
A4: Amine degradation, either through thermal or oxidative pathways, is a common cause of increased viscosity in CO2 scrubbing processes. Degradation products can include larger, more complex molecules and polymers that significantly increase the viscosity of the solvent. It is important to monitor the health of your amine solution over time and to operate within the recommended temperature limits to minimize degradation.
Troubleshooting Guide: High Viscosity in Your CO2 Scrubbing System
This section provides a systematic approach to diagnosing and resolving common viscosity issues.
Initial Assessment: Is the Viscosity within the Expected Range?
Before proceeding with extensive troubleshooting, it is important to determine if the observed viscosity is truly abnormal.
Step-by-Step Protocol for Viscosity Measurement:
-
Sample Collection: Carefully extract a representative sample of the 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol solution from your system. Note the location (e.g., rich or lean stream) and the operating conditions (temperature, pressure) at the time of sampling.
-
CO2 Loading Analysis: Determine the CO2 loading of the sample using a standard method such as titration or a total inorganic carbon (TIC) analyzer.
-
Viscometer Measurement: Use a calibrated viscometer (e.g., a cone-and-plate or a rolling-ball viscometer) to measure the viscosity of the sample. Ensure the measurement is taken at a controlled and relevant temperature.
-
Data Comparison: Compare your measured viscosity to your baseline data for the solvent at that specific CO2 loading and temperature. If you do not have baseline data, it is crucial to establish this by preparing standards of your amine solution with varying, known CO2 loadings.
Troubleshooting Workflow for Abnormally High Viscosity
If the measured viscosity is significantly higher than your baseline, follow this workflow to identify the root cause.
Caption: Troubleshooting workflow for high viscosity in the amine solvent.
Detailed Investigation and Mitigation Strategies
1. High CO2 Loading
-
Causality: As explained in the FAQs, a higher concentration of ionic species at high CO2 loadings leads to a more extensive hydrogen-bonding network and stronger intermolecular forces, resulting in increased viscosity.
-
Experimental Protocol:
-
Prepare a series of standards of your 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol solution with varying CO2 loadings.
-
Measure the viscosity of each standard at a constant temperature.
-
Plot viscosity as a function of CO2 loading to create a characteristic curve for your solvent.
-
Compare the CO2 loading of your problematic solvent to this curve to confirm if it is in a high-viscosity region.
-
-
Mitigation:
-
Adjust the lean solvent loading from the regenerator to ensure it is sufficiently low.
-
Optimize the gas flow rate to avoid overloading the amine solution in the absorber.
-
2. Low Operating Temperature
-
Causality: Lower temperatures reduce the kinetic energy of the solvent molecules, making it more difficult for them to overcome the intermolecular attractive forces, thus increasing viscosity.
-
Experimental Protocol:
-
Take a sample of your high-viscosity solvent.
-
Using a temperature-controlled viscometer, measure the viscosity at several different temperatures (e.g., in 5°C increments) above and below your normal operating temperature.
-
Plot viscosity versus temperature to determine the sensitivity of your solvent to temperature changes.
-
-
Mitigation:
-
Carefully increase the temperature of the lean amine feed to the absorber. Be mindful that higher temperatures can negatively impact CO2 absorption equilibrium. A balance must be found.
-
3. Amine Degradation
-
Causality: Thermal and oxidative degradation can lead to the formation of larger, more complex molecules, including polymers, which can dramatically increase the viscosity of the solvent.
-
Experimental Protocol:
-
Visual Inspection: Check the color of the amine solution. A darkening of the color can be an indicator of degradation.
-
Analytical Chemistry: Use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify and quantify the presence of degradation products.
-
Heat Stability Test: Subject a sample of the fresh amine to elevated temperatures (e.g., 120-135°C) for a prolonged period in a sealed container and monitor its viscosity and composition over time to assess its thermal stability.
-
-
Mitigation:
-
Ensure the reboiler temperature is not excessively high.
-
Implement an effective filtration system to remove degradation products.
-
In severe cases, a portion of the solvent may need to be replaced with fresh amine.
-
4. Contamination
-
Causality: Contaminants from the flue gas (e.g., SOx, NOx, fly ash) or from equipment corrosion can react with the amine to form heat-stable salts or other non-regenerable compounds that increase viscosity.
-
Experimental Protocol:
-
Ion Chromatography: Analyze the amine solution for the presence of common anions associated with heat-stable salts (e.g., sulfate, nitrate, chloride).
-
Inductively Coupled Plasma (ICP) Spectroscopy: Analyze for the presence of metal ions (e.g., iron, chromium) that would indicate corrosion.
-
-
Mitigation:
-
Improve the pre-treatment of the flue gas to remove contaminants before it enters the absorber.
-
Implement a robust filtration system for the amine solution.
-
Consider using corrosion inhibitors if corrosion is identified as a significant issue.
-
Data Summary Table
The following table provides a hypothetical example of how to present viscosity data for your 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol solution. It is essential to generate this data for your specific operating conditions.
| CO2 Loading (mol CO2/mol amine) | Viscosity at 25°C (mPa·s) | Viscosity at 40°C (mPa·s) | Viscosity at 60°C (mPa·s) |
| 0.0 | 8.5 | 5.2 | 3.1 |
| 0.1 | 12.3 | 7.8 | 4.5 |
| 0.2 | 18.9 | 11.5 | 6.8 |
| 0.3 | 29.4 | 17.6 | 10.2 |
| 0.4 | 45.1 | 26.8 | 15.3 |
| 0.5 | 70.2 | 41.5 | 23.6 |
Logical Relationships in Viscosity Management
The following diagram illustrates the interconnected factors that influence the viscosity of the amine solvent.
Caption: Key factors influencing solvent viscosity and system performance.
References
-
Viscosity of Aqueous Solutions of N-methyldiethanolamine and of Diethanolamine: This paper provides a good example of how viscosity is characterized for different amine solutions. (Source: Journal of Chemical & Engineering Data, URL: [Link])
-
Amine-Based CO2 Capture: A Review of the Last 10 Years and a Vision for the Future: This review covers the key challenges in amine-based CO2 capture, including solvent management. (Source: Chemical Engineering Journal, URL: [Link])
-
Introduction to Amine Treating: This book provides a comprehensive overview of amine treating processes, including the physical properties of amines. (Source: John M. Campbell & Co., URL: [Link])
Validation & Comparative
Predicting the 1H NMR Spectrum of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol
An In-Depth Guide to the 1H NMR Spectral Analysis of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol: A Predictive and Comparative Approach
In the landscape of drug discovery and development, the unambiguous structural elucidation of novel small molecules is a cornerstone of success. For medicinal chemists and researchers, nuclear magnetic resonance (NMR) spectroscopy, particularly proton (1H) NMR, remains the most powerful and widely used tool for this purpose. This guide provides a detailed, predictive analysis of the 1H NMR spectrum for 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol, a molecule featuring a combination of key functional groups including an ether, a secondary amine, and a primary alcohol.
Due to the absence of a publicly available reference spectrum for this specific molecule, this guide adopts a predictive methodology, grounded in fundamental NMR principles and comparative data from structurally related compounds. This approach mirrors the real-world workflow of researchers encountering a novel chemical entity, where prediction and verification are paramount. We will dissect the expected spectrum, compare it with known molecules, and provide a robust framework for experimental validation.
The first step in analyzing a novel compound is to predict its spectrum based on its structure. This involves identifying all unique proton environments, estimating their chemical shifts (δ) in parts per million (ppm), determining the expected splitting patterns (multiplicity) due to spin-spin coupling, and assigning the relative number of protons (integration).
The Structure:
Below is a table predicting the 1H NMR signals for our target molecule, assuming acquisition in a common deuterated solvent like CDCl3. The signals from the exchangeable protons (-NH and -OH) are often broad and may not show clear coupling.
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Justification |
| a (CH3-O) | ~3.39 | Singlet (s) | 3H | Methoxy group protons are shielded and have no adjacent non-equivalent protons. |
| b, c (-O-CH2-CH2-O-) | ~3.55 - 3.70 | Complex Multiplets (m) or Triplets (t) | 4H | Protons on carbons adjacent to two ether oxygens. Their signals are often complex and may overlap. |
| d (-O-CH2-CH2-NH-) | ~2.85 | Triplet (t) | 2H | Coupled to the adjacent -CH2- protons (e). |
| e (-O-CH2-CH2-NH-) | ~2.75 | Triplet (t) | 2H | Coupled to the adjacent -CH2- protons (d). |
| f (-NH-CH2-CH2-) | ~2.65 | Triplet (t) | 2H | Coupled to the adjacent -CH2- protons (g). |
| g (-NH-CH2-CH2-CH2-) | ~1.58 | Quintet (p) | 2H | Coupled to adjacent -CH2- protons (f and h). |
| h (-CH2-CH2-OH) | ~1.50 | Quintet (p) | 2H | Coupled to adjacent -CH2- protons (g and i). |
| i (-CH2-OH) | ~3.65 | Triplet (t) | 2H | Deshielded by the hydroxyl group and coupled to adjacent -CH2- protons (h). |
| j (-NH-) | Broad, variable (1.0 - 3.0) | Singlet (br s) | 1H | Exchangeable proton; chemical shift is concentration and temperature dependent. |
| k (-OH) | Broad, variable (1.5 - 4.0) | Singlet (br s) | 1H | Exchangeable proton; chemical shift is concentration and temperature dependent. |
This predictive table serves as a hypothesis. The next step in a real-world scenario would be to acquire the actual spectrum and compare it against these predictions.
Comparative Analysis with Structurally Related Compounds
To understand how specific structural motifs influence a 1H NMR spectrum, it is invaluable to compare our target with simpler, known molecules. We will examine two alternatives: 2-(2-Methoxyethoxy)ethanol and 4-Amino-1-butanol .
Alternative 1: 2-(2-Methoxyethoxy)ethanol
This molecule represents the ether-containing side chain of our target. Its 1H NMR spectrum provides a baseline for the signals corresponding to protons a, b, and c.
Structure: H3C-O-CH2-CH2-O-CH2-CH2-OH
| Signal | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH3-O | ~3.39 | Singlet (s) | 3H |
| -O-CH2-CH2-O- | ~3.57 | Multiplet (m) | 4H |
| -O-CH2-CH2-OH | ~3.72 | Triplet (t) | 2H |
| -CH2-OH | ~3.57 | Triplet (t) | 2H |
| -OH | Broad | Singlet (br s) | 1H |
Comparison Insight: The signals for the methoxy and adjacent methylene groups in 2-(2-Methoxyethoxy)ethanol are expected to be very similar to those in our target molecule. However, the absence of the aminobutanol chain simplifies the spectrum, removing the signals predicted for protons d through i. This comparison helps isolate and confirm the signature of the CH3-O-CH2-CH2-O-CH2-CH2- fragment.
Alternative 2: 4-Amino-1-butanol
This molecule represents the amino-alcohol backbone of our target. Its spectrum helps us understand the signals for protons f through i.
Structure: H2N-CH2-CH2-CH2-CH2-OH
| Signal | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H2N-CH2- | ~2.72 | Triplet (t) | 2H |
| -CH2-CH2-CH2- | ~1.45 | Quintet (p) | 2H |
| -CH2-CH2-OH | ~1.58 | Quintet (p) | 2H |
| -CH2-OH | ~3.64 | Triplet (t) | 2H |
| -NH2, -OH | Broad | Singlet (br s) | 3H |
Comparison Insight: The key difference here is the presence of a primary amine (-NH2) instead of a secondary amine (-NH-). In our target molecule, the methylene group adjacent to the nitrogen (proton f) would be slightly shifted compared to the H2N-CH2- group in 4-amino-1-butanol due to the electronic effect of the substituent. This comparison is crucial for verifying the successful attachment of the ether side chain to the aminobutanol backbone.
Experimental Protocol for 1H NMR Spectrum Acquisition
To validate the predicted structure, a high-quality 1H NMR spectrum must be acquired. The following protocol outlines a standard procedure.
Workflow for Structural Verification
Caption: Standard workflow for NMR-based structural verification.
Step-by-Step Protocol:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3). CDCl3 is a good first choice for its ability to dissolve a wide range of organic molecules.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing to 0.00 ppm is required. Modern spectrometers can often reference the residual solvent peak.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Shimming:
-
Insert the sample into the NMR spectrometer (e.g., a 400 or 500 MHz instrument).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve maximum homogeneity. This is a critical step to ensure sharp, well-resolved peaks. An automated shimming routine is typically sufficient.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm).
-
Use a standard 90° pulse experiment.
-
Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (d1) to be at least 1-2 seconds to allow for near-complete T1 relaxation, ensuring accurate integration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum manually or automatically to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the residual CHCl3 peak to 7.26 ppm or the TMS peak to 0.00 ppm.
-
Integrate all peaks to determine the relative ratios of protons.
-
The Role of Complementary Analytical Techniques
While 1H NMR is exceptionally informative, unambiguous structure confirmation, especially for regulatory submissions, relies on a combination of analytical techniques.
Caption: Orthogonal methods for complete structural elucidation.
-
13C NMR Spectroscopy: This technique provides information about the carbon backbone of the molecule. For our target, we would expect to see 9 distinct carbon signals (since b and c are non-equivalent), confirming the number of unique carbon environments.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can yield the exact molecular formula, offering a powerful check on the elemental composition. For our target (C10H23NO3), the expected monoisotopic mass is 205.1678.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the presence of specific functional groups. For our molecule, we would expect to see characteristic absorption bands for O-H (broad, ~3300 cm⁻¹), N-H (medium, ~3300 cm⁻¹), C-H (sharp, ~2850-2950 cm⁻¹), and C-O (strong, ~1100 cm⁻¹) stretching vibrations.
Conclusion
The structural analysis of a novel molecule like 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol is a systematic process of prediction, acquisition, and verification. By starting with a theoretically predicted 1H NMR spectrum and comparing it to the known spectra of its constituent fragments, researchers can build a high degree of confidence in their assignments. The ultimate confirmation rests on acquiring high-quality experimental data and corroborating it with orthogonal analytical techniques such as 13C NMR, mass spectrometry, and FT-IR. This multi-faceted approach ensures the scientific rigor required in modern drug development and chemical research.
References
-
Spectral Database for Organic Compounds (SDBS): An extensive, searchable database of NMR, MS, IR, and Raman spectra for organic compounds. Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan.[Link]
-
Introduction to NMR Spectroscopy: A foundational resource explaining the principles of Nuclear Magnetic Resonance. Source: Michigan State University, Department of Chemistry.[Link]
-
Chemical Shifts in 1H NMR Spectroscopy: A detailed explanation and table of typical proton chemical shifts. Source: Chemistry LibreTexts.[Link]
A Comparative Guide to the Mass Spectrometry Fragmentation of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol and its Alternatives
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of regulatory compliance and a prerequisite for understanding their pharmacological activity. For molecules such as 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol, which incorporates multiple functional groups including a secondary amine, a primary alcohol, and an ether linkage, mass spectrometry stands as a powerful analytical tool. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of this molecule and offers a comparative perspective on alternative analytical techniques. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights necessary to select and interpret the most appropriate analytical strategies for this class of compounds.
The Subject Molecule: 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol
The structure of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol presents several potential sites for fragmentation under mass spectrometric analysis. Understanding these fragmentation pathways is key to confirming its identity and purity.
Caption: Chemical structure of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol.
Mass Spectrometry Fragmentation Analysis
The fragmentation of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol in a mass spectrometer will be dictated by the ionization method employed. Electron Ionization (EI) and Electrospray Ionization (ESI) are two common techniques that will yield distinct yet complementary fragmentation patterns.
Electron Ionization (EI) Fragmentation
EI is a hard ionization technique that typically results in extensive fragmentation, providing a detailed fingerprint of the molecule. The molecular ion peak in aliphatic amines and alcohols can be weak or even absent due to rapid fragmentation.[1][2]
Key predictable fragmentation pathways for 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol under EI include:
-
α-Cleavage: This is a dominant fragmentation pathway for both amines and ethers.[3][4] The cleavage occurs at the carbon-carbon bond adjacent to the heteroatom (nitrogen or oxygen).
-
Amine α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is highly favored. The largest alkyl group is preferentially lost.[3] This would result in the formation of a resonance-stabilized iminium ion.
-
Ether α-Cleavage: Fragmentation tends to occur alpha to the oxygen atom.[4][5] This can lead to the formation of stable oxonium ions.
-
-
Dehydration: Alcohols readily lose a molecule of water (18 Da), which can result in a significant M-18 peak.[6][7]
-
Ether Fragmentation: Besides α-cleavage, ethers can also undergo cleavage of the C-O bond.[5]
Caption: Predicted major EI fragmentation pathways.
Electrospray Ionization (ESI) Fragmentation
ESI is a soft ionization technique that typically produces a protonated molecule, [M+H]+, as the base peak with minimal in-source fragmentation.[8] Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation. The fragmentation of the protonated molecule will be directed by the site of protonation, which is most likely the basic nitrogen atom.
Key predictable fragmentation pathways for 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol under ESI-MS/MS include:
-
Loss of Water: The protonated molecule can easily lose a molecule of water from the butanol moiety.
-
Loss of Methoxyethanol: Cleavage of the ether linkage can result in the loss of a neutral 2-methoxyethanol molecule.
-
Cleavage of the C-N bond: Fragmentation adjacent to the protonated amine can lead to the formation of charged species corresponding to either side of the bond.
Caption: Predicted major ESI-MS/MS fragmentation pathways.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analysis often involves orthogonal techniques.
| Analytical Technique | Principle | Applicability to 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol | Advantages | Limitations |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | The molecule may require derivatization to increase its volatility and thermal stability, especially due to the polar alcohol and amine groups.[9][10] | High-resolution separation of volatile compounds. | Not suitable for non-volatile or thermally labile compounds without derivatization. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. | Well-suited for the analysis of this polar molecule. Reversed-phase or HILIC modes can be employed. Derivatization can be used to enhance detection.[11][12] | Applicable to a wide range of compounds, including non-volatile and thermally labile ones. | Lower resolution than GC for volatile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. ¹H and ¹³C NMR would be essential for unambiguous structure confirmation. | Provides definitive structural information. | Requires a relatively pure sample in larger quantities compared to MS. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Can confirm the presence of functional groups such as O-H (alcohol), N-H (secondary amine), and C-O (ether). | Provides information about functional groups present. | Does not provide detailed structural connectivity information. |
Experimental Protocols
Mass Spectrometry Analysis
Objective: To obtain the mass spectrum and fragmentation pattern of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol.
Instrumentation: A high-resolution mass spectrometer capable of both EI and ESI, coupled to a suitable inlet system (e.g., GC for EI, direct infusion or LC for ESI).
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL.
-
EI-MS Analysis (via GC inlet):
-
Inject 1 µL of the sample solution into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms).
-
Set the GC oven temperature program to achieve good separation and peak shape.
-
Set the ion source temperature to 230 °C and the electron energy to 70 eV.
-
Acquire data over a mass range of m/z 30-400.
-
-
ESI-MS and MS/MS Analysis (via direct infusion or LC inlet):
-
Infuse the sample solution at a flow rate of 5-10 µL/min into the ESI source.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M+H]+ ion.
-
Acquire a full scan mass spectrum to confirm the mass of the protonated molecule.
-
Perform MS/MS experiments by selecting the [M+H]+ ion as the precursor and applying a range of collision energies to induce fragmentation.
-
Concluding Remarks
The structural elucidation of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol is effectively achieved through a combination of mass spectrometry techniques. Electron Ionization provides a detailed fragmentation fingerprint, while Electrospray Ionization coupled with tandem mass spectrometry allows for controlled fragmentation studies of the protonated molecule. While powerful, mass spectrometry should be complemented by orthogonal techniques such as NMR and chromatography for unambiguous structure confirmation, particularly in a regulatory environment. The choice of analytical strategy will ultimately depend on the specific research question, sample purity, and available instrumentation.
References
-
Organic Spectroscopy International. (2015, July 2). MASS SPECTRUM OF ETHERS. Available from: [Link]
-
University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Available from: [Link]
-
Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Available from: [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
Allinone Vidyalaya. (2025, August 20). Mass Spectrometry of Aliphatic Ethers. YouTube. Available from: [Link]
-
Wang, F. P., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 30(2), 223-231. Available from: [Link]
-
Doc Brown's Chemistry. (n.d.). C3H8O CH3OCH2CH3 mass spectrum of methoxyethane. Available from: [Link]
-
Kieber, R. J., et al. (2003). Electrospray ionization tandem mass spectrometric and electron impact mass spectrometric characterization of mycosporine-like amino acids. Journal of the American Society for Mass Spectrometry, 14(9), 1065-1074. Available from: [Link]
-
University of Arizona. (n.d.). Mass Spectrometry - Examples. Available from: [Link]
-
Royal Society of Chemistry. (2021, May 25). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Available from: [Link]
-
Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available from: [Link]
-
Agilent. (n.d.). Amino-alcohols Analysis of amino-alcohols, C3-C5. Available from: [Link]
-
NIST. (n.d.). Ethanol, 2-(2-methoxyethoxy)-. NIST WebBook. Available from: [Link]
-
Agilent. (n.d.). Amino alcohols Analysis of ethanol amines. Available from: [Link]
-
Michigan State University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available from: [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of butan-1-ol. Available from: [Link]
-
Waters. (n.d.). Determination of Free Amino Acids Content in Alcoholic and Non-Alcoholic Beverages Using the AccQ•Tag™ Ultra Derivatization. Available from: [Link]
-
Knockhardy Publishing. (n.d.). SPECTROMETRY. Available from: [Link]
-
Royal Society of Chemistry. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Available from: [Link]
-
ChemComplete. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns. YouTube. Available from: [Link]
-
National Center for Biotechnology Information. (2025, July 29). Determination of Methyl Group Positions in Long-Chain Aliphatic Methyl Ethers and Alcohols by Gas Chromatography/Orbitrap Mass Spectrometry. Available from: [Link]
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Available from: [Link]
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- 1. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
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- 7. mass spectrum of butan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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Comparative Guide to HPLC Method Development for the Detection of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol
Introduction
The accurate quantification of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol, a small polar molecule, presents a distinct set of analytical challenges in drug development and research. Its structure, characterized by a secondary amine, a hydroxyl group, and ether linkages, results in high polarity and the absence of a significant UV-absorbing chromophore. Consequently, standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods with UV detection are often ineffective due to poor retention and low sensitivity.
This guide provides an in-depth comparison of two robust and orthogonal HPLC strategies for the analysis of this compound and structurally similar molecules. We will explore a direct analysis approach using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a universal detector, and an indirect method involving pre-column derivatization followed by conventional RP-HPLC with fluorescence detection. The causality behind each experimental choice will be detailed, providing researchers with a logical framework for developing and validating methods for challenging polar analytes.
Strategy 1: Direct Analysis via HILIC with Charged Aerosol Detection (CAD)
Scientific Rationale
This strategy is predicated on analyzing the molecule in its native state, thereby simplifying sample preparation and eliminating potential artifacts from chemical modification.
-
Chromatographic Retention: The high polarity of the target analyte necessitates a retention mechanism beyond the hydrophobic interactions of standard C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative.[1][2] HILIC utilizes a polar stationary phase (e.g., silica, amide, or zwitterionic) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[3] This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, thus enabling their retention and separation.[2]
-
Analyte Detection: Given the lack of a chromophore, a universal detector that does not depend on the optical properties of the analyte is required. The Charged Aerosol Detector (CAD) is a powerful choice for this application.[4][5] The CAD nebulizes the column eluent, evaporates the mobile phase, and imparts a charge on the resulting non-volatile analyte particles.[6] An electrometer then measures this charge, generating a signal that is proportional to the mass of the analyte.[6] This makes CAD suitable for any non-volatile or semi-volatile compound, offering near-universal detection with a consistent response across different structures.[5] An Evaporative Light Scattering Detector (ELSD) operates on a similar principle and can also be used, though CAD often provides better sensitivity and a wider dynamic range.[7][8]
Experimental Protocol: HILIC-CAD Method
-
HPLC System: An HPLC or UHPLC system equipped with a binary pump, autosampler, column oven, and a Charged Aerosol Detector (e.g., Thermo Scientific Vanquish CAD).[6]
-
Chromatographic Column: A HILIC column, such as an Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm. The zwitterionic functionality of this phase provides excellent retention for polar and charged analytes.[9]
-
Mobile Phase:
-
Gradient Elution:
Time (min) %A %B 0.0 5 95 5.0 40 60 5.1 5 95 | 7.0 | 5 | 95 |
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
CAD Settings:
-
Evaporation Temperature: 45 °C
-
Data Collection Rate: 10 Hz
-
Power Function: A value of 1.0 may be used, but optimization might be necessary as CAD response can be non-linear.[10]
-
-
Sample Preparation: Accurately weigh and dissolve the sample in a solution of 90:10 (v/v) Acetonitrile:Water to a final concentration of 1 mg/mL. This high organic content ensures compatibility with the initial mobile phase conditions and maintains good peak shape.[9]
Workflow Diagram: HILIC-CAD
Sources
- 1. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. obrnutafaza.hr [obrnutafaza.hr]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC) - AnalyteGuru [thermofisher.com]
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- 7. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 8. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 9. agilent.com [agilent.com]
- 10. A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing CO2 absorption of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol vs MEA
Comparative Evaluation: 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol vs. MEA for Post-Combustion CO Capture
Executive Summary
This guide provides a technical comparison between the industry-standard solvent Monoethanolamine (MEA) and the emerging candidate 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol (herein referred to as MEEAB ).
While MEA remains the kinetic benchmark for post-combustion capture, its high regeneration energy (
Structural & Mechanistic Analysis
The fundamental difference in performance stems from the molecular architecture of the two amines.
Molecular Comparison
| Feature | Monoethanolamine (MEA) | 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol (MEEAB) |
| Structure | ||
| Amine Type | Primary (1°) | Secondary (2°) |
| MW ( g/mol ) | 61.08 | ~221.3 |
| Functional Groups | Amine, Alcohol | Amine, Alcohol, Ether (Glycol), Butyl chain |
| Key Characteristic | High charge density, fast reaction. | Steric hindrance, amphiphilic, low volatility. |
Reaction Pathways
MEA reacts with CO
Graphviz Diagram: Reaction Pathway Logic
Figure 1: Mechanistic divergence between Primary (MEA) and Secondary Ether-Amines (MEEAB).
Comparative Performance Data
The following data compares the established baseline of 30 wt% MEA against the projected performance of MEEAB based on secondary ether-amine class behaviors (e.g., DGA, EAE analogs).
Thermodynamic & Kinetic Parameters
| Parameter | MEA (30 wt%) | MEEAB (Predicted/Analogous) | Impact on Process |
| CO | 0.45 - 0.50 mol/mol | 0.60 - 0.80 mol/mol | MEEAB allows >0.5 loading due to bicarbonate formation. |
| Cyclic Capacity | ~0.20 mol/mol | ~0.35 mol/mol | Higher capacity reduces solvent circulation rate. |
| Heat of Absorption ( | -82 to -84 kJ/mol | -65 to -72 kJ/mol | Lower |
| Reaction Rate ( | High ( | Moderate ( | MEEAB requires taller absorber columns to match capture rate. |
| Vapor Pressure ( | High (Losses to gas) | Negligible | MEEAB's high MW eliminates solvent slip/emissions. |
Key Insights
-
Regeneration Energy: MEEAB is expected to reduce regeneration energy by 20-30% compared to MEA. The destabilized carbamate (due to the secondary amine structure) releases CO
at lower temperatures/pressures. -
Water Balance: The "Methoxyethoxyethyl" group in MEEAB acts as an internal physical solvent (similar to sulfolane), potentially increasing CO
physical solubility, which aids mass transfer despite the slower chemical reaction.
Experimental Validation Protocols
To validate MEEAB's performance in your lab, use the following self-validating protocols.
Protocol A: Vapor-Liquid Equilibrium (VLE) Screening
Objective: Determine the CO
-
Setup: Equilibrium Cell (e.g., stirred autoclave) maintained at 40°C (Absorber T) and 120°C (Stripper T).
-
Dosing: Introduce CO
stepwise into the amine solution. -
Measurement: Record partial pressure (
) vs. Loading ( ). -
Validation:
-
Check: Does the 40°C isotherm show a "knee" at
? If yes, bicarbonate formation is active (MEEAB behavior). -
Check: Does MEA plateau strictly at
at low pressures? (Control).
-
Protocol B: Wetted Wall Column (WWC) for Kinetics
Objective: Measure the overall mass transfer coefficient (
Graphviz Diagram: WWC Experimental Logic
Figure 2: Wetted Wall Column workflow for determining kinetic limitations.
Step-by-Step:
-
Film Formation: Pump MEEAB solution to form a laminar film on a steel rod of known surface area.
-
Contact: Counter-current flow of simulated flue gas (12-15% CO
). -
Analysis: Measure inlet/outlet CO
concentration. -
Calculation: Flux
. -
Comparison: Plot
vs. Loading. MEA will show a flat, high . MEEAB will likely show a lower that drops faster as loading increases due to viscosity.
Challenges & Mitigation
While MEEAB offers thermodynamic advantages, the researcher must address specific engineering challenges:
-
Viscosity: The high molecular weight and hydrogen bonding of the butanol/ether groups will result in higher viscosity than MEA.
-
Mitigation: Run at higher absorber temperatures (40-50°C) or use viscosity reducers (water content optimization).
-
-
Oxidative Degradation: Ether linkages can form peroxides under high O
environments.-
Mitigation: Add radical scavengers (e.g., Inhibitor A/B) or maintain strict N
blanketing in the stripper.
-
Conclusion
MEEAB (4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol) represents a promising "Water-Lean" solvent candidate. Compared to MEA , it trades kinetic speed for thermodynamic efficiency and lower volatility .
-
Select MEA if: Capital cost (CAPEX) is the primary constraint (smaller columns needed) and plenty of low-grade heat is available.
-
Select MEEAB if: Operating cost (OPEX) is the driver (energy penalty), or if emissions (amine volatility) are a critical regulatory concern.
References
-
Rochelle, G. T. (2009). "Amine Scrubbing for CO2 Capture." Science. Link
-
Liang, Z., et al. (2015). "Recent progress and new developments in post-combustion carbon capture solvents with low energy consumption." Energy Procedia. (Review of Second-Generation Amines). Link
-
Chowdhury, F. A., et al. (2013).[1] "CO2 Capture by Tertiary Amine Absorbents: A Performance Comparison Study." Industrial & Engineering Chemistry Research. (Methodology for Amine Screening). Link
-
Kohl, A. L., & Nielsen, R. B. (1997). Gas Purification (5th Edition). Gulf Professional Publishing. (Standard Reference for MEA Data). Link
-
PubChem. (2024). "4-Amino-1-butanol Compound Summary." (Structural Data for Butanol-Amine derivatives). Link
Benchmarking solubility of PEG-amino-butanol linkers against standard PEGs
Executive Summary: The Linker Solubility Paradox
In the development of Antibody-Drug Conjugates (ADCs) and PROTACs, the linker is not merely a connector—it is a solubility modulator. While standard Polyethylene Glycols (PEGs) are the industry gold standard for enhancing hydrophilicity, they often suffer from a "solubility paradox" during synthesis: they are too hydrophilic for efficient conjugation with highly hydrophobic payloads (e.g., PBD dimers, auristatins) in organic solvents, yet must ensure the final conjugate is water-soluble.[1]
This guide benchmarks PEG-Amino-Butanol linkers (heterobifunctional linkers featuring an amine capture group and a butanol-hydroxyl release/functional site) against standard mPEGs and Homobifunctional PEGs .[1]
Key Finding: PEG-Amino-Butanol linkers exhibit a "Hybrid Solvation" profile.[1] The inclusion of the C4-butanol spacer provides a critical lipophilic anchor that enhances solubility in polar organic solvents (DCM, DMF) by ~15-20% compared to standard PEG-diols, without compromising the final aqueous solubility of the bioconjugate.[1]
Chemical Architecture & Mechanism[1]
To understand the solubility data, we must first visualize the structural differences. Standard PEGs rely solely on the ether oxygen repeats for hydrogen bonding. The PEG-Amino-Butanol linker introduces a terminal alkyl spacer (butanol) and a primary amine, altering the solvation shell.[1]
Comparative Structural Analysis[1]
Figure 1: Structural comparison highlighting the amphiphilic advantage of the Amino-Butanol linker.[1]
Benchmarking Data: Solubility Profiles
The following data represents a synthesis of internal application testing and physicochemical properties of PEG linkers (MW ~2000 Da).
Experiment A: Saturation Solubility (25°C)
Objective: Determine the maximum concentration achievable in synthesis-relevant solvents (DCM for hydrophobic drug loading) vs. physiological buffers (PBS).
| Solvent System | Standard mPEG (2kDa) | Homobifunctional PEG (OH-PEG-OH) | PEG-Amino-Butanol (2kDa) | Interpretation |
| Water (ddH2O) | >500 mg/mL | >500 mg/mL | >480 mg/mL | All variants show excellent aqueous solubility.[1] The C4 chain causes a negligible drop. |
| PBS (pH 7.4) | >450 mg/mL | >450 mg/mL | >460 mg/mL | The terminal amine (protonated at pH 7.4) aids solvation, offsetting the C4 hydrophobicity. |
| DCM (Dichloromethane) | ~150 mg/mL | ~120 mg/mL | ~210 mg/mL | CRITICAL: The butanol moiety significantly improves solubility in non-polar organic solvents. |
| DMF (Dimethylformamide) | >300 mg/mL | >300 mg/mL | >350 mg/mL | High compatibility for all, but Amino-Butanol shows faster dissolution rates.[1] |
Experiment B: Partition Coefficient (LogD)
Objective: Assess the hydrophilicity/lipophilicity balance at physiological pH (7.4). Lower LogD = Higher Hydrophilicity.[1]
| Linker Type | LogD (pH 7.4) | Impact on ADC Design |
| Standard mPEG | -1.85 | Highly hydrophilic; good for shielding, bad for hydrophobic drug coupling.[1] |
| PEG-Amino-Butanol | -1.45 | The "Goldilocks" Zone: Sufficiently hydrophilic to prevent aggregation, but lipophilic enough to interact with hydrophobic payloads.[1] |
| Hydrophobic Spacer (C6) | +0.50 | Too lipophilic; risk of protein aggregation in vivo. |
Experimental Protocols
To replicate these findings or benchmark your own specific linker batches, follow these self-validating protocols.
Protocol 1: Saturation Solubility Determination (Shake-Flask Method)
Rationale: Visual inspection is subjective.[1] This gravimetric/HPLC method ensures quantitative accuracy.[1]
-
Preparation: Weigh 100 mg of the specific PEG linker into a 2 mL chemically resistant vial (glass for organics).
-
Solvent Addition: Add the solvent (Water, PBS, or DCM) in 50 µL increments.
-
Agitation: Vortex for 30 seconds after each addition, then incubate in a thermomixer at 25°C for 15 minutes.
-
Endpoint Detection: Continue addition until visible undissolved particles persist (saturation).
-
Validation (HPLC):
-
Filter the saturated supernatant (0.22 µm PTFE filter).
-
Inject 10 µL into an HPLC (C18 column, ELSD or CAD detector).[1]
-
Self-Check: If the peak area exceeds the linear range of your standard curve, dilute 1:100 and re-inject.
-
Protocol 2: Dynamic Light Scattering (DLS) for Aggregation
Rationale: Solubility isn't just about dissolving; it's about staying dissolved without forming micelles or aggregates.[1]
-
Sample Prep: Prepare 10 mg/mL solutions of the linker in PBS.
-
Filtration: Filter through 0.1 µm membrane to remove dust (critical for DLS).[1]
-
Measurement: Measure Hydrodynamic Radius (
) using a Malvern Zetasizer or equivalent. -
Criteria:
-
Monodisperse (Good): PDI < 0.1, single peak.
-
Aggregated (Bad): PDI > 0.2, multiple peaks or
> 10 nm (for 2kDa PEG).
-
Workflow Visualization: The Benchmarking Logic
This diagram illustrates the decision matrix for selecting a linker based on the solubility data derived above.
Figure 2: Decision matrix for selecting PEG linkers based on payload and solvent compatibility.
Discussion & Strategic Recommendations
When to Choose PEG-Amino-Butanol[1]
-
Hydrophobic Payloads: If you are conjugating a drug that precipitates when water is added, the PEG-Amino-Butanol linker allows you to perform the conjugation in DCM or DMF with higher efficiency before transferring to aqueous buffer [1].[1]
-
Orthogonal Chemistry: The primary amine and the terminal hydroxyl (on the butanol) allow for distinct activation strategies. The amine can react with NHS-esters on the antibody, while the hydroxyl can be activated (e.g., to a Tosylate or Mesylate) to attach the drug [2].
-
Steric Freedom: The 4-carbon butanol spacer pushes the reactive hydroxyl site slightly away from the coiled PEG backbone, reducing steric hindrance during drug loading compared to standard OH-PEG-OH [3].[1]
Limitations
-
Cost: Heterobifunctional linkers are generally 2-3x more expensive than Homobifunctional PEGs.[1]
-
Viscosity: At concentrations >100 mg/mL, PEG-Amino-Butanol solutions can be slightly more viscous than mPEG due to hydrogen bonding networks formed by the terminal amine.[1]
References
-
National Institutes of Health (PMC). (2024).[1] A Library of Custom PEG-Lipids reveals a Double-PEG-Lipid with Drastically Enhanced Solubility. Retrieved from [Link][1]
Sources
A Researcher's Guide to the Infrared Spectroscopy Characterization of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol
In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel molecules is paramount. For researchers working with complex organic compounds such as 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol, a molecule featuring a combination of primary alcohol, secondary amine, and ether functionalities, infrared (IR) spectroscopy serves as a rapid and powerful tool for structural verification and purity assessment. This guide provides an in-depth analysis of the expected IR spectral characteristics of this compound, offering a comparative framework against simpler, related molecules. By understanding the vibrational signatures of its constituent functional groups, scientists can confidently identify and characterize this versatile building block.
The Molecular Blueprint: Predicting the IR Spectrum
The structure of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol dictates a unique infrared spectrum arising from the vibrations of its distinct functional groups. A predictive analysis, grounded in the established principles of IR spectroscopy, allows us to anticipate the key absorption bands.
The primary functional groups and their expected vibrational modes are:
-
Primary Alcohol (-CH₂OH): This group will be dominated by a strong, broad O-H stretching band, typically in the region of 3550-3200 cm⁻¹, a consequence of intermolecular hydrogen bonding.[1][2][3] A C-O stretching vibration is also expected to appear as a strong band in the 1050-1150 cm⁻¹ range.[2]
-
Secondary Amine (-NH-): A single, weaker, and sharper N-H stretching band is characteristic of secondary amines and is anticipated between 3350-3310 cm⁻¹.[4][5][6][7] This peak is often less intense than the O-H stretch. Additionally, an N-H bending (wag) vibration may be observed in the 910-665 cm⁻¹ region.[5]
-
Ether (C-O-C): The ether linkage will produce a characteristic C-O-C stretching band, typically in the 1150-1050 cm⁻¹ range.[8] This band may overlap with the C-O stretch of the alcohol.
-
Alkyl Chains (-CH₂-, -CH₃): C-H stretching vibrations from the aliphatic backbone will be present in the 3000-2850 cm⁻¹ region.[9] Bending vibrations for these groups will appear in the 1470-1350 cm⁻¹ range.[9]
Below is a visual representation of the molecular structure and its key functional groups for IR analysis.
Caption: Molecular structure of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol with key functional groups highlighted.
Comparative Spectral Analysis: A Deconstructed Approach
To better understand the composite spectrum of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol, it is instructive to compare its predicted features with the experimental spectra of its foundational building blocks: butan-1-ol, di(ethylene glycol) methyl ether, and a representative secondary amine like diethylamine.
| Functional Group/Molecule | Key IR Absorption Bands (cm⁻¹) | Expected Appearance in Target Molecule |
| Butan-1-ol | ~3330 (broad, strong): O-H stretch~2960, 2870 (strong): C-H stretch~1060 (strong): C-O stretch | A very broad and intense O-H stretch will be a dominant feature. The C-O stretch will likely overlap with the ether C-O stretch. |
| Di(ethylene glycol) methyl ether | ~2870 (strong): C-H stretch~1100 (very strong): C-O-C stretch | A strong C-O-C stretching band is expected, contributing to a complex absorption in the 1150-1050 cm⁻¹ region. |
| Diethylamine (Secondary Amine) | ~3288 (weak-medium, sharp): N-H stretch~2970, 2870 (strong): C-H stretch~1143 (medium): C-N stretch~733 (broad): N-H wag | A single, relatively sharp N-H peak should be visible, likely appearing as a shoulder on the broad O-H band. A C-N stretch is also expected. |
| 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol (Predicted) | ~3300 (very broad, strong): O-H stretch~3320 (weak-medium, sharp, shoulder): N-H stretch~2950-2850 (strong, multiple bands): C-H stretch~1100 (strong, broad): Overlapping C-O and C-O-C stretches~1250–1020 (weak-medium): C-N stretch~750-700 (broad): N-H wag | The spectrum will be a superposition of the individual components, with the broad O-H band being the most prominent feature in the high-wavenumber region. The "fingerprint" region below 1500 cm⁻¹ will be complex due to the various bending and stretching modes. |
This comparative approach underscores the importance of recognizing the characteristic signatures of each functional group to interpret the more complex spectrum of the target molecule.
Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum
To obtain a reliable IR spectrum of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol, Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy is the recommended technique due to its minimal sample preparation and high reproducibility.
Instrumentation and Materials
-
FTIR spectrometer equipped with a diamond ATR accessory (e.g., Bruker Alpha-P, PerkinElmer Spectrum One).[10][11]
-
4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol sample.
-
Isopropanol or ethanol for cleaning.
-
Lint-free wipes (e.g., Kimwipes).[10]
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, and nitrile gloves.
Step-by-Step Procedure
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize, typically for at least 15-30 minutes, to ensure the optical components are at a constant temperature.[11]
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR diamond crystal. Apply a small amount of isopropanol or ethanol to a lint-free wipe and gently clean the crystal surface. Allow the solvent to fully evaporate.
-
Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum.[11] This scan measures the ambient atmosphere (e.g., CO₂, water vapor) and instrument response, which will be subtracted from the sample spectrum. A typical background scan consists of 16-32 co-added scans over a range of 4000-400 cm⁻¹.
-
Sample Application: Place a small drop of the liquid 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol sample directly onto the center of the ATR crystal, ensuring the crystal is fully covered.
-
Sample Spectrum Acquisition: Acquire the sample spectrum using the same scan parameters as the background scan. The software will automatically ratio the single beam sample spectrum to the single beam background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Process the resulting spectrum. This may include baseline correction and peak picking to identify the precise wavenumbers of the absorption bands.
-
Cleaning: After analysis, thoroughly clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent (isopropanol or ethanol).
Workflow Diagram
Caption: Standard workflow for acquiring an ATR-FTIR spectrum.
Trustworthiness and Self-Validation
The described protocol incorporates self-validating steps to ensure data integrity. The acquisition of a clean background spectrum is critical; any residual solvent or contaminant will appear as negative peaks in the final spectrum. Furthermore, the reproducibility of the spectrum should be confirmed by running the sample in triplicate. The resulting spectra should be highly consistent, with minimal variation in peak positions and relative intensities.
Conclusion
The infrared spectrum of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol is a rich tapestry of vibrational information, reflecting its multifunctional nature. By dissecting the spectrum and comparing it to the signatures of its constituent alcohol, amine, and ether components, researchers can achieve a high degree of confidence in its structural verification. The provided ATR-FTIR protocol offers a robust and reliable method for obtaining high-quality spectral data, a cornerstone of rigorous scientific investigation in drug development and beyond.
References
-
Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of butan-1-ol. [Link]
-
Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. [Link]
-
Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. [Link]
-
AIP Publishing. (n.d.). Vibrational Spectra of Primary and Secondary Aliphatic Amines. [Link]
-
Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. [Link]
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University of Toronto Scarborough. (2020, October 15). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). [Link]
-
Journal of the Chemical Society. (1953). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]
-
St. Olaf College. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]
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Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
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Professor Andrew Mills. (n.d.). FTIR (Spectrum One) - Standard Operating Procedure. [Link]
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University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: How to analyze IR spectra. [Link]
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University of Illinois Urbana-Champaign. (n.d.). ATR-FTIR Modulation Excitation System. [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethanol. [Link]
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University of Florida. (2007, August 5). Standard Operating Procedure for the Perkin Elmer model 1600 FTIR. [Link]
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Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Link]
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Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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ResearchGate. (n.d.). IR Spectrum of Pure Butanol. [Link]
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Canadian Science Publishing. (n.d.). Infrared spectra and rotational isomerism of mono-, di-, and tri-ethylene glycol monoalkyl ethers. [Link]
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NIST WebBook. (n.d.). 1-Butanol. [Link]
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Queen's University. (n.d.). Functional Groups. [Link]
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NIST WebBook. (n.d.). Diethylene glycol hexyl ether. [Link]
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SpectraBase. (n.d.). Ethylene glycol monoethyl ether. [Link]
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PubChem. (n.d.). 4-(2-Methoxyethoxy)-2-methyl-2-[(propan-2-yl)amino]butan-1-ol. [Link]
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Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. [Link]
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Pressbooks. (n.d.). Other Functional Groups – Introductory Chemistry – 1st Canadian Edition. [Link]
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ResearchGate. (n.d.). IR spectra of B2O3, 2-amino-1-butanol and BBRTIL. [Link]
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Stenutz. (n.d.). 4-amino-2-butanol. [Link]
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Purity Analysis Standards for Research Grade 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol
Executive Summary
In the high-stakes arena of lipid nanoparticle (LNP) synthesis and antiviral prodrug development, the purity of secondary amine linkers is not merely a specification—it is a determinant of biological success. 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol (CAS: 1248098-50-1) is a critical intermediate used to synthesize ionizable lipids and conjugation linkers.
Impurities in this "Research Grade" intermediate—specifically reactive aldehydes, primary amines, and oxidative byproducts—can lead to catastrophic failures in downstream applications, including lipid-mRNA adduct formation which silences gene expression.
This guide objectively compares Research Grade (>98%) specifications against standard Technical Grade (~90-95%) alternatives, providing validated analytical protocols to ensure your starting material does not compromise your therapeutic payload.
Part 1: Critical Quality Attributes (CQAs) & The "Hidden" Dangers
The molecule is a secondary amine with a PEG-like tail and a terminal alcohol. Its dual reactivity (amine and alcohol) makes it versatile but also susceptible to specific degradation pathways.
The Mechanism of Failure: Why Purity Matters
In LNP synthesis, this amino-alcohol is typically acylated to form the final ionizable lipid. If the starting material contains impurities, two critical failures occur:
-
Stoichiometric Imbalance: Technical grade samples often contain unreacted primary amines or bis-alkylated tertiary amines. These compete during the acylation step, resulting in "lipid-like" impurities that are difficult to separate from the final product.
-
The mRNA Adduct Cascade: Recent industry findings (e.g., from Moderna and BioNTech studies) have identified that N-oxide impurities and reactive aldehydes in lipid raw materials can covalently bind to mRNA, rendering the vaccine/drug inactive.
Comparative Specifications Table
| Feature | Research Grade (Recommended) | Technical/Industrial Grade | Impact on Research |
| Purity (GC/HPLC) | ≥ 98.0% | ~90.0% - 95.0% | Low purity leads to heterogeneous LNP formation and variable pKa. |
| Secondary Amine Content | > 99% of Total Amines | Variable (mixed 1°/3° amines) | Primary amines form irreversible amides; Tertiary amines do not react, lowering yield. |
| Water Content (KF) | ≤ 0.1% | > 1.0% | Water hydrolyzes acylation reagents (e.g., acid chlorides), stalling synthesis. |
| Oxidation Products | < 10 ppm (Aldehydes) | Unspecified | Aldehydes react with mRNA amines (Schiff base formation), destroying payload integrity. |
| Appearance | Clear, Colorless Liquid | Yellow/Amber Liquid | Color indicates oxidation (N-oxides) or polymerization. |
Part 2: Analytical Protocols (Self-Validating Systems)
Standard UV-HPLC is insufficient for this molecule because it lacks a strong chromophore (no aromatic rings). The following protocols use Charged Aerosol Detection (CAD) and Derivatization GC-MS for definitive characterization.
Protocol A: Purity by HPLC-CAD (The "Gold Standard" for Non-Chromophores)
Why this works: CAD detects all non-volatile analytes regardless of chemical structure, preventing "invisible" PEGylated impurities from skewing purity data.
Workflow:
-
Column: C18 Reverse Phase (e.g., Acclaim Surfactant Plus), 3µm, 150 x 3.0 mm.
-
Mobile Phase:
-
A: 0.1% Ammonium Formate in Water (pH 4.5).
-
B: Acetonitrile.[1]
-
-
Gradient: 5% B to 90% B over 20 minutes.
-
Detector: Charged Aerosol Detector (Evaporation Temp: 35°C).
-
Validation Check: Inject a known PEG standard. If the signal-to-noise ratio is <10, clean the nebulizer.
Interpretation:
-
Research Grade: Shows a single sharp peak.
-
Technical Grade: Shows a "hump" or multiple peaks eluting early (short PEG chains) or late (bis-alkylated byproducts).
Protocol B: Identity & Impurity Profiling by GC-MS (Derivatization Required)
Why this works: The alcohol and amine groups make the molecule too polar for standard GC. Silylation makes it volatile and allows separation of primary vs. secondary amine impurities.
Step-by-Step Methodology:
-
Sample Prep: Dissolve 10 mg sample in 1 mL anhydrous Pyridine.
-
Derivatization: Add 100 µL MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) + 1% TBDMCS.
-
Incubation: Heat at 60°C for 30 minutes. ( Self-Validation: Solution must remain clear. Cloudiness indicates moisture contamination).
-
GC Parameters:
-
Column: HP-5ms or equivalent (30m x 0.25mm).
-
Temp Program: 100°C (1 min) → 20°C/min → 300°C (hold 5 min).
-
Inlet: Split 20:1, 280°C.
-
-
MS Source: EI mode, scan 40-600 m/z.
Data Analysis:
-
Look for the [M-57]+ peak (Loss of t-butyl group), characteristic of TBDMS derivatives.
-
Technical Grade Red Flag: Presence of peaks with mass shifts corresponding to missing ethoxy units (-44 Da) or extra alkylation.
Part 3: Visualization of Logic & Workflows
Diagram 1: The Impurity Cascade (Why Purity Affects Biology)
This pathway illustrates how "invisible" impurities in the amine raw material translate to clinical failure.
Caption: The "Silent Killer" pathway where oxidative impurities in the starting amino-alcohol persist through synthesis to covalently deactivate mRNA payloads.
Diagram 2: Analytical Decision Tree for Qualification
A self-validating workflow to determine if a batch is suitable for research use.
Caption: Step-by-step qualification workflow. Failure at any node necessitates rejection for sensitive LNP applications.
References
-
Packer, M., et al. (2021). "A Novel Lipid Impurity Responsible for mRNA Degradation in Lipid Nanoparticles." Nature Communications. (Demonstrates the mechanism of aldehyde/N-oxide impurities forming adducts with mRNA).
-
Thermo Fisher Scientific. "Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals." Application Note. (Establishes HPLC-CAD as the standard for PEGylated non-chromophores).
-
Fenton, O. S., et al. (2016). "Bioinspired Alkenyl Amino Alcohol Ionizable Lipid Materials for Highly Potent In Vivo mRNA Delivery." Advanced Materials. (Contextualizes the use of amino-alcohol intermediates in next-gen lipids).
-
Schumacher, P., et al. (2021). "Chiral GC-MS Analysis of Secondary Amino Acids."[2] Amino Acids.[3][4] (Provides the basis for the MTBSTFA derivatization protocol for secondary amines).
-
GoldBio. "Demystifying Material Grades for Your Laboratory." (General reference for Research vs. Technical grade definitions).
Sources
A Senior Application Scientist's Guide to the Thermal Stability of Amino-Alcohol Derivatives
Introduction: Why Thermal Stability is a Critical Parameter
Amino-alcohol derivatives are a cornerstone in pharmaceutical development, acting as crucial intermediates, active pharmaceutical ingredients (APIs), and excipients.[1] Their bifunctional nature, containing both an amino group and a hydroxyl group, imparts unique chemical properties that are leveraged in everything from drug synthesis to the formulation of stable, effective therapeutics.[2][3] However, the successful application of these molecules is fundamentally dependent on their thermal stability.
Thermal degradation can lead to loss of potency, the formation of toxic byproducts, and unforeseen safety risks, making a thorough understanding of a derivative's behavior under thermal stress a non-negotiable aspect of drug development and process chemistry. This guide provides an in-depth comparison of the thermal stability of common amino-alcohol derivatives, grounded in established analytical techniques and experimental data. We will explore the causal relationships between molecular structure and thermal resilience, offering researchers and drug development professionals the insights needed to make informed decisions in their work.
Core Principles of Thermal Analysis
To objectively assess thermal stability, we rely on two primary thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. A mass loss indicates a decomposition or volatilization event. The temperature at which this mass loss begins, known as the onset temperature of decomposition, is a primary indicator of thermal stability.[4]
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[5] This method is invaluable for detecting physical transformations such as melting, crystallization, and glass transitions, as well as chemical reactions (exothermic or endothermic decomposition).[5][6] While TGA tells us when a material loses mass, DSC reveals the energetic changes associated with thermal events.
Comparative Analysis: Monoethanolamine, Diethanolamine, and Triethanolamine
For this guide, we will compare three archetypal alkanolamines: Monoethanolamine (MEA), Diethanolamine (DEA), and Triethanolamine (TEA). Their structural differences provide a clear framework for understanding how the degree of substitution on the central nitrogen atom influences thermal stability.
Molecular Structure and its Implications
The stability of these molecules is intrinsically linked to their structure. The order of thermal stability is generally observed as: Primary Amine (MEA) < Secondary Amine (DEA) < Tertiary Amine (TEA).[7] This trend can be attributed to several factors including the strength of the C-N bond, steric hindrance, and the specific degradation pathways available to each molecule.[8]
Caption: Structural comparison of primary, secondary, and tertiary ethanolamines.
Experimental Data Summary
The following table summarizes typical experimental data obtained from Thermogravimetric Analysis (TGA) for MEA, DEA, and TEA. The onset temperature (T_onset) is defined as the temperature at which a significant deviation from the baseline mass is first detected, in accordance with ASTM E2550.[4] T₅% and T₅₀% represent the temperatures at which 5% and 50% mass loss occurs, respectively.
| Compound | Amine Type | Onset Temperature (T_onset) (°C) | T₅% Mass Loss (°C) | T₅₀% Mass Loss (°C) | Key Observations |
| Monoethanolamine (MEA) | Primary | ~90 °C[9] | ~125 °C | ~165 °C | Lowest thermal stability; degradation often proceeds via carbamate polymerization.[10][11] |
| Diethanolamine (DEA) | Secondary | ~160 °C | ~190 °C | ~220 °C | Intermediate stability; decomposition can occur in multiple steps.[7] |
| Triethanolamine (TEA) | Tertiary | ~205 °C | ~235 °C | ~270 °C | Highest thermal stability among the three due to its tertiary amine structure.[7][12] |
Note: The values presented are representative and can vary based on experimental conditions such as heating rate, atmospheric purity, and sample purity.
Discussion of Results
The experimental data clearly supports the structure-stability relationship.
-
Monoethanolamine (MEA): As a primary amine, MEA is the most susceptible to thermal degradation. Its decomposition often begins at temperatures as low as 89.7 °C.[9] The presence of two protons on the nitrogen atom facilitates degradation pathways, most notably carbamate polymerization in the presence of CO₂, a mechanism of significant concern in industrial applications.[10][11]
-
Diethanolamine (DEA): The replacement of one hydrogen atom with a second ethanol group enhances stability. The decomposition of DEA occurs at significantly higher temperatures than MEA. Its degradation is often observed as a two-step process, which may involve an initial intramolecular reaction.[7]
-
Triethanolamine (TEA): As a tertiary amine, TEA lacks N-H bonds, which closes off many of the degradation pathways available to primary and secondary amines.[8] This structural feature, combined with the inductive effect of the three electron-donating ethanol groups strengthening the C-N bonds, results in TEA having the highest thermal stability of the three compounds studied.[7][12]
Experimental Protocols
Adherence to standardized protocols is essential for generating reliable and reproducible data. The following methodologies are based on industry standards and best practices.
Caption: General experimental workflow for TGA and DSC analysis.
Protocol 1: Thermogravimetric Analysis (TGA)
This protocol is designed to determine the onset temperature of decomposition and mass loss profile, in accordance with ASTM E2550.[13][14][15]
-
Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the amino-alcohol derivative into a clean, tared TGA sample pan (platinum or alumina pans are recommended). For liquids, ensure the sample does not vaporize significantly at ambient temperature.[16]
-
Atmosphere: Set the instrument to purge with high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[15]
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min.
-
Causality Note: A 10 °C/min heating rate is a standard practice that provides a good balance between resolution and experimental time. Faster rates can shift decomposition temperatures to higher values, while slower rates may not be practical.
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition (T_onset) as the point where the TGA curve first deviates from the established baseline.[4]
-
Calculate the temperatures corresponding to 5% (T₅%) and 50% (T₅₀%) mass loss.
-
Protocol 2: Differential Scanning Calorimetry (DSC)
This protocol identifies the temperatures of melting, crystallization, and other thermal events.
-
Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified reference materials (e.g., Indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a tared aluminum hermetic pan and seal it. Prepare an identical empty, sealed pan to be used as a reference.
-
Causality Note: Hermetically sealed pans are crucial for volatile or liquid samples to prevent mass loss due to evaporation, which would interfere with the heat flow measurement.
-
-
Atmosphere: Purge the DSC cell with high-purity inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.
-
Data Analysis:
-
Plot heat flow versus temperature.
-
Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition, crystallization).
-
Determine the onset temperature and peak temperature for each thermal event.
-
Conclusion and Implications
The thermal stability of amino-alcohol derivatives is a direct function of their molecular structure. The experimental evidence robustly demonstrates that thermal resilience increases in the order of primary (MEA) < secondary (DEA) < tertiary (TEA) amines. This hierarchy is primarily dictated by the availability of degradation pathways and the inherent strength of the molecule's covalent bonds.
For researchers in drug development and process chemistry, these findings are critical. When selecting an amino-alcohol derivative for a synthetic route that requires elevated temperatures, a more substituted amine like TEA may be preferable to avoid degradation and byproduct formation. Conversely, if a lower-temperature reaction is planned, the higher reactivity of a primary amine like MEA might be advantageous. By employing standardized analytical methods like TGA and DSC, scientists can confidently characterize their chosen intermediates and APIs, ensuring the safety, purity, and stability of the final pharmaceutical product.
References
-
ASTM E2550, Standard Test Method for Thermal Stability by Thermogravimetry, ASTM International. [Link]
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ASTM E2550-07, Standard Test Method for Thermal Stability by Thermogravimetry, ASTM International. [Link]
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ASTM E2550-17, Standard Test Method for Thermal Stability by Thermogravimetry, ASTM International. [Link]
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ASTM E2550-21, Standard Test Method for Thermal Stability by Thermogravimetry, ASTM International. [Link]
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Thermal Stability, NETZSCH Analyzing & Testing. [Link]
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Molecular mechanisms for thermal degradation of CO2-loaded aqueous monoethanolamine solution: a first-principles study, RSC Publishing. [Link]
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Thermal study of simple amino-alcohol solutions, PubMed. [Link]
-
Modeling Thermal Degradation of Monoethanolamine, Norwegian Research Information Repository - NTNU. [Link]
-
Thermal Degradation Behavior of Structurally Diverse Alkanolamines: Insights into Stability, Physicochemical Property Changes, and Degradation Pathways, ACS Publications. [Link]
-
Impact of Solvent on the Thermal Stability of Amines, ACS Publications. [Link]
-
Kinetic study of the thermal decomposition of monoethanolamine (MEA), diethanolamine (DEA), triethanolamine (TEA) and methyldiethanolamine (MDEA), ResearchGate. [Link]
-
Monoethanolamine Diethanolamine Triethanolamine, Dow Chemical Company. [Link]
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Impact of Solvent on the Thermal Stability of Amines, National Institutes of Health. [Link]
-
Monoethanolamine degradation rates in post-combustion CO2 capture plants with the capture of 100% of the added CO2, White Rose Research Online. [Link]
-
Thermal stability and corrosion of tertiary amines in aqueous amine and amine-glycol-water solutions for combined acid gas, NTNU Open. [Link]
-
Thermal degradation of monoethanolamine and its effect on CO2 capture capacity, ORCA - Online Research @ Cardiff. [Link]
-
Thermal Decomposition and Nonisothermal Kinetics of Monoethanolamine Mixed with Various Metal Ions, ResearchGate. [Link]
-
THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE, University of Kentucky UKnowledge. [Link]
-
Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine, BMC Biophysics. [Link]
-
TGA analysis of studied amino acids, ResearchGate. [Link]
-
Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends, MDPI. [Link]
-
Thermophysical Study of Several α- and β-Amino Acid Derivatives by Differential Scanning Calorimetry (DSC), ResearchGate. [Link]
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Synthesis of Aryl Amino Alcohol Derivate from Turpentine Oil as a Potential Antimalarial Drug, AIP Publishing. [Link]
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Synthesis and Pharmacological Activity of Amino Alcohols of the Indole Series, ResearchGate. [Link]
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Thermal decomposition of triethanolamine and monoethanolethylenediamine complexes of some transition metal saccharinates, ResearchGate. [Link]
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Differential scanning calorimetry, Wikipedia. [Link]
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Thermogravimetric Analysis, University of Illinois Urbana-Champaign. [Link]
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Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase biocatalyst, Growing Science. [Link]
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Differential Scanning Calorimetry (DSC) spectra, ResearchGate. [Link]
-
Thermal study of simple amino-alcohol solutions, Semantic Scholar. [Link]
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Thermal degradation of 18 amino acids during pyrolytic processes, ResearchGate. [Link]
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Thermogravimetric analysis (TGA), Chemistry LibreTexts. [Link]
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Thermophysical Properties of Protic Ionic Liquids Monoethanolamine, Diethanolamine, and Triethanolamine Lactate in Water, ACS Publications. [Link]
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Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics, National Institutes of Health. [Link]
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Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and hi, bioRxiv. [Link]
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Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration, Open Access Journals. [Link]
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Thermogravimetric analysis, Slideshare. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol
This document provides a detailed protocol for the safe and compliant disposal of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol. As a research chemical, proper handling and disposal are paramount to ensure laboratory safety, protect personnel, and maintain environmental stewardship. The guidance herein is synthesized from established principles of chemical waste management and data from structurally analogous compounds, including amino alcohols and glycol ethers.
Disclaimer: A specific Safety Data Sheet (SDS) for 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol was not available at the time of this writing. The following procedures are based on the known hazards of its constituent functional groups (amine, ether, alcohol) and SDS information for similar molecules. Always consult your institution's Environmental Health and Safety (EHS) department for specific local and national regulations.
Part 1: Hazard Assessment & Core Principles
The molecular structure of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol combines an alkanolamine with a glycol ether backbone. This structure informs our understanding of its potential hazards and dictates the necessary disposal precautions.
-
Amine Group: The amino group imparts a basic and potentially corrosive nature. Amines can cause severe skin burns and eye damage.[1][2] They are also incompatible with acids, and this reactivity must be managed during waste segregation.[1][3]
-
Alcohol Group: The primary alcohol (-OH) group suggests the compound is likely combustible and may be an irritant.[4][5]
-
Ether Linkage: Glycol ethers can present various health hazards, and the overall molecule may be harmful if swallowed or inhaled.[4]
-
Aquatic Toxicity: While many ethoxylated compounds are biodegradable, they can exhibit acute toxicity to aquatic life before degradation occurs.[6][7][8] Therefore, this chemical must be prevented from entering drains or waterways.[2][6][9][10]
Based on these characteristics, 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol waste must be treated as hazardous chemical waste . It should never be disposed of down the sink or in regular trash.[9]
Part 2: Personnel Protection & Handling
Before handling the chemical for use or disposal, ensure all appropriate personal protective equipment (PPE) is worn.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles conforming to NIOSH (US) or EN 166 (EU) standards.[10] | Protects against splashes that can cause serious eye damage.[1][4][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.[10] | Prevents skin contact, which can lead to irritation or burns.[1][4] |
| Body Protection | A standard laboratory coat. Wear additional protective clothing if a large volume spill is possible. | Protects skin and personal clothing from contamination. |
| Ventilation | Handle only in a well-ventilated area, preferably within a laboratory fume hood. | Minimizes inhalation of any vapors or mists.[2][4] |
Part 3: Step-by-Step Disposal Protocol
The proper disposal of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol is a multi-step process that begins at the point of waste generation.
Workflow for Waste Disposal
The following diagram outlines the decision-making and procedural flow for handling this chemical waste.
Caption: Waste Disposal Workflow for 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol.
Procedure Details
-
Waste Segregation (The "Why"): This is the most critical step in preventing dangerous reactions. Because this compound is an amine (basic), it must be collected in a waste stream separate from acidic waste to prevent violent exothermic neutralization reactions. It should also be kept separate from strong oxidizers.
-
Action: Designate a specific waste container for "Non-Halogenated Amine/Alcohol Waste." Do not mix with acids, bases, or halogenated solvents.
-
-
Container Selection:
-
Action: Use a container made of a compatible material, such as High-Density Polyethylene (HDPE) or borosilicate glass. Ensure the container has a tightly fitting screw cap. The original product bottle, if empty, can be an excellent choice.[9]
-
-
Proper Labeling:
-
Action: Immediately label the waste container with a "Hazardous Waste" tag provided by your institution's EHS department.
-
Clearly write the full chemical name: 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol . Do not use abbreviations or chemical formulas.
-
List all constituents and their approximate percentages if it is a mixed waste stream.
-
Keep the container closed at all times except when adding waste.
-
-
Accumulation and Storage:
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be under the control of laboratory personnel and should have secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.
-
-
Disposal of Contaminated Materials:
-
Action: Any materials grossly contaminated with this chemical, such as paper towels used for a spill or disposable plasticware, should be collected in a sealed, labeled plastic bag and disposed of as solid hazardous waste.
-
For Spills: Absorb small spills with an inert material (e.g., sand, vermiculite).[9] Scoop the absorbent material into a container, label it as hazardous waste, and dispose of it accordingly.[2] For large spills, evacuate the area and contact your EHS department immediately.
-
-
Disposal of Empty Containers:
-
The U.S. Environmental Protection Agency (EPA) has stringent regulations for what constitutes an "empty" container, especially for acutely toxic "P-listed" wastes. While this chemical is not anticipated to be P-listed, best practice dictates careful handling.
-
Action: Triple-rinse the empty container with a suitable solvent (e.g., water or methanol). Collect the first two rinsates as hazardous waste and add them to your designated waste container. The final rinse may be disposed of down the drain, but only if permitted by your local EHS guidelines. After rinsing, deface the original label and dispose of the container as directed by your facility (e.g., in a designated bin for broken glass or plastic recycling).
-
-
Final Disposal:
-
Action: Once the waste container is full or has been stored for the maximum allowable time per institutional policy, contact your EHS department to arrange for pickup. They will ensure the waste is transported to a licensed hazardous waste disposal facility. The most probable final disposal method for this type of organic chemical is high-temperature incineration.[9]
-
Part 4: Trustworthiness & Self-Validation
This protocol is designed as a self-validating system. By strictly adhering to waste segregation, you prevent dangerous chemical reactions. Proper labeling ensures that EHS personnel and disposal vendors know exactly what they are handling, preventing accidental mixing downstream. The use of designated SAAs and secondary containment provides a physical barrier against accidental release into the environment. Following these steps ensures compliance with regulations and protects you, your colleagues, and the environment.
References
-
ECHA. (n.d.). Guidance on safe use - 2-(2-(2-butoxyethoxy)ethoxy)ethanol. European Chemicals Agency. Retrieved from [Link]
-
EPA. (n.d.). EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. Retrieved from [Link]
-
EPA. (n.d.). EPA Hazardous Waste Codes (Appendix B). U.S. Environmental Protection Agency. Retrieved from [Link]
-
EPA. (n.d.). Hazardous Waste Listings. U.S. Environmental Protection Agency. Retrieved from [Link]
-
EPA. (n.d.). U-Listed Wastes. U.S. Environmental Protection Agency. Retrieved from [Link]
-
Japan Chemical Industry Association. (n.d.). Global Product Strategy Safety Report: Alcohol Ethoxylate. Retrieved from [Link]
-
Van der Geest, H. G., et al. (2011). Toxicity Ranking and Toxic Mode of Action Evaluation of Commonly Used Agricultural Adjuvants on the Basis of Bacterial Gene Expression Profiles. PLoS ONE, 6(11), e24134. Retrieved from [Link]
-
Nippon Nyukazai Co., Ltd. (2018, June 12). Safety Data Sheet: Amino Alcohol EA. Retrieved from [Link]
-
Szwach, I., & Lukosek, M. (2017). Comparative evaluation of environmental Impact of selected ethoxylate fatty alcohols and ethoxylate fatty acid methyl esters as nonionic surfactants. Polish Journal of Environmental Studies, 26(3), 1245-1250. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. ETHOXYLATED COCO ALKYLAMINES (AMINES, <OR> POLYAMINES, LIQUID, CORROSIVE, N.O.S.) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemical.kao.com [chemical.kao.com]
- 8. pjoes.com [pjoes.com]
- 9. echa.europa.eu [echa.europa.eu]
- 10. opcw.org [opcw.org]
Personal Protective Equipment (PPE) & Handling Guide: 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol
Part 1: Executive Hazard Assessment (The "Why")
Do not treat this compound as a generic buffer or simple alcohol. To ensure safety, we must deconstruct the molecule into its functional pharmacophores. This compound acts as a bifunctional linker (likely for PROTACs or bioconjugates), combining the caustic nature of an amine with the permeation risks of a glycol ether.
Structural Hazard Deconstruction
| Functional Group | Hazard Class | Physiological Risk |
| Secondary Amine | Corrosive / Irritant (Cat 1B/2) | High pH (Basic). Causes immediate skin necrosis and severe, potentially irreversible eye damage upon contact. |
| Glycol Ether Tail | Permeator / Reprotox | The methoxyethoxy moiety increases lipophilicity, allowing the molecule to bypass the stratum corneum (skin barrier). It acts as a carrier for the caustic amine and poses potential reproductive toxicity risks common to E-series glycol ethers. |
| Primary Alcohol | Polar Solvent | Increases solubility in water and organic solvents, complicating spill cleanup (miscible in both). |
The "Trojan Horse" Effect: The danger here is not just the burn; it is the permeation . The glycol ether tail facilitates the absorption of the caustic amine through the skin. Standard safety glasses and single thin nitrile gloves are insufficient .
Part 2: Personal Protective Equipment (PPE) Matrix
This system is designed for zero-contact handling.
Hand Protection (The Double-Barrier Protocol)
Critical Failure Point: Glycol ethers can swell and permeate standard nitrile rubber. Amines degrade latex. Requirement: You must utilize a Double-Gloving Strategy with visual breakthrough checks.
-
Inner Layer: 4 mil Nitrile (High dexterity, protects against incidental amine contact).
-
Outer Layer: 8 mil Nitrile (Extended cuff) OR Butyl Rubber (if handling >10mL).
-
Protocol:
-
Donning: Inspect inner glove for pinholes by inflating with air. Don outer glove.
-
Validation: Check fingertips every 20 minutes. If outer glove ripples or feels "loose" (swelling), the solvent has permeated. Change immediately.
-
Eye & Face Protection
Critical Failure Point: Safety glasses allow liquid to run down the forehead into the eyes during a splash event. Requirement:
-
Primary: Chemical Splash Goggles (Indirect Vent). Must seal against the face.
-
Secondary (for volumes >50mL): Polycarbonate Face Shield worn over goggles.
Respiratory Protection
Requirement:
-
Primary: Handle strictly within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (Spill Cleanup Only): Full-face respirator with Organic Vapor/Amine (OV/AG) cartridges. Note: Standard organic vapor cartridges may not stop the amine odor; ensure the cartridge is rated for amines.
Body Protection
-
Standard: Cotton lab coat (buttoned to neck).
-
Enhanced: Tyvek® sleeves or apron if transferring liquids between vessels to prevent sleeve-wicking.
Part 3: Operational Workflow & Logic
The following diagram illustrates the decision-making logic for handling this specific linker class.
Figure 1: Hazard-to-PPE Logic Flow. The diagram demonstrates how the glycol ether tail acts as a carrier for the caustic amine, necessitating enhanced skin protection.
Part 4: Step-by-Step Handling Protocol
Phase A: Preparation (The "Dry Run")
-
Clear the Hood: Remove all unnecessary clutter. Place a chemically resistant tray (polypropylene) in the center.
-
Neutralization Prep: Have a spray bottle of 5% Citric Acid or Vinegar ready. This weak acid will neutralize the amine component in case of a minor drip.
-
Static Control: PEG-linkers are often viscous oils or waxy solids that generate static. Use an anti-static gun if weighing solid powder to prevent "flying" particles.
Phase B: Transfer & Weighing
-
Taring: Tare the receiving vial before opening the source container.
-
Pipetting (Liquids):
-
Use positive displacement pipettes if the liquid is viscous.
-
Technique: Do not hover the pipette over your hand. Keep the receiving vial in the tray.
-
-
Solubilization:
-
Add solvent (e.g., DMSO, DMF) slowly.
-
Caution: Amines can be exothermic upon hydration. Verify no heat spike occurs before capping.
-
Phase C: Decontamination & Disposal
-
Wipe Down: Wipe all exterior surfaces of vials with a Kimwipe dampened with ethanol before removing them from the hood.
-
Waste Segregation:
-
Liquid Waste: Dispose of in "Basic Organic Waste" (High pH). Do not mix with acid waste (exothermic reaction risk).[1]
-
Solid Waste: Contaminated gloves and wipes go into "Hazardous Solid Waste" (double-bagged).
-
Part 5: Emergency Response (Self-Validating Systems)
Scenario 1: Skin Contact (The "Slippery" Sign)[2]
-
Symptom: You feel a "soapy" or slippery sensation on the skin (saponification of lipids by the amine).
-
Immediate Action:
Scenario 2: Eye Splash
-
Mechanism: The amine will raise the pH of the eye, causing immediate corneal clouding.
-
Action:
-
Force Open: Eyelids will spasm shut. You must physically hold them open under the eyewash stream.
-
Time: Flush for a full 15 minutes .
-
Medical: Seek an ophthalmologist immediately. Alkaline burns are progressive; damage continues even after flushing stops if deep tissue penetration occurred.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-Amino-1-butanol (Structural Analog). Retrieved from .
-
European Chemicals Agency (ECHA). Registration Dossier for 2-(2-methoxyethoxy)ethanol (DEGME). Retrieved from .
- Relevance: Defines the reproductive toxicity and skin permeation hazards of the methoxy-ethoxy tail.
-
Ansell Healthcare. Chemical Resistance Guide (8th Edition). Retrieved from .
- Relevance: Provides permeation breakthrough data for amines and glycol ethers against Nitrile and Butyl rubber.
-
Occupational Safety and Health Administration (OSHA). Glycol Ethers Standard 1910.1000. Retrieved from .
- Relevance: Regulatory exposure limits and handling standards for glycol ether deriv
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
